molecular formula C7H11NO2S2 B049363 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid CAS No. 124492-04-2

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Cat. No.: B049363
CAS No.: 124492-04-2
M. Wt: 205.3 g/mol
InChI Key: PRRCQQGBVXMEKW-UHFFFAOYSA-N
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Description

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid is a sophisticated spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a spiro-fused ring system that constrains molecular geometry, combined with a carboxylic acid functional group, makes it an exceptionally versatile scaffold for the design and synthesis of novel bioactive compounds. The 1,4-dithia moiety can influence the compound's conformational properties and electronic characteristics, while the azaspirane core is a privileged structure often found in molecules that interact with central nervous system targets, such as receptors and enzymes. The carboxylic acid handle allows for straightforward derivatization via amide coupling or esterification, enabling researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies. Primary research applications include its use as a rigid proline analogue to induce specific turns in peptidomimetics, as a core structure in the development of potential pharmacotherapeutic agents, and as a ligand in metal-organic frameworks (MOFs) due to the sulfur atoms' coordination potential. This compound provides researchers with a critical tool for exploring three-dimensional chemical space beyond flat aromatic systems, thereby facilitating the pursuit of novel mechanisms of action and intellectual property.

Properties

IUPAC Name

1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRCQQGBVXMEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(S1)CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510476
Record name 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124492-04-2
Record name 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, a conformationally constrained non-canonical amino acid of significant interest in medicinal chemistry. The spirocyclic framework of this molecule imparts a rigidified structure that is highly sought after in the design of peptide mimetics and therapeutic agents. Notably, this compound serves as a crucial building block in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Spirapril. This guide will delve into the strategic considerations behind the synthetic pathway, offer detailed experimental protocols, and discuss the critical aspects of characterization and purification. The content is tailored for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis of complex molecular architectures.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The rational design of therapeutic agents often hinges on the precise control of molecular conformation to optimize interactions with biological targets. Unnatural amino acids with constrained topologies have emerged as powerful tools in this endeavor, offering a means to rigidify peptide backbones and explore specific pharmacophoric arrangements.[1] The resulting peptide mimetics can exhibit enhanced metabolic stability, improved receptor affinity, and increased selectivity.

This compound is a prime example of such a constrained scaffold. Its spirocyclic nature, featuring a pyrrolidine ring fused with a dithiolane ring, locks the puckering of the five-membered rings, thereby presenting a well-defined three-dimensional structure. This structural rigidity is pivotal to its successful incorporation into pharmacologically active molecules, most notably as a key intermediate in the synthesis of the ACE inhibitor Spirapril.[2] The synthesis of this spirocycle, therefore, represents a critical case study in the practical application of conformational constraint in drug discovery.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points towards a proline-based starting material. The core synthetic strategy revolves around the modification of a proline scaffold to introduce the spirocyclic dithiolane moiety.

Retrosynthesis Target This compound Intermediate1 Methyl 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate Target->Intermediate1 Ester Hydrolysis Intermediate2 Methyl 1-Cbz-4-oxo-L-prolinate Intermediate1->Intermediate2 Thioketalization & Deprotection StartingMaterial 4-Hydroxy-L-proline Intermediate2->StartingMaterial Oxidation & Esterification Synthesis_Workflow cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Spirocycle Formation & Deprotection cluster_2 Step 3: Final Product Synthesis A N-Cbz-4-hydroxy-L-proline B Methyl 1-(benzyloxycarbonyl)-4-oxo-L-prolinate A->B Esterification & Oxidation C Methyl (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate HBr B->C Thioketalization & Cbz Deprotection D (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid C->D Ester Hydrolysis

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid is a spirocyclic, non-proteinogenic amino acid. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their inherent three-dimensional structure and conformational rigidity, which can be leveraged to enhance binding affinity and selectivity for biological targets.[1] Accurate and comprehensive structural elucidation is a prerequisite for any downstream application. This technical guide outlines a robust, multi-technique spectroscopic approach for the unambiguous characterization of this molecule. Rather than presenting a static dataset, this document serves as a methodological framework for researchers, detailing the causality behind experimental choices and providing a predictive guide for data interpretation. We will cover the core analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, providing detailed protocols and interpretation strategies essential for structural verification and quality control.

Molecular Structure and Predicted Analytical Fingerprints

The foundational step in any analytical endeavor is a thorough understanding of the target molecule's structure. This compound possesses a unique combination of functional groups and structural motifs that give rise to characteristic spectroscopic signatures.

  • Chemical Structure: C₇H₁₁NO₂S₂

  • Molecular Weight (Monoisotopic): 205.0231 Da[2]

  • Key Structural Features:

    • Spirocyclic Core: A central quaternary carbon atom connecting a dithiolane ring and a pyrrolidine ring. This imparts significant rigidity.

    • Carboxylic Acid: A key functional group providing acidity and a site for derivatization.

    • Secondary Amine: Part of the pyrrolidine ring, providing basicity.

    • Dithiolane Ring: A five-membered ring containing two sulfur atoms.

A multi-pronged analytical approach is non-negotiable for a molecule of this complexity. Mass spectrometry will confirm the elemental composition, infrared spectroscopy will verify the presence of key functional groups, and nuclear magnetic resonance spectroscopy will provide the definitive atom-by-atom connectivity map.

Mass Spectrometry: Confirming Identity and Purity

Expertise & Experience: For novel or synthesized compounds, high-resolution mass spectrometry (HRMS) is the gold standard for confirming elemental composition. While nominal mass confirmation is useful, only HRMS provides the mass accuracy required to distinguish between isobaric species and lend unequivocal support to the proposed chemical formula. Electrospray ionization (ESI) is the technique of choice for polar, non-volatile molecules like amino acids, as it generates intact molecular ions with minimal fragmentation.[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode).

  • Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled with an ESI source.

  • Positive Ion Mode (+ESI):

    • Infusion: Infuse the sample solution directly at a flow rate of 5-10 µL/min.

    • Key Parameters: Set capillary voltage to ~3.5-4.5 kV; drying gas temperature to 300-350 °C; nebulizer pressure to 1-2 Bar.

    • Acquisition: Acquire data over a mass range of m/z 50-500.

  • Negative Ion Mode (-ESI):

    • Infusion: Use a separate, clean syringe for infusion.

    • Key Parameters: Reverse the capillary voltage to ~-3.0 to -4.0 kV.

    • Acquisition: Acquire data over the same mass range.

Data Presentation and Interpretation

The primary objective is to find the mass-to-charge ratio (m/z) of the molecular ion and compare the experimentally measured exact mass to the theoretically calculated mass.

Table 1: Predicted HRMS Data for C₇H₁₁NO₂S₂

Ion SpeciesTheoretical Exact Mass (m/z)Ionization ModeRationale
[M+H]⁺206.0304Positive (+ESI)Protonation of the secondary amine.
[M+Na]⁺228.0124Positive (+ESI)Adduct formation with sodium ions, common in ESI.
[M-H]⁻204.0156Negative (-ESI)Deprotonation of the acidic carboxylic acid group.

A mass accuracy of <5 ppm between the observed and theoretical mass is considered definitive confirmation of the elemental composition.

Workflow for Mass Spectrometric Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve in ACN/H₂O (+/- 0.1% modifier) ESI_POS HRMS (+ESI Mode) Detect [M+H]⁺, [M+Na]⁺ Prep->ESI_POS Inject ESI_NEG HRMS (-ESI Mode) Detect [M-H]⁻ Prep->ESI_NEG Inject Compare Compare Experimental m/z vs. Theoretical m/z ESI_POS->Compare ESI_NEG->Compare Confirm Confirm Elemental Composition (Mass Accuracy < 5 ppm) Compare->Confirm

Caption: Workflow for HRMS analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise molecular structure. For a novel compound, a suite of experiments is required. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the zwitterionic form of the amino acid and, crucially, allows for the observation of exchangeable protons (NH and OH), which would be lost in D₂O.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse proton acquisition.

    • Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C acquisition (e.g., zgpg30).

    • Parameters: 1024-2048 scans, relaxation delay of 2 seconds.

    • Optional: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Predicted ¹H NMR Data (in DMSO-d₆)

The molecule has several diastereotopic protons due to the chiral center at C8 and the rigid spirocyclic system, leading to complex multiplets.

Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
COOH12.0 - 13.0br s1HAcidic proton, broad and downfield.
NH8.5 - 9.5br s1HAmine proton, broad due to exchange.
H84.0 - 4.2dd1HAlpha-proton to COOH and NH, deshielded.
H6a, H6b3.4 - 3.7m2HDiastereotopic protons adjacent to N.
H2, H33.2 - 3.4m4HProtons of the dithiolane ring.
H9a, H9b2.2 - 2.6m2HDiastereotopic protons adjacent to spiro center.
Predicted ¹³C NMR Data (in DMSO-d₆)

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)Rationale
C=O170 - 175Carboxylic acid carbonyl carbon.
C5 (Spiro)70 - 75Quaternary spiro center, deshielded by two sulfur atoms.
C858 - 62Alpha-carbon of the amino acid.
C648 - 52Carbon adjacent to the nitrogen atom.
C2, C338 - 42Carbons of the dithiolane ring.
C935 - 40Carbon adjacent to the spiro center.
NMR Analysis Logic

NMR_Logic Structure Proposed Structure C₇H₁₁NO₂S₂ H_NMR ¹H NMR (Proton Environments, Coupling, Integration) Structure->H_NMR Predict C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR Predict Final Confirmed Structure H_NMR->Final Correlate Data DEPT DEPT-135 (CH, CH₂, CH₃ ID) C_NMR->DEPT C_NMR->Final Correlate Data DEPT->Final Refine Assignment

Caption: Logical flow for confirming molecular structure using NMR.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: Attenuated Total Reflectance (ATR) FTIR is a rapid, powerful technique for confirming the presence of key functional groups. It requires minimal sample preparation and provides a characteristic "fingerprint" of the molecule. For this amino acid, we expect to see distinct, strong absorptions for the O-H and C=O bonds of the carboxylic acid, and the N-H bond of the amine.[5][6] The low-frequency region can also provide information about the C-S bonds.[7]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Background: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample: Lower the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

    • Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

Data Presentation and Interpretation

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
2500 - 3300O-H stretchCarboxylic AcidVery broad, strong absorption.
3100 - 3300N-H stretchSecondary AmineMedium intensity, may be superimposed on the O-H band.
2850 - 3000C-H stretchAliphaticMedium to strong sharp peaks.
1700 - 1730C=O stretchCarboxylic AcidStrong, sharp absorption.
1580 - 1650N-H bendSecondary AmineMedium intensity.
600 - 800C-S stretchDithiolaneWeak to medium intensity.

Integrated Spectroscopic Analysis: A Self-Validating System

Trustworthiness: No single analytical technique provides absolute proof of structure. True confidence is achieved when multiple, orthogonal techniques provide data that converge on a single, consistent structural assignment. The data from MS, NMR, and IR must be mutually supportive.

Convergence of Evidence Workflow

Integrated_Analysis MS Mass Spectrometry Formula: C₇H₁₁NO₂S₂ MW: 205.0231 Da Conclusion Unambiguous Structural Confirmation MS->Conclusion Confirms Composition IR Infrared Spectroscopy Functional Groups: O-H, N-H, C=O, C-S IR->Conclusion Confirms Functional Groups NMR NMR Spectroscopy Connectivity Map: ¹H-NMR (Protons) ¹³C-NMR (Carbons) NMR->Conclusion Confirms Connectivity

Caption: Integrated analysis workflow where orthogonal data streams validate the final structure.

This integrated approach forms a self-validating system. HRMS confirms the exact building blocks (the elemental formula), IR confirms the presence of the correct functional groups, and NMR arranges those blocks and groups into the unique, final architecture of this compound.

References

  • Vertex AI Search Result[8] - This result, while not providing direct data, describes the synthesis of a methyl ester derivative, indicating the existence and accessibility of this chemical scaffold.

  • Vertex AI Search Result[9] - BLDpharm. (n.d.). 83552-44-7|(S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. BLDpharm.

  • PubChem . (n.d.). 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. National Center for Biotechnology Information. [Link]

  • Vertex AI Search Result[10] - This result pertains to a derivative, highlighting the utility of the core scaffold in more complex chemical structures.

  • Vertex AI Search Result[11] - Provides basic chemical information for the hydrochloride salt of the molecule.

  • Chernykh, A. V., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20(17), 3183–3200. [Link]

  • MDPI . (2006). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 11(4), 249-256. [Link]

  • Vertex AI Search Result[12] - PubChem entry for a related diazasprio compound, useful for comparative analysis of similar scaffolds.

  • Vertex AI Search Result[13] - ChemicalBook entry for a derivative of the target molecule.

  • Vertex AI Search Result[14] - An additional ChemicalBook entry for a derivative.

  • Vertex AI Search Result[15] - PubChem entry for a related azaspiro-ketone.

  • Vertex AI Search Result[16] - PubChem entry for another derivative, useful for understanding the reactivity of the core amine.

  • Al-Dulaimi, M. K., et al. (2018). Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. Applied spectroscopy, 73(6), 665-674. [Link]

  • Vertex AI Search Result[17] - Provides synthetic context for related spirocyclic compounds.

  • Vertex AI Search Result[18] - Discusses the synthesis of seven-membered azaspiro compounds, offering broader context on spirocycle chemistry.

  • Katritzky, A. R. (1959). The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society, 13(4), 353. [Link]

  • Siuzdak, G. (2003). Mass Spectrometry of Amino Acids and Proteins. In The Expanding Role of Mass Spectrometry in Biotechnology. MCC Press. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • Vertex AI Search Result[19] - Provides an example of computational IR spectroscopy, a complementary technique to experimental acquisition.

  • Vertex AI Search Result[20] - Discusses IR analysis of ferrocenes, an example of applying IR to complex organometallic structures.

  • Vertex AI Search Result[21] - Provides sample ¹H and ¹³C NMR spectra for other complex organic molecules, serving as a reference for spectral interpretation.

Sources

An In-depth Technical Guide to 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, a heterocyclic compound increasingly recognized for its utility as a rigid scaffold in the design of novel therapeutics. Addressed to researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, synthetic strategies, and the logic behind its application in modern medicinal chemistry, grounded in authoritative data.

Executive Summary: The Strategic Value of a Constrained Scaffold

This compound is a unique non-planar, spirocyclic amino acid derivative. Its significance in drug discovery stems not from inherent biological activity of the core molecule, but from the distinct three-dimensional architecture it provides. The spirocyclic fusion of a dithiolane and a pyrrolidine ring imparts significant conformational rigidity. This pre-organized geometry is highly advantageous for presenting appended pharmacophoric groups in a well-defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of a secondary amine and a carboxylic acid offers two orthogonal points for chemical modification, making it a versatile building block for combinatorial library synthesis and lead optimization.

Core Chemical Properties and Identification

While extensive experimental data for the parent compound is not widely published, its fundamental properties can be summarized from computational data and information on its common salt forms. The most frequently encountered stereoisomer in chemical catalogs is the (8S)-enantiomer.

Structure and Nomenclature
  • IUPAC Name: (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

  • Common Synonyms: (S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

  • Key CAS Numbers:

    • 124492-04-2: For the (S)-carboxylic acid.[1]

    • 75776-79-3: For the (S)-hydrobromide salt.[2]

    • 83552-41-4: For the (S)-hydrochloride salt.

Physicochemical Data Summary

The following table summarizes key computed and known properties, primarily for the parent acid and its common salt forms. It is critical to note that experimental values for properties like melting point and pKa of the free acid are not consistently reported in publicly accessible literature, highlighting a gap for future characterization.

PropertyValueSource / Comment
Molecular Formula C₇H₁₁NO₂S₂Echemi[1]
Molecular Weight 205.3 g/mol Echemi[1]
Molecular Formula (HBr salt) C₇H₁₂BrNO₂S₂PubChem[2]
Molecular Weight (HBr salt) 286.2 g/mol PubChem[2]
Molecular Formula (HCl salt) C₇H₁₂ClNO₂S₂Sigma-Aldrich
Molecular Weight (HCl salt) 241.76 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich (for HCl salt)
Computed XLogP3 1.7PubChem[3]
Topological Polar Surface Area (TPSA) 95.94 ŲChemScene (for a derivative)[4]
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 4PubChem (Computed)

Synthesis and Reactivity: A Versatile Building Block

The synthesis of the this compound scaffold is not commonly detailed from first principles in available literature. However, its derivatives are accessible, and their synthesis provides significant insight into the reactivity of the core structure. The secondary amine is a nucleophilic center, readily undergoing acylation, alkylation, and other standard amine chemistries. The carboxylic acid functional group can be converted to esters, amides, or reduced to the corresponding alcohol, providing a second handle for diversification.

Representative Synthetic Protocol: N-Acylation and Esterification

The following protocol details the synthesis of a derivative, 7-[N-benzyloxycarbonyl-(S)-alanyl]-1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid, methyl ester, adapted from available literature.[5] This procedure exemplifies the key transformations of the scaffold: esterification of the carboxylic acid and acylation of the secondary amine.

Experimental Workflow:

G cluster_0 Part A: Free Amine-Ester Formation cluster_1 Part B: N-Acylation cluster_2 Part C: Purification A1 Start: (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid methyl ester hydrobromide A2 Dissolve in 0.1 N NaOH A1->A2 A3 Extract with Ethyl Acetate A2->A3 A4 Dry organic layer (MgSO₄) A3->A4 A5 Concentrate in vacuo A4->A5 A6 Yield: Free amine-ester (oily residue) A5->A6 B1 Dissolve free amine-ester in Ethyl Acetate A6->B1 Use directly B2 Add N-benzyloxycarbonyl-(S)-alanine, N-hydroxysuccinimide ester B1->B2 B3 Stir at RT for 18 hours B2->B3 B4 Concentrate in vacuo B3->B4 B5 Yield: Crude N-acylated product B4->B5 C1 Silica Gel Column Chromatography B5->C1 Purify C2 Elute with Hexane:Ethyl Acetate (4:1) C1->C2 C3 Yield: Purified Product (yellow oil) C2->C3

Caption: Synthetic workflow for N-acylation of the scaffold.

Step-by-Step Methodology:

  • Preparation of the Free Amine-Ester: a. Dissolve the starting material, 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester hydrobromide, in 0.1 N aqueous NaOH.[5] The basic solution neutralizes the hydrobromide salt to liberate the free secondary amine. b. Extract the aqueous solution with ethyl acetate. The organic free amine will partition into the ethyl acetate layer. c. Dry the combined organic layers over anhydrous magnesium sulfate to remove residual water. d. Concentrate the solution under reduced pressure (in vacuo) to yield the free 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester, typically as an oil.[5]

  • N-Acylation Reaction: a. Dissolve the resulting oil from the previous step in ethyl acetate. b. To this solution, add N-benzyloxycarbonyl-(S)-alanine, N-hydroxysuccinimide (Z-Ala-OSu) ester. The NHS-ester is an activated form of the amino acid that readily acylates the secondary amine of the spirocyclic core. c. Stir the reaction mixture at room temperature for approximately 18 hours to ensure complete reaction.[5]

  • Purification: a. Concentrate the reaction mixture in vacuo to remove the solvent. b. Purify the resulting residue by column chromatography on silica gel. c. Elute the column with a solvent system of hexane:ethyl acetate (e.g., a 4:1 ratio) to isolate the desired product, 7-[N-benzyloxycarbonyl-(S)-alanyl]-1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid, methyl ester.[5]

Spectroscopic Characterization (Anticipated)

While specific, published spectra for the parent acid are scarce, the expected spectroscopic features can be inferred from fundamental principles of NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (COOH): A highly deshielded, broad singlet is expected in the range of 10-12 ppm.[6] This signal would disappear upon a D₂O shake.

    • Alpha-Proton (H-8): The proton on the carbon bearing the carboxylic acid would likely appear as a multiplet, influenced by the adjacent protons on the pyrrolidine ring.

    • Pyrrolidine & Dithiolane Protons: A series of complex multiplets would be expected for the methylene protons of both the pyrrolidine and dithiolane rings.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the deshielded region of 160-180 ppm is characteristic of a carboxylic acid carbonyl carbon.[6]

    • Spiro Carbon (C-5): The quaternary spiro carbon, bonded to two sulfur atoms and two carbon atoms, would have a unique chemical shift.

    • Ring Carbons: Other carbons of the pyrrolidine and dithiolane rings would appear in the aliphatic region.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6]

    • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[6]

    • C-H Stretch: Aliphatic C-H stretching bands would be observed just below 3000 cm⁻¹.

Application in Medicinal Chemistry: A Scaffold for 3D Diversity

The primary value of this compound lies in its role as a spirocyclic scaffold. Such scaffolds are of increasing interest in drug discovery for several key reasons.

G Scaffold Azaspiro[4.4]nonane Core Rigidity Conformational Rigidity Scaffold->Rigidity ThreeD 3D-Topology (High Fsp³) Scaffold->ThreeD Vectors Defined Exit Vectors Scaffold->Vectors Solubility Improved Solubility Scaffold->Solubility Potency Increased Potency & Selectivity Rigidity->Potency ThreeD->Potency PK Improved PK Properties ThreeD->PK Vectors->Potency Solubility->PK

Caption: The strategic advantages of azaspiro scaffolds in drug design.

  • Enhanced Three-Dimensionality: Spirocycles increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[7][8] Molecules with higher Fsp³ character tend to have improved clinical success rates, which is often attributed to better solubility, higher selectivity, and reduced off-target effects compared to flat, aromatic systems.[7]

  • Conformational Rigidity: The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a target protein, as the molecule does not need to "freeze" into an active conformation. This can lead to higher binding affinities.

  • Novel Chemical Space: The unique 3D shape of the scaffold allows for the exploration of novel chemical space, enabling the design of ligands that can interact with previously "undruggable" protein binding sites.[9]

  • Improved Physicochemical Properties: The introduction of spirocyclic centers can modulate key drug-like properties such as lipophilicity (LogP) and aqueous solubility, which are critical for optimizing pharmacokinetic profiles.[8]

Derivatives of related azaspirocycles have been successfully employed as inhibitors of challenging targets like the KRAS G12C mutant oncogene and in the development of novel anticancer agents.[9][10] The 1,4-dithia-7-azaspiro[4.4]nonane core, with its defined stereochemistry and dual functional handles, is an exemplary tool for chemists aiming to leverage these advantages in their own drug discovery programs.

Safety and Handling

The hydrobromide salt of this compound is associated with the following hazard statements according to its PubChem entry:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, pre-validated scaffold for medicinal chemistry. While detailed characterization of the parent molecule is an area ripe for further academic exploration, its true utility is realized in its derivatives. The combination of its rigid, three-dimensional structure and the presence of two modifiable functional groups provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets. Drug development professionals can confidently employ this scaffold to escape "flatland" and explore the rich, three-dimensional chemical space that is proving essential for the next generation of therapeutics.

References

  • Vertex AI Search. Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • ChemScene. This compound, 7-[(2S)-2-[(methoxycarbonyl)amino]-1-oxobutyl]-, (8S)-.
  • Sigma-Aldrich. (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride.
  • PubChem. (8S)-1,4-dithiaspiro[4.4]nonane-8-carboxylic acid.
  • ChemicalBook. This compound, 7-[(2S)-2-[(methoxycarbonyl)amino]-1-oxobutyl]-, (8S)- Chemical Properties.
  • PubChem. 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-.
  • Echemi. (s)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.
  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.
  • BenchChem. Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

An In-depth Technical Guide to the Elucidation of the Crystal Structure of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. A thorough search of prominent scientific databases and the chemical literature did not yield a published crystal structure for 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. Therefore, this guide has been structured to provide both the known chemical and physical data of the compound and, more importantly, a detailed, field-proven methodology for determining its crystal structure. This approach ensures that while we acknowledge the absence of the final structural data, we provide an authoritative and educational workflow for its elucidation.

Part 1: Compound Overview and Known Properties

This compound is a spirocyclic compound containing a dithiolane and a pyrrolidine ring sharing a single spiro-carbon atom. Such heterocyclic scaffolds are of significant interest in medicinal chemistry. Spirocyclic structures introduce three-dimensional complexity and conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

While a definitive crystal structure is not publicly available, key identifiers and basic properties have been compiled from various chemical databases.

Table 1: Chemical Identity and Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO₂S₂[1][2]
Molecular Weight 205.3 g/mol [1][2]
CAS Number 124492-04-2[1]
Synonyms (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid[1]
Physical Form Solid (for hydrochloride and hydrobromide salts)

The compound is also available commercially as its hydrochloride (CAS: 83552-41-4) and hydrobromide (CAS: 75776-79-3) salts.[2][3]

Part 2: Proposed Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure is a systematic process that begins with synthesis and culminates in the analysis of X-ray diffraction data. The following sections detail an expert-recommended workflow for elucidating the crystal structure of this compound.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis A Synthesis of Precursor (e.g., methyl ester) B Hydrolysis to Carboxylic Acid A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Solvent Screening C->D High Purity Sample E Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) D->E F Single-Crystal X-ray Diffraction E->F High Quality Crystal G Structure Solution & Refinement F->G H Validation & Final Structure G->H

Figure 1: A proposed experimental workflow for the determination of the crystal structure of this compound.

Synthesis and Purification

Expertise & Experience: The quality of the final crystal is fundamentally dependent on the purity of the starting material. Impurities can inhibit crystal nucleation and growth, leading to amorphous solids, oils, or poorly diffracting crystals.

While a direct synthesis protocol for the carboxylic acid is not detailed in the available literature, a method for its methyl ester derivative has been described.[4] A logical and common synthetic route would, therefore, involve the hydrolysis of this ester.

Experimental Protocol: Synthesis and Purification

  • Synthesis of the Methyl Ester: Synthesize 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester hydrobromide as a starting point.[4]

  • Base-catalyzed Hydrolysis:

    • Dissolve the methyl ester in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

    • Add an aqueous solution of a base (e.g., 1 M sodium hydroxide or lithium hydroxide) dropwise at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol.

  • Acidification and Extraction:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1 M hydrochloric acid). This protonates the carboxylate to form the desired carboxylic acid.

    • Extract the aqueous solution with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude product should be purified to >99% purity. Recrystallization is the preferred method if a suitable solvent system can be found. Alternatively, column chromatography on silica gel can be employed.

    • Trustworthiness: The purity of the final compound must be validated by spectroscopic methods such as ¹H NMR and ¹³C NMR, as well as mass spectrometry, before proceeding to crystallization trials.

Crystallization

Expertise & Experience: Crystallization is often the most challenging and empirical step. The goal is to create a supersaturated solution from which the solute slowly precipitates as a well-ordered crystalline solid. The choice of solvent and crystallization technique is critical. For a molecule with both hydrogen bond donors (amine and carboxylic acid) and acceptors (carbonyl oxygen), and moderate polarity, a range of protic and aprotic solvents should be screened.

Experimental Protocol: Crystallization Trials

  • Solvent Screening:

    • In small vials, test the solubility of the purified compound (approx. 5-10 mg) in a variety of solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

    • A suitable solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Crystal Growth Techniques:

    • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place this solution as a drop on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The good solvent will slowly diffuse out of the drop while the anti-solvent diffuses in, gradually lowering the solubility of the compound and inducing crystallization.

    • Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Single-Crystal X-ray Diffraction and Structure Refinement

Expertise & Experience: This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal. A high-quality, single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

Experimental Protocol: Data Collection and Analysis

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (usually 100 K) of the diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in better quality data.

    • An X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to generate a diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using direct methods or Patterson methods to obtain initial phases for the structure factors, which allows for the generation of an initial electron density map and a preliminary model of the molecule.

    • This initial model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data. Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often located in the difference Fourier map and refined with appropriate constraints.

  • Validation:

    • The final structure is validated using software like CHECKCIF. Key metrics such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF) are used to assess the quality of the final model.

Part 3: Anticipated Structural Features and Data Visualization

While the precise crystal structure is unknown, we can anticipate key features based on the molecule's constitution.

Sources

Unlocking New Chemical Space: A Technical Guide to the Medicinal Chemistry Applications of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise conformational control and improved physicochemical properties is paramount. This guide delves into the potential of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, a unique spirocyclic constrained analog of proline. By dissecting its structural features, synthetic accessibility, and the established principles of proline mimicry, we provide a comprehensive framework for its application in medicinal chemistry. This document serves as a technical resource for researchers aiming to leverage this scaffold to design next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.

The Rationale for Constrained Proline Analogs in Drug Design

Proline is a unique proteinogenic amino acid due to its cyclic nature, which imparts significant conformational rigidity upon peptide backbones.[1] This inherent constraint is crucial for the structure and function of many biologically active peptides and proteins.[2] However, the flexibility that remains in the proline ring and the potential for cis-trans isomerization of the peptide bond can be liabilities in drug design.[1]

The introduction of further constraints into the proline scaffold has emerged as a powerful strategy to:

  • Pre-organize Conformation: Lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[3]

  • Enhance Binding Affinity: A more rigid structure can lead to more precise and stronger interactions with a target receptor or enzyme.

  • Improve Metabolic Stability: By masking sites susceptible to metabolic degradation, constrained analogs can exhibit longer half-lives.

  • Fine-tune Physicochemical Properties: Modifications to the proline ring can alter solubility, lipophilicity, and other properties relevant to drug development.[1]

Spirocyclic systems, such as this compound, are particularly intriguing as they introduce a high degree of three-dimensionality and rigidity.[4]

Structural Features and Synthetic Accessibility of this compound

The core structure of this compound features a pyrrolidine ring, characteristic of proline, fused via a spirocyclic junction to a dithiolane ring. This unique architecture offers several key advantages:

  • Defined Geometry: The spirocyclic fusion severely restricts the conformational freedom of the pyrrolidine ring, offering a well-defined scaffold for presenting pharmacophoric elements.

  • Novel Chemical Space: The dithiolane moiety introduces sulfur atoms, which can engage in unique interactions with biological targets and potentially modulate the electronic properties of the molecule.

  • Synthetic Tractability: The compound is synthetically accessible, allowing for the preparation of derivatives for structure-activity relationship (SAR) studies.

General Synthetic Approach

The synthesis of this compound derivatives has been described in the patent literature, providing a foundation for its laboratory-scale preparation. A representative synthetic protocol for a methyl ester derivative is outlined below.[5]

Experimental Protocol: Synthesis of 7-[N-benzyloxycarbonyl-(S)-alanyl]-1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid, methyl ester [5]

  • Deprotection: Dissolve 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester hydrobromide in 0.1 N NaOH and extract with ethyl acetate.

  • Drying: Dry the organic layer over magnesium sulfate.

  • Concentration: Concentrate the solution in vacuo to yield 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.

  • Coupling: Dissolve the resulting ester in ethyl acetate and treat with N-benzyloxycarbonyl-(S)-alanine, N-hydroxysuccinimide ester.

  • Reaction: Stir the reaction mixture at room temperature for eighteen hours.

  • Purification: Concentrate the mixture in vacuo and purify the residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient to obtain the final product.

This protocol demonstrates that the secondary amine of the spirocyclic core is available for standard peptide coupling reactions, enabling its incorporation into peptide chains.

Potential Applications in Medicinal Chemistry

While specific biological activity data for compounds directly incorporating this compound is not yet prevalent in the public domain, its structural features strongly suggest its utility in several therapeutic areas where constrained proline analogs have proven beneficial.

Peptidomimetics and Protease Inhibitors

The rigid dipeptide mimicry afforded by this scaffold makes it an excellent candidate for incorporation into peptidomimetic drugs, particularly protease inhibitors. Many protease inhibitors target the active site of enzymes that recognize and cleave specific peptide sequences. The defined conformation of a peptide containing this spirocyclic proline analog could lead to enhanced binding to the protease active site.

Hypothetical Application Workflow: Targeting a Proline-Rich Recognition Motif

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Structural & Stability Studies cluster_3 Lead Optimization A Identify Target with Proline-Rich Motif B Synthesize Peptide with 1,4-dithia-7-azaspiro [4.4]nonane-8-carboxylic acid A->B C Control Peptide Synthesis (with L-Proline) A->C D Enzymatic Assay (IC50 Determination) B->D E Binding Affinity Assay (SPR or ITC) B->E C->D C->E F Conformational Analysis (NMR, X-ray Crystallography) D->F G Metabolic Stability Assay (Microsomes, Plasma) D->G H SAR Studies and Lead Optimization F->H G->H

Caption: Workflow for evaluating the spirocyclic proline mimetic in a protease inhibitor context.

Modulators of Protein-Protein Interactions (PPIs)

PPIs are often mediated by relatively flat and extensive interfaces, making them challenging targets for small molecules. Peptides that mimic one of the protein partners can be effective inhibitors. The introduction of this compound can stabilize a specific secondary structure, such as a β-turn, which is often critical for recognition in PPIs.

Data Summary: Physicochemical Properties of Proline and its Analogs

CompoundMolecular Weight ( g/mol )Predicted LogPH-Bond DonorsH-Bond Acceptors
L-Proline115.13-1.522
This compound 205.30-0.523
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid155.18-0.222

Note: Predicted values are for the free carboxylic acids and are estimations. The dithiaspirocycle has a higher molecular weight and is predicted to be more lipophilic than proline.

Bioisosteric Replacement for Improved Pharmacokinetics

The concept of bioisosterism, where a functional group is replaced by another with similar properties to improve biological activity or pharmacokinetics, is a cornerstone of medicinal chemistry.[6] The this compound scaffold can be considered a bioisostere of proline. Its increased steric bulk and the presence of the dithiolane ring can shield adjacent peptide bonds from enzymatic degradation, thereby improving metabolic stability.

Logical Relationship: Bioisosteric Replacement Strategy

G cluster_0 Parent Compound cluster_1 Modification cluster_2 Anticipated Outcomes A Bioactive Peptide with L-Proline B Bioisosteric Replacement with Dithiaspirocycle A->B C Enhanced Stability B->C D Altered Conformation B->D E Improved Potency/ Selectivity B->E

Caption: The strategic replacement of proline to enhance drug-like properties.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its rigid, three-dimensional structure offers a compelling tool for constraining peptides and small molecules into bioactive conformations. The presence of the dithiolane ring provides a unique chemical feature that can be exploited for novel molecular interactions and improved pharmacokinetic profiles.

Future research should focus on the systematic incorporation of this scaffold into known bioactive peptides and the subsequent evaluation of its impact on biological activity, conformational preference, and metabolic stability. Such studies will be crucial in fully elucidating the potential of this novel proline mimetic and paving the way for its use in the development of innovative therapeutics. This guide provides the foundational knowledge and strategic framework for initiating such investigations.

References

  • Trabocchi, A., & Guarna, A. (2003). A new bicyclic proline-mimetic amino acid. Tetrahedron Letters, 44(17), 3517-3520.* [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Google Patents. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • Auria-Luna, F., Tulla-Puche, J., & Albericio, F. (2021). The Role of Constrained Amino Acids in Peptide and Peptidomimetic Drug Design. Molecules, 26(15), 4443. [Link]

  • Mendive-Tapia, L., et al. (2016). Proline-based tectons and supramolecular synthons for drug design 2.0: a case study of ACEI. Molecules, 21(10), 1296. [Link]

  • Horne, W. S., & Yadav, M. K. (2014). The incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Protein Science, 23(6), 721-729. [Link]

  • PubChem. (n.d.). 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. Retrieved from [Link]

  • Reuter, C., et al. (2015). Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation. Chemistry – A European Journal, 21(23), 8464-8470.* [Link]

  • Trabocchi, A., et al. (2007). Structural diversity of bicyclic amino acids. Amino Acids, 34(1), 1-22.* [Link]

  • Pace, V., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5648.* [Link]

Sources

The Unexplored Potential of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore unique chemical scaffolds that offer precise control over molecular conformation and physicochemical properties. Among these, constrained amino acid analogues have emerged as powerful tools in the design of peptidomimetics and small molecule drugs. This technical guide delves into the latent potential of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid and its derivatives, a class of conformationally restricted proline mimetics. While direct biological data on this specific scaffold remains nascent, this document synthesizes the foundational principles of its design, details its synthesis, and extrapolates its potential biological activities by examining structurally related spirocyclic systems. We provide a forward-looking perspective on hypothetical structure-activity relationships and lay out detailed experimental protocols to empower researchers to unlock the therapeutic promise of this intriguing molecular framework.

Introduction: The Rationale for Constrained Proline Analogues

Proline, unique among the proteinogenic amino acids, possesses a cyclic side chain that imparts significant conformational rigidity to peptide backbones. This inherent constraint plays a pivotal role in protein folding, molecular recognition, and biological signaling.[1] In drug discovery, mimicking and refining this conformational control through synthetic proline analogues is a well-established strategy to enhance metabolic stability, receptor affinity, and selectivity.

The this compound scaffold represents a sophisticated proline analogue. Its spirocyclic nature, fusing a pyrrolidine ring with a 1,4-dithiolane ring, introduces a rigid, three-dimensional architecture. This structural feature is hypothesized to offer several advantages in drug design:

  • Precise Conformational Lock: The spirocyclic fusion severely restricts the torsional angles of the pyrrolidine ring, presenting a well-defined conformation to target receptors.

  • Novel Chemical Space: The dithiolane moiety introduces unique steric and electronic properties, allowing for the exploration of previously inaccessible chemical space and potentially novel interactions with biological targets.

  • Metabolic Stability: Spirocyclic structures are often more resistant to metabolic degradation compared to their more flexible acyclic or monocyclic counterparts, a desirable trait for drug candidates.[2]

  • Versatile Synthetic Handle: The core structure contains three key points for diversification: the secondary amine (position 7), the carboxylic acid (position 8), and the dithiolane ring, offering rich opportunities for generating diverse chemical libraries.

This guide will, therefore, serve as a foundational resource for researchers and drug development professionals interested in leveraging this promising scaffold.

Synthesis of the Core Scaffold

The this compound scaffold is accessible through established synthetic routes, often starting from proline or its derivatives. The following protocol is a representative synthesis of the methyl ester of the scaffold, which can then be hydrolyzed to the carboxylic acid or further derivatized.[3]

Experimental Protocol: Synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester[3]
  • Starting Material: 1,4-Dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester hydrobromide.

  • Neutralization: Dissolve the starting hydrobromide salt in 0.1 N sodium hydroxide (NaOH) solution.

  • Extraction: Extract the aqueous solution with ethyl acetate. The free base will move into the organic layer.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.

  • Concentration: Concentrate the dried organic solution in vacuo using a rotary evaporator to yield the free base, 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester, as an oil.

  • Derivatization (Example): To demonstrate the utility of the scaffold, the resulting free base can be acylated. For instance, dissolve the ester (1.35 g) in 100 ml of ethyl acetate and treat with N-benzyloxycarbonyl-(S)-alanine, N-hydroxysuccinimide ester (2.07 g).

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel, eluting with a hexane:ethyl acetate (4:1) gradient to obtain the acylated product, 7-[N-benzyloxycarbonyl-(S)-alanyl]-1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid, methyl ester.

This protocol highlights the chemical tractability of the scaffold, allowing for the straightforward attachment of various side chains and building blocks to the nitrogen at position 7.

Potential Biological Activities: Insights from Analogous Systems

While dedicated biological studies on this compound derivatives are not yet widely published, a strong case for their potential can be built by examining the activities of structurally related thia-azaspiro compounds. A particularly relevant analogue is the 1-thia-4-azaspiro[4.5]decane system, which has demonstrated promising anticancer activity.

Case Study: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

Research into 1-thia-4-azaspiro[4.5]decane derivatives has shown that these compounds can exhibit moderate to high cytotoxic activity against various human cancer cell lines.[4] These studies provide a valuable blueprint for investigating the anticancer potential of the 1,4-dithia-7-azaspiro[4.4]nonane scaffold.

Key Findings from Analogous Systems:

  • Targets: The anticancer activity of these related compounds was evaluated against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines.[4]

  • Assay Methodologies: The primary method for assessing cytotoxicity was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

  • Potency: Several derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold, particularly those further elaborated into thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, displayed significant inhibition of cancer cell growth.[4]

The data from these analogous systems suggest that the this compound core is a promising starting point for the design of novel anticancer agents.

Hypothetical Structure-Activity Relationships (SAR) and Future Directions

Based on the principles of peptidomimetic design and the data from analogous spirocyclic systems, we can postulate key structural modifications on the this compound scaffold that are likely to influence biological activity. This SAR hypothesis can guide the initial design of compound libraries for screening.

Diagram: Hypothetical SAR of this compound Derivatives

SAR_Hypothesis cluster_R1 R¹ Modifications (Amide/Sulfonamide) cluster_R2 R² Modifications (Carboxylic Acid) Scaffold R¹-N (Position 7) 1,4-Dithia-7-azaspiro[4.4]nonane Core C(=O)R² (Position 8) R1_A Aromatic/Heteroaromatic Groups (e.g., Phenyl, Pyridyl) Scaffold:n->R1_A Modulate Target Affinity R1_B Peptidic Moieties (e.g., Amino Acid Residues) Scaffold:n->R1_B Mimic Peptide Interactions R1_C Lipophilic Groups (e.g., Alkyl Chains) Scaffold:n->R1_C Improve Cell Permeability R2_A Esters (e.g., -OMe, -OEt) Scaffold:c->R2_A Prodrug Strategy R2_B Amides (e.g., -NH₂, -NHR) Scaffold:c->R2_B Introduce H-Bonding R2_C Bioisosteres (e.g., Tetrazole) Scaffold:c->R2_C Enhance Metabolic Stability

Caption: Postulated structure-activity relationships for the scaffold.

  • Position 7 (Nitrogen): This is the most synthetically accessible position for introducing diversity.

    • Acylation/Sulfonylation: Introducing a variety of acyl or sulfonyl groups (R¹) can modulate target affinity and selectivity. Aromatic and heteroaromatic groups can engage in π-stacking or other specific interactions with a target protein.

    • Peptidic Coupling: As demonstrated in the synthetic protocol, coupling amino acids or peptide fragments to this position would generate novel peptidomimetics, where the spirocyclic core acts as a rigid turn-inducing element.

  • Position 8 (Carboxylic Acid): This functional group is a key interaction point and can be modified to fine-tune properties.

    • Esterification: Converting the carboxylic acid to an ester (R²) can create prodrugs with improved cell permeability.

    • Amidation: Forming amides can introduce additional hydrogen bonding interactions and alter solubility.

    • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, could enhance metabolic stability and binding affinity.

Future research should focus on synthesizing a focused library of compounds based on these hypotheses and screening them in relevant biological assays, such as those for anticancer activity or enzyme inhibition.

A Roadmap for Biological Evaluation

For researchers embarking on the study of this scaffold, a systematic approach to biological evaluation is crucial. The following workflow provides a template for initial screening and characterization.

Diagram: Experimental Workflow for Biological Evaluation

Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Synthesis Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane -8-carboxylic acid derivatives Screening Cytotoxicity Screening (e.g., MTT Assay on MCF-7, HeLa, HCT116) Synthesis->Screening Compound Library IC50 IC₅₀ Determination Screening->IC50 Active 'Hits' Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) IC50->Mechanism SAR SAR-Guided Analogue Synthesis Mechanism->SAR Informed Design InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Promising Leads SAR->Screening

Caption: A systematic workflow for the biological evaluation of novel derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used for analogous compounds and serves as a starting point for assessing the anticancer potential of new derivatives.[4]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutics. As a constrained proline analogue, it is rationally designed to impart favorable conformational and physicochemical properties to the molecules that incorporate it. While direct biological data is currently scarce, the demonstrated anticancer activity of structurally related spirocyclic systems provides a strong impetus for its investigation in oncology.

This technical guide has provided the foundational knowledge required to begin this exploration: the rationale for its use, established synthetic protocols, a proposed roadmap for biological evaluation, and a framework for understanding its structure-activity relationships. It is our hope that this document will catalyze new research into this scaffold, ultimately leading to the discovery of novel drug candidates with improved efficacy and safety profiles. The path is laid out; the potential of these unique molecules now awaits realization in the laboratory.

References

  • Vertex AI Search. (2024). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • MDPI. (2022). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Retrieved from [Link]

  • Google Patents. (n.d.). NO992976L - Heterocyclic carboxylic acid derivatives, preparation and use thereof as endothelin receptor antagonists.
  • PubChem. (n.d.). 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Diversity-oriented synthesis of macrocyclic peptidomimetics. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • MDPI. (2024). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Retrieved from [Link]

  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • Research Collection. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

Sources

The Spirocyclic Scaffold: An In-depth Technical Guide to 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid as a Proline Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline and its analogues are fundamental components in peptidomimetics and drug discovery, offering conformational rigidity that can enhance biological activity and metabolic stability. This guide delves into the unique structural and functional characteristics of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, a constrained proline analogue. We will explore its synthesis, conformational properties, and potential applications in peptide-based therapeutics, providing a comprehensive resource for researchers in the field.

Introduction: The Significance of Conformational Constraint in Peptide Design

The biological function of peptides is intrinsically linked to their three-dimensional structure. Proline, with its unique cyclic side chain, plays a pivotal role in dictating peptide backbone conformation, often inducing turns and restricting flexibility.[1] This inherent rigidity is a desirable trait in drug design, as it can lead to higher receptor affinity and improved resistance to enzymatic degradation.

The development of proline analogues that offer even greater conformational constraint is a key strategy in medicinal chemistry.[2] By modifying the proline ring, researchers can fine-tune the puckering of the pyrrolidine ring and influence the cis-trans isomerization of the preceding peptide bond, thereby sculpting the peptide's overall architecture for optimal biological activity.[1] this compound emerges as a compelling candidate in this context, with its spirocyclic dithiolane ring system introducing a novel set of steric and electronic constraints.

Synthesis of this compound

While a detailed, publicly available, step-by-step synthesis protocol for the free carboxylic acid is not extensively documented, a common approach for synthesizing related azaspiro[4.4]nonane structures involves multi-step sequences starting from readily available chiral precursors like 4-hydroxy-L-proline.[3][4] The synthesis of the methyl ester derivative has been described and provides a viable route to the parent carboxylic acid.[5]

A plausible synthetic strategy would involve the protection of the amine and carboxylic acid functionalities of a suitable proline derivative, followed by modification of the pyrrolidine ring to introduce the dithiolane moiety. This could potentially be achieved through a reaction with 1,2-ethanedithiol under appropriate conditions. Subsequent deprotection steps would yield the target molecule.

A documented procedure for the synthesis of the methyl ester derivative provides a valuable starting point.[5]

Experimental Protocol: Synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester[6]

This protocol outlines the synthesis of the methyl ester, which can be subsequently hydrolyzed to the carboxylic acid.

  • Starting Material: 1,4-Dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester hydrobromide.

  • Base Extraction: Dissolve the hydrobromide salt in 0.1 N NaOH.

  • Organic Extraction: Extract the aqueous solution with ethyl acetate.

  • Drying: Dry the combined organic layers over magnesium sulfate.

  • Concentration: Concentrate the solution in vacuo to yield the free base of the methyl ester.

This methyl ester can then be utilized in peptide coupling reactions or hydrolyzed to the free carboxylic acid for other applications.

Structural and Conformational Analysis: A Comparison with Proline

The defining feature of this compound is the spirocyclic fusion of a dithiolane ring to the pyrrolidine ring of proline. This structural modification is expected to have a profound impact on its conformational preferences compared to the parent amino acid.

Ring Pucker and Dihedral Angle Constraints

The pyrrolidine ring of proline exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up).[1] The spirocyclic dithiolane ring in the 1,4-dithia-7-azaspiro[4.4]nonane system is anticipated to significantly restrict this flexibility, likely favoring a specific pucker. This, in turn, will influence the backbone dihedral angles (φ and ψ) when incorporated into a peptide chain. The φ angle, in particular, is expected to be more constrained than in proline.[6][7]

Cis-Trans Isomerization of the X-Pro Peptide Bond

The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation, with the trans form generally being more stable. The energy barrier between these two states is relatively low, allowing for isomerization that can be critical for protein folding and function. The bulky and conformationally rigid dithiolane ring of the spirocyclic analogue is predicted to influence the cis-trans equilibrium, potentially favoring one conformation over the other to a greater extent than proline itself.

Below is a diagram illustrating the key conformational features of a peptide bond involving a proline analogue.

G cluster_peptide Peptide Backbone cluster_proline_ring Proline Analogue Ring N_i N(i) Ca_i Cα(i) N_i->Ca_i C_i C(i) Ca_i->C_i O_i O(i) C_i->O_i N_pro N(Pro) C_i->N_pro ω (cis/trans) Ca_pro Cα(Pro) N_pro->Ca_pro φ Cd_pro N_pro->Cd_pro C_pro C(Pro) Ca_pro->C_pro ψ O_pro O(Pro) C_pro->O_pro N_i1 N(i+1) C_pro->N_i1 Cg_pro Cd_pro->Cg_pro Cb_pro Cg_pro->Cb_pro Cb_pro->Ca_pro

Caption: Dihedral angles defining peptide backbone conformation.

Incorporation into Peptides and Biological Applications

The unique conformational properties of this compound make it an attractive building block for the synthesis of peptidomimetics with enhanced biological activity and stability.

Peptide Synthesis and Coupling Protocols

The incorporation of this proline analogue into a growing peptide chain can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies.[8][9] Common coupling reagents can be employed to facilitate the formation of the peptide bond.[10][11][12][13]

General Peptide Coupling Protocol:

  • N-terminal Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed.

  • Activation: The carboxylic acid of the incoming N-protected this compound is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Coupling: The activated amino acid is added to the deprotected peptide on the solid support to form the new peptide bond.

  • Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

G start Start with Resin-Bound Peptide deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) start->deprotection activation Activate Proline Analogue (Coupling Reagent + Base) deprotection->activation coupling Couple Activated Analogue to Resin-Bound Peptide activation->coupling wash Wash Resin coupling->wash cycle Repeat for Next Amino Acid wash->cycle end Elongated Peptide cycle->deprotection Yes cycle->end No

Caption: Solid-phase peptide synthesis cycle.

Potential Biological Activities

While specific biological data for peptides containing this compound are not widely reported in the literature, the structural features of this analogue suggest its potential in several therapeutic areas. A complex molecule containing this spirocycle has been noted for its angiotensin-converting enzyme (ACE) inhibitory activity.

By replacing proline residues in known bioactive peptides with this analogue, it may be possible to:

  • Enhance Receptor Binding: The constrained conformation can pre-organize the peptide into a bioactive conformation, leading to higher affinity for its target receptor.

  • Improve Metabolic Stability: The unnatural amino acid can confer resistance to proteases, prolonging the peptide's half-life in vivo.

  • Modulate Selectivity: The unique shape of the analogue can alter the peptide's interaction with different receptor subtypes, potentially leading to improved selectivity.

The table below summarizes the key properties of this compound and its potential impact on peptide characteristics.

PropertyDescriptionPotential Impact on Peptides
Molecular Formula C₇H₁₁NO₂S₂[14][15]Increased mass and altered polarity compared to proline.
Molecular Weight 205.3 g/mol [14][15]Affects overall peptide mass and potentially solubility.
Spirocyclic Structure Fused dithiolane and pyrrolidine rings.Induces significant conformational rigidity.
Conformational Constraint Restricted ring pucker and dihedral angles.Pre-organization for receptor binding, enhanced stability.
Chirality The (8S) enantiomer is commonly used.[5][14][15][16]Maintains stereochemical integrity of the peptide.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, tool in the arsenal of medicinal chemists. Its unique spirocyclic structure offers a high degree of conformational constraint, a valuable attribute for the design of potent and stable peptide-based therapeutics.

Further research is warranted to fully elucidate the conformational preferences of this analogue, both as a free amino acid and within a peptide sequence. Detailed NMR and X-ray crystallographic studies would provide invaluable insights. Moreover, the synthesis and biological evaluation of peptides incorporating this analogue are crucial next steps to unlock its full therapeutic potential. As our understanding of the intricate relationship between peptide conformation and biological activity grows, so too will the importance of novel constrained amino acids like this compound.

References

  • Vertex Pharmaceuticals Incorporated. Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • Samanta, U., et al. (2020). Conformational landscape of substituted prolines. Protein Science, 29(1), 143-157. Available from: [Link]

  • Tourwé, D., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(8), 14669-14704. Available from: [Link]

  • Aleman, C., & Casasnovas, J. (2013). Conformational properties of constrained proline analogues and their application in nanobiology. UPCommons. Available from: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • De la Figuera, N., et al. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synlett, 2004(14), 2249-2262. Available from: [Link]

  • The Conformation and Aggregation of Proline-Rich Surfactant-Like Peptides. (2018). The Journal of Physical Chemistry B, 122(49), 11621-11632.
  • PubChem. 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. Available from: [Link]

  • Gunda, P. 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. Available from: [Link]

  • Yavari, I., et al. (2021). Synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones from nitrile imines and arylidenethiohydantoins. Molecular Diversity, 25(2), 777-785. Available from: [Link]

  • Ovchinnikov, M. V., et al. (2018). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1058–1062. Available from: [Link]

  • Kolosov, M., et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-Carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 85-94. Available from: [Link]

  • PubChem. (2E)-1-(1,4-Dithia-7-azaspiro[4.4]nonan-7-yl)-2-(methoxyimino)ethan-1-one. Available from: [Link]

  • Caballero, J., et al. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. Biochemistry, 58(8), 1032-1037. Available from: [Link]

  • ResearchGate. The planar peptide group showing dihedral angles and bond length. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Francis, C. L., et al. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1495-1500. Available from: [Link]

  • Aapptec. Coupling Reagents. Available from: [Link]

  • Iannelli, P., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(11), 3144. Available from: [Link]

  • Andrés, J. M., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Available from: [Link]

  • García-Hernández, V., et al. (2024). Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro. Open Exploration, 1, 1-13. Available from: [Link]

  • Stepanovs, D., et al. (2016). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 55(44), 13644-13648. Available from: [Link]

  • Yennawar, H. P., et al. (2023). 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. IUCrData, 8(11), x230937. Available from: [Link]

  • Chen, J., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Available from: [Link]

  • Michael, G., & Gromiha, M. M. (2017). Dihedral angle preferences of amino acid residues forming various non-local interactions in proteins. Journal of Biosciences, 42(2), 225-236. Available from: [Link]

  • ResearchGate. Selected torsional angles describing the macrocycle conformation of... Available from: [Link]

  • ResearchGate. 14 Planar geometry of peptide bonds: Dihedral angles around C α –C and... Available from: [Link]

  • PubChem. 1,4-Dioxaspiro(4.4)nonane. Available from: [Link]

  • Chen, J., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Available from: [Link]

Sources

An In-depth Technical Guide to 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid: Synthesis, Stereochemistry, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid is a specialized, conformationally constrained amino acid analogue. While its direct historical discovery is not extensively documented in mainstream literature, its structural motifs—a spirocyclic core, a dithiolane ring, and a proline-like fragment—place it at the intersection of several key areas in modern medicinal chemistry. This guide deconstructs the molecule's architecture to propose a logical and robust synthetic pathway, grounded in established organic chemistry principles. We will elucidate the causality behind the chosen experimental steps, from the selection of starting materials to the stereochemical control of the final product. Furthermore, this whitepaper will contextualize the compound's importance by exploring the strategic value of spirocyclic scaffolds and constrained amino acids in drug design, highlighting its potential as a novel building block for creating sophisticated therapeutics with enhanced potency and metabolic stability.

Introduction: The Strategic Value of Conformational Constraint in Drug Design

The inherent flexibility of many small molecule drugs and peptide-based therapeutics can be a significant liability, often leading to reduced binding affinity for their biological targets and increased susceptibility to metabolic degradation. A leading strategy to overcome these challenges is the introduction of conformational constraints.[1][2][3] By locking a molecule into a specific, bioactive conformation, chemists can pre-organize the pharmacophoric elements for optimal interaction with a receptor or enzyme active site.

Spirocycles, which are bicyclic systems joined by a single common atom, are exceptionally effective for this purpose.[4][5] Their rigid, three-dimensional structures are increasingly sought after in drug discovery to improve molecular properties.[4][5] When integrated into an amino acid scaffold, such as in the case of this compound, the resulting molecule is a "proline analogue." Proline analogues are powerful tools in peptidomimetic drug design, used to create novel peptides and small molecules with enhanced stability and biological activity.[6][7][8] Several FDA-approved drugs incorporate proline analogues, demonstrating their clinical and commercial significance.[7] The title compound is a unique example, combining a spirocyclic framework with a dithiolane moiety, which serves as a bioisostere for a carbonyl group and introduces specific steric and electronic properties.

Structural Analysis and Retrosynthetic Strategy

A thorough understanding of the target molecule's structure is paramount for designing an efficient synthesis.

G target 1,4-dithia-7-azaspiro[4.4]nonane -8-carboxylic acid precursor1 4-Oxo-proline (Protected) target->precursor1 Thioketalization precursor2 1,2-Ethanedithiol target->precursor2 Thioketalization start (2S,4R)-4-Hydroxyproline precursor1->start Oxidation G step_node step_node reagent_node reagent_node start (2S,4R)-Hydroxyproline step1 Step 1: Protection start->step1 prod1 Boc-(2S,4R)-Hyp-OMe step1->prod1 reagent1 1. SOCl₂, MeOH 2. Boc₂O, Et₃N reagent1->step1 step2 Step 2: Oxidation prod1->step2 prod2 Boc-4-oxo-Pro-OMe step2->prod2 reagent2 Dess-Martin Periodinane reagent2->step2 step3 Step 3: Spirocyclization prod2->step3 prod3 Protected Spirocycle step3->prod3 reagent3 HS(CH₂)₂SH BF₃·OEt₂ reagent3->step3 step4 Step 4: Deprotection prod3->step4 final Target Amino Acid (HBr Salt) step4->final reagent4 HBr / Acetic Acid reagent4->step4

Sources

A Theoretical and Computational In-Depth Guide to 1,4-Dithia-7-Azaspiro[4.4]nonane-8-Carboxylic Acid: Exploring Conformational Landscapes and Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic structures and explore novel chemical space with enhanced three-dimensionality.[1][2] This guide focuses on 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, a constrained amino acid analogue with considerable potential as a bioisosteric replacement for piperidine and other cyclic systems in drug design.[1][3] We present a comprehensive theoretical framework for characterizing this molecule using computational chemistry, providing researchers and drug development professionals with a robust workflow for predicting its structural, electronic, and reactivity properties. This whitepaper details the rationale, methodologies, and expected outcomes of such a computational study, establishing a foundation for its rational incorporation into drug discovery pipelines.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Design

The drive to develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led to an increased interest in molecules with greater three-dimensional complexity. Spirocycles, which feature two rings connected by a single common atom, offer a unique and rigid conformational framework. This rigidity can be advantageous in drug design, as it reduces the entropic penalty of binding to a biological target and allows for a more precise orientation of functional groups.[2]

This compound is a particularly intriguing example of this molecular class. It combines the conformational constraint of the spirocyclic core with the functionality of an amino acid and the presence of sulfur atoms, which can participate in various non-covalent interactions.[4] Its structure suggests its potential as a mimic of cyclic amino acids and as a bioisostere for commonly used fragments like piperidine, with the potential to modulate properties such as lipophilicity and metabolic stability.[3][5]

This guide provides a detailed roadmap for the theoretical investigation of this molecule, leveraging the power of quantum chemical calculations to unlock a deeper understanding of its intrinsic properties.

Rationale for Theoretical Calculations

A thorough computational analysis of this compound can provide invaluable insights that are often difficult or time-consuming to obtain through experimental methods alone. The primary objectives of such a study are:

  • Conformational Analysis: To identify the low-energy conformations of the molecule and understand the rotational barriers and flexibility of the ring systems.

  • Electronic Structure Characterization: To determine the distribution of electrons within the molecule, identify the frontier molecular orbitals (HOMO and LUMO), and map the electrostatic potential surface.

  • Reactivity Prediction: To predict the most likely sites for electrophilic and nucleophilic attack, and to estimate the molecule's acidity (pKa).

  • Spectroscopic Property Prediction: To calculate theoretical spectroscopic data (e.g., NMR, IR) that can aid in the interpretation of experimental spectra.

By achieving these objectives, we can build a comprehensive in-silico profile of the molecule, facilitating its rational design into more complex, biologically active compounds.

Computational Methodology: A Self-Validating Protocol

The choice of computational methods is critical for obtaining accurate and reliable results. This section outlines a protocol grounded in established theoretical chemistry principles, with a focus on Density Functional Theory (DFT), a widely used and versatile method for studying molecular systems.

Software and Hardware

All calculations would be performed using a commercially available quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing resources are recommended for these calculations.

Step-by-Step Computational Workflow

The following workflow is designed to provide a comprehensive theoretical characterization of this compound.

Step 1: Initial Structure Generation

The 2D structure of the molecule will be drawn and converted to a 3D structure using a molecular editor. The initial 3D geometry will be subjected to a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).

Step 2: Conformational Search

A systematic or stochastic conformational search will be performed to identify all possible low-energy conformers. This is a crucial step for a flexible molecule like this, as different conformers may exhibit distinct properties.

Step 3: Geometry Optimization and Frequency Calculations

Each identified conformer will be subjected to full geometry optimization at a higher level of theory. A common and effective choice for molecules containing sulfur is a DFT functional like B3LYP or M06-2X, paired with a Pople-style basis set such as 6-31G(d) or a more flexible basis set like 6-311+G(d,p).[6][7]

Frequency calculations will then be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima. The calculated vibrational frequencies can also be used to predict the molecule's infrared (IR) spectrum.

Step 4: Single-Point Energy Refinement

To obtain more accurate relative energies of the conformers, single-point energy calculations will be performed using a larger basis set (e.g., 6-311++G(2d,2p)) on the optimized geometries from Step 3.

Step 5: Analysis of Electronic Properties

Using the optimized geometry of the lowest energy conformer, the following properties will be calculated:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will be determined. The HOMO-LUMO energy gap is an important indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution and delocalization within the molecule.

Step 6: pKa Prediction

The pKa of the carboxylic acid and the protonated amine can be estimated using an isodesmic reaction scheme or by calculating the free energy change of deprotonation in a continuum solvent model (e.g., PCM or SMD).[8]

Step 7: NMR Chemical Shift Prediction

The GIAO (Gauge-Including Atomic Orbital) method will be used to calculate the NMR chemical shifts (¹H and ¹³C) of the lowest energy conformer. These theoretical shifts can be compared with experimental data for structure verification.

Diagram of the Computational Workflow```dot

digraph "Computational Workflow" { graph [fontname="Arial", fontsize=12, label="Computational Workflow for this compound", labelloc=t, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Step 1: Initial 3D Structure Generation"]; B [label="Step 2: Conformational Search"]; C [label="Step 3: Geometry Optimization & Frequency Calculation\n(DFT: B3LYP/6-31G(d))"]; D [label="Step 4: Single-Point Energy Refinement\n(DFT: B3LYP/6-311+G(d,p))"]; E [label="Step 5: Electronic Property Analysis\n(HOMO/LUMO, MEP, NBO)"]; F [label="Step 6: pKa Prediction\n(Continuum Solvation Model)"]; G [label="Step 7: NMR Chemical Shift Calculation\n(GIAO Method)"];

A -> B; B -> C; C -> D; D -> E; D -> F; D -> G; }

Caption: A 2D representation of the molecular structure.

Visualizations of the HOMO, LUMO, and MEP would be generated using the output of the quantum chemistry software and would be essential for understanding the molecule's reactivity and intermolecular interaction potential.

Correlation with Experimental Data

The theoretical results should, whenever possible, be validated against experimental data. For example, the calculated geometric parameters can be compared to those obtained from single-crystal X-ray diffraction. [9]The predicted NMR and IR spectra can be compared to experimentally measured spectra to confirm the structure and predominant conformation in solution.

Conclusion

The theoretical and computational workflow detailed in this guide provides a powerful and efficient means of characterizing this compound. By applying these methods, researchers can gain a deep understanding of the molecule's conformational preferences, electronic properties, and reactivity. This knowledge is crucial for the rational design of novel drug candidates that incorporate this promising spirocyclic scaffold, ultimately accelerating the drug discovery process.

References

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. [Link]

  • PubChem. 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

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An In-depth Technical Guide to the Solubility of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid is a unique heterocyclic compound featuring a spirocyclic system that has garnered interest within medicinal chemistry. As with any compound under investigation for pharmaceutical development, a thorough understanding of its solubility profile is paramount. Solubility dictates formulation strategies, bioavailability, and the overall feasibility of a drug candidate. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound in a range of organic solvents. While direct experimental data for this specific molecule is not widely published, this document synthesizes information on its physicochemical properties and established methodologies to offer predictive insights and a robust framework for experimental determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of compound attrition.[1] For a molecule like this compound, which belongs to the broader class of spiro-thiazolidines recognized for their diverse biological activities, understanding its solubility is a critical first step.[2][3] An optimal solubility profile is essential for:

  • Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating oral, parenteral, or topical dosage forms.

  • Process Chemistry: Efficient purification and crystallization processes are highly dependent on the differential solubility of the compound in various solvents.

  • In Vitro and In Vivo Studies: Consistent and reproducible results in biological assays require the compound to be fully solubilized in the test medium. Poor solubility can lead to misleading structure-activity relationship (SAR) data.[4]

  • Bioavailability: For oral administration, the drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.

This guide will delve into the factors expected to govern the solubility of this compound and provide a detailed protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5][6] To predict the solubility of this compound, we must first examine its key physicochemical properties.

PropertyValueSource
Molecular FormulaC7H11NO2S2[7]
Molecular Weight205.3 g/mol [7]
Physical FormSolid
XLogP3 (Computed)1.7[8]
TPSA (Topological Polar Surface Area)95.94 Ų[9]
Hydrogen Bond Donors2[9]
Hydrogen Bond Acceptors6[9]

Analysis of Physicochemical Properties:

  • Polarity: The presence of a carboxylic acid group, an amine, and two thioether linkages contributes to the molecule's polarity. The Topological Polar Surface Area (TPSA) of 95.94 Ų suggests significant polar character, which would favor solubility in polar solvents.

  • Hydrogen Bonding: With two hydrogen bond donors (the carboxylic acid -OH and the amine -NH) and six acceptors (the oxygens and nitrogens), this molecule has a strong capacity for hydrogen bonding.[9] This will be a dominant factor in its interaction with protic solvents.

  • Lipophilicity: The computed XLogP3 of 1.7 indicates a moderate degree of lipophilicity.[8] This suggests that while the molecule has polar features, it also possesses nonpolar regions (the carbon backbone) that will allow for some solubility in less polar organic solvents.

Predicted Solubility in Common Organic Solvents:

Based on these properties, we can predict the relative solubility of this compound in a spectrum of organic solvents:

  • High Expected Solubility:

    • Polar Protic Solvents: Methanol, ethanol, and isopropanol are expected to be good solvents due to their ability to engage in hydrogen bonding with the carboxylic acid and amine groups.

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors and are likely to be very effective at solvating this molecule.

  • Moderate Expected Solubility:

    • Ketones: Acetone and methyl ethyl ketone, being polar aprotic solvents, should offer moderate solubility.

    • Ethers: Tetrahydrofuran (THF) may show some solvating power due to its polarity, though less than the more polar aprotic solvents.

  • Low to Negligible Expected Solubility:

    • Nonpolar Solvents: Hexane, heptane, and toluene are unlikely to be effective solvents due to the significant mismatch in polarity and the inability to form strong intermolecular interactions with the solute.[5]

    • Chlorinated Solvents: Dichloromethane and chloroform may show slightly better performance than alkanes due to their ability to form weak hydrogen bonds, but high solubility is not anticipated.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[10][11] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Protocol:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is standard for most compounds.[12]

    • After the agitation period, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle.

  • Sampling and Sample Preparation:

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) and dispense the filtered solution into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Perform a serial dilution of the filtered sample with a suitable diluent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the standard curve.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification:

    • Prepare a series of calibration standards of this compound at known concentrations.

    • Analyze these standards using the same analytical method to generate a standard curve (peak area vs. concentration).

    • Calculate the concentration of the diluted sample from the standard curve and then factor in the dilution to determine the original solubility in the solvent (typically expressed in mg/mL or µg/mL).

Conclusion and Future Directions

References

  • ChemScene. This compound, 7-[(2S)-2-[(methoxycarbonyl)amino]-1-oxobutyl]-, (8S)-.
  • PubChem. 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Echemi. (s)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.
  • MDPI. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. [Link]

  • RSC Publishing. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • YouTube. How Does Solvent Polarity Impact Compound Solubility?. [Link]

  • ResearchGate. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • National Center for Biotechnology Information. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. [Link]

  • Molbase. Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Scholars Research Library. Studies on post reaction products of novel spiro indoline-thiazolidine derivatives. [Link]

  • Reddit. ELI5 the polarity of solvents and how it affects solubility. [Link]

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Methodological & Application

Application Notes and Protocols for the Incorporation of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid into Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Unique Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the pursuit of molecular diversity and optimized physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid three-dimensional framework that can enhance biological activity and improve pharmacokinetic profiles.[1][2] Among these, 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid stands out as a particularly intriguing building block. Its unique spirocyclic system, combining a pyrrolidine ring with a dithiolane, introduces conformational rigidity and a distinct spatial arrangement of functional groups. This can lead to improved potency and selectivity for biological targets by locking the molecule in a bioactive conformation. Furthermore, the incorporation of this scaffold can modulate properties such as lipophilicity and metabolic stability, which are critical for the development of successful drug candidates.[1][2]

A prime example of the successful application of this spirocyclic amino acid is in the development of Spirapril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[3][4][5] The this compound moiety is a key structural feature of Spirapril, contributing to its high affinity for the ACE enzyme.[1][3]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into small molecules. We will delve into the practical aspects of handling this unique building block, including protecting group strategies and coupling methodologies, with a focus on providing robust and reproducible protocols.

Core Concepts in Handling this compound

The successful incorporation of this compound into a target molecule hinges on two key chemical transformations: the protection of its reactive functional groups and the formation of an amide bond.

Protecting Group Strategies: A Balancing Act of Stability and Lability

Given the presence of both a secondary amine and a carboxylic acid, a judicious choice of protecting groups is essential to avoid unwanted side reactions.

  • N-Protection: The secondary amine of the pyrrolidine ring is a nucleophile and must be protected during the activation of the carboxylic acid to prevent self-coupling or other undesired reactions. Common N-protecting groups for amino acids are well-suited for this purpose. The choice of protecting group will depend on the overall synthetic strategy and the lability required for its removal.

    • Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

    • Cbz (Carboxybenzyl): This protecting group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. This can be a useful strategy if other functional groups in the molecule are sensitive to acid.

  • O-Protection (Esterification): The carboxylic acid functionality must be activated to facilitate amide bond formation. Alternatively, it can be protected as an ester if the synthetic route requires the secondary amine to be acylated first.

    • Methyl or Ethyl Esters: These are simple and common protecting groups that can be formed under standard esterification conditions (e.g., alcohol in the presence of an acid catalyst like thionyl chloride or by using an alkyl halide with a base). Saponification with a base like sodium hydroxide is the typical deprotection method.

    • Benzyl Ester: Similar to the Cbz group, the benzyl ester is removed by catalytic hydrogenation, offering an orthogonal deprotection strategy to acid-labile groups.

Amide Bond Formation: The Cornerstone of Incorporation

The formation of a stable amide bond is the primary method for incorporating the this compound scaffold into a larger molecule. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization at the chiral center of the amino acid.

A variety of modern peptide coupling reagents can be employed. Some of the most effective and commonly used include:

  • Carbodiimides:

    • DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide): These are classic coupling reagents. When used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), they effectively suppress racemization and improve coupling efficiency. The primary drawback of DCC is the formation of a poorly soluble urea byproduct.

  • Phosphonium Salts:

    • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) and PyAOP ((7-Aza-benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)): These reagents are highly efficient and are particularly useful for coupling sterically hindered amino acids.

  • Uronium/Aminium Salts:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These are among the most popular and effective coupling reagents, known for their rapid reaction times and high yields. HATU is generally considered more reactive than HBTU.

The general workflow for amide bond formation is illustrated in the diagram below:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_deprotection Deprotection Spiro_COOH Spirocyclic Amino Acid (N-Protected) Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Spiro_COOH->Coupling_Reagent Activation Activated_Ester Activated Intermediate (e.g., OAt/OBt Ester) Coupling_Reagent->Activated_Ester Amine Amine Component Activated_Ester->Amine Nucleophilic Attack Dipeptide Target Molecule Amine->Dipeptide Final_Product Final Small Molecule Dipeptide->Final_Product Protecting Group Removal

Caption: General workflow for incorporating the spirocyclic amino acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments involved in the incorporation of this compound.

Protocol 1: N-Boc Protection of (S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid

This protocol describes the protection of the secondary amine of the spirocyclic amino acid with a tert-butoxycarbonyl (Boc) group.

Materials:

  • (S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride[6][7]

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1 v/v).

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids have dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Expected Outcome and Characterization:

The product, N-Boc-(S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, is typically obtained as a white solid or a viscous oil. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Physical State White solid or viscous oil
Purity (by HPLC) >95%
¹H NMR Characteristic peaks for the Boc group (~1.4 ppm) and the spirocyclic scaffold.
Mass Spec (ESI-) [M-H]⁻ corresponding to the molecular weight of the product.
Protocol 2: Amide Coupling with an Amino Ester using HATU

This protocol details the coupling of the N-Boc protected spirocyclic amino acid with an amino ester, a key step in the synthesis of peptide-like molecules such as Spirapril.

Materials:

  • N-Boc-(S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (from Protocol 1)

  • Amino ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride) (1.0 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (1.0 eq) and the amino ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 10 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome and Characterization:

The coupled product will be a dipeptide-like molecule. Its structure and purity should be confirmed by NMR and mass spectrometry.

ParameterExpected Value
Physical State Typically a solid or a thick oil
Purity (by HPLC) >95% after chromatography
¹H NMR Should show signals corresponding to both the spirocyclic amino acid and the coupled amino ester.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.
Protocol 3: Deprotection of the Dithiane Moiety (General Consideration)

While the dithiane group is generally stable, there may be instances where its removal to unmask a carbonyl group is desired. This is a challenging transformation, especially in the presence of other sensitive functional groups.

Caution: Dithiane deprotection often requires harsh conditions and the use of toxic reagents. Careful optimization and consideration of substrate compatibility are crucial.

Common Deprotection Methods:

  • Mercuric Salts: Reagents like mercuric chloride (HgCl₂) in the presence of a water source can effectively cleave dithianes. However, the toxicity of mercury is a significant drawback.

  • Oxidative Methods: Oxidants such as N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), or bis(trifluoroacetoxy)iodobenzene can be used. These methods need to be carefully controlled to avoid over-oxidation of other functional groups.

  • Acid-Catalyzed Hydrolysis: While dithianes are generally stable to acid, very strong acidic conditions can lead to their hydrolysis.

A milder, more environmentally friendly approach is often preferred:

Example Protocol using Hydrogen Peroxide and Iodine:

This method offers a greener alternative for dithiane deprotection.[8]

Materials:

  • Dithiane-protected compound

  • 30% Hydrogen peroxide (H₂O₂)

  • Iodine (I₂)

  • Sodium dodecyl sulfate (SDS)

  • Water

  • Ethyl acetate

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the dithiane-protected compound in water containing sodium dodecyl sulfate (as a phase-transfer catalyst).

  • Add a catalytic amount of iodine (5 mol%).

  • Add 30% hydrogen peroxide dropwise to the stirring solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess iodine.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carbonyl compound by column chromatography.

G Start Start with Spirocyclic Amino Acid N_Protect N-Protection (e.g., Boc) Start->N_Protect Step 1 O_Protect O-Protection (Esterification) Start->O_Protect Alternative Step 1 Coupling Amide Coupling (e.g., with an amine) N_Protect->Coupling Step 2 O_Protect->Coupling Alternative Step 2 Deprotection Deprotection of N and/or O groups Coupling->Deprotection Step 3 Final_Product Final Small Molecule Deprotection->Final_Product Final Step

Caption: A simplified experimental workflow for incorporation.

Applications in Drug Discovery: The Case of Spirapril

The antihypertensive drug Spirapril serves as an excellent case study for the successful incorporation of this compound.[1][3][4] Spirapril is a prodrug that is hydrolyzed in the body to its active metabolite, spiraprilat.[9] The synthesis of Spirapril involves the coupling of the (S)-enantiomer of this compound with an N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine derivative.[1][10] This example underscores the utility of this spirocyclic amino acid in creating potent and effective therapeutic agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex small molecules with potential therapeutic applications. Its rigid spirocyclic framework offers a unique opportunity to explore chemical space and optimize the properties of drug candidates. By employing appropriate protecting group strategies and efficient amide coupling methodologies, researchers can successfully incorporate this scaffold into a wide range of molecular architectures. The protocols and guidelines presented in this document are intended to serve as a practical resource for scientists engaged in the exciting field of drug discovery and development.

References

  • Smith, E. M., Swiss, G. F., Neustadt, B. R., McNamara, P., Gold, E. H., Sybertz, E. J., & Baum, T. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of medicinal chemistry, 32(7), 1600–1606.
  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183.
  • Smith, E. M., Swiss, G. F., Neustadt, B. R., McNamara, P., Gold, E. H., Sybertz, E. J., & Baum, T. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry, 32(7), 1600-1606. [Link]

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  • Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(2), 1117.
  • Fleming, F. F., Funk, L., Altundas, R., & Tu, Y. (2001). Deprotecting Dithiane-Containing Alkaloids. The Journal of Organic Chemistry, 66(19), 6502–6504.
  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synfacts, 2009(07), 0786–0786.
  • Tzani, M., & Detsi, A. (2005). Developments in the Deprotection of Thioacetals. Journal of Sulfur Chemistry, 26(4-5), 411–427.
  • Chemistry Stack Exchange. (2014, January 2). Mercury assisted deprotection of dithiane. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • PharmTech. (2023).
  • BenchChem. (n.d.). A Technical Guide to the Discovery and Development of Spirapril.
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  • MedchemExpress. (n.d.). Spirapril hydrochloride (SCH 33844 hydrochloride).
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Application Notes and Protocols for Enzymatic Assays with 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Proline Analogue

1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid is a unique heterocyclic compound featuring a spirocyclic system. Its structural resemblance to proline, a critical amino acid in various physiological processes, positions it as a compelling candidate for investigation as a modulator of proline-utilizing enzymes. Such enzymes are implicated in a range of pathologies, including cancer and metabolic disorders, making proline analogues a fertile ground for therapeutic discovery.[1][2][3]

This guide provides a comprehensive framework for the design and implementation of enzymatic assays to characterize the inhibitory potential of this compound. We will delve into the rationale behind experimental choices, present detailed protocols for a representative enzyme class, and offer insights into data analysis and interpretation. Our focus is on establishing a robust, self-validating experimental system to rigorously assess the compound's bioactivity.

Conceptual Framework: Targeting Proline Metabolism

Given its structure, this compound is hypothesized to act as a competitive inhibitor of enzymes that bind proline or its metabolic precursors. A prime example of such an enzyme family is the Pyrroline-5-Carboxylate Reductase (PYCR) family, which catalyzes the final step in proline biosynthesis.[1][2] Upregulation of proline metabolism is a hallmark of certain cancers, making PYCRs attractive targets for therapeutic intervention.[1][2]

Therefore, this application note will use a hypothetical PYCR enzyme as a model system to illustrate the development of an enzymatic assay for this compound. The principles and protocols outlined herein are adaptable to other proline-metabolizing enzymes, such as proline dehydrogenase (PRODH).[4]

Experimental Design: A Step-by-Step Approach

A successful enzymatic assay for a novel inhibitor requires a systematic approach, from initial reagent preparation to sophisticated data analysis. The following workflow provides a logical progression for characterizing the interaction of this compound with a target enzyme.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Development cluster_inhibition Phase 3: Inhibition Studies cluster_data Phase 4: Data Analysis prep_reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) solubility_test Inhibitor Solubility & Stability Testing prep_reagents->solubility_test enzyme_titration Enzyme Titration prep_reagents->enzyme_titration substrate_km Substrate Km Determination enzyme_titration->substrate_km ic50_determination IC50 Determination substrate_km->ic50_determination mechanism_of_inhibition Mechanism of Inhibition Studies ic50_determination->mechanism_of_inhibition data_analysis Data Analysis & Interpretation mechanism_of_inhibition->data_analysis

Caption: Experimental workflow for enzymatic assay development.

Protocols

Reagent Preparation and Characterization

a. Assay Buffer: The choice of buffer is critical for maintaining enzyme stability and activity. A common starting point for PYCR assays is a Tris-based buffer.

  • Preparation of 1 M Tris-HCl, pH 7.5: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with deionized water.

  • Working Assay Buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA): Dilute the 1 M Tris-HCl stock solution and add EDTA to the desired final concentration. EDTA is included to chelate any divalent metal ions that may interfere with the assay.[2]

b. Enzyme Solution: Recombinant human PYCR1 can be expressed and purified according to established protocols.

  • Enzyme Stock: Prepare a concentrated stock of PYCR1 (e.g., 1 mg/mL) in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol). Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock to the desired working concentration in the assay buffer. The optimal working concentration should be determined through an enzyme titration experiment.

c. Substrate and Cofactor Solutions: PYCR1 catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline.[1][2]

  • P5C Stock: Prepare a stock solution of D,L-P5C in the assay buffer. Note that only the L-isomer is the active substrate.[2]

  • NADH Stock: Prepare a fresh stock solution of NADH in the assay buffer. The concentration should be determined spectrophotometrically using the extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.

d. Inhibitor Solution (this compound): The hydrochloride or hydrobromide salt of the compound can be used to improve solubility.[5][6]

  • Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., water or DMSO).

  • Solubility and Stability: It is crucial to assess the solubility and stability of the compound in the assay buffer to avoid artifacts. This can be done by preparing a series of dilutions and observing for any precipitation over time.

Assay Development and Optimization

a. Spectrophotometric Assay Principle: The activity of PYCR1 can be monitored by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

P5C P5C PYCR1 PYCR1 P5C->PYCR1 Proline Proline NADH NADH NADH->PYCR1 NAD NAD+ PYCR1->Proline PYCR1->NAD

Caption: PYCR1 enzymatic reaction schematic.

b. Enzyme Titration: This experiment determines the optimal enzyme concentration that yields a linear reaction rate over a reasonable time course.

  • Prepare a reaction mixture containing a fixed, saturating concentration of P5C and NADH in the assay buffer.

  • Add varying concentrations of PYCR1 to initiate the reaction.

  • Monitor the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer or plate reader.

  • Plot the initial reaction rate (ΔAbs/min) against the enzyme concentration.

  • Select an enzyme concentration from the linear range of the plot for subsequent experiments.

c. Determination of Substrate Km: The Michaelis-Menten constant (Km) for the substrate (P5C) is determined to understand the enzyme's affinity for its substrate and to select an appropriate substrate concentration for inhibition studies.

  • Prepare reaction mixtures with a fixed concentration of enzyme and NADH.

  • Vary the concentration of P5C over a wide range (e.g., 0.1 to 10 times the expected Km).

  • Measure the initial reaction rates for each substrate concentration.

  • Plot the initial rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Inhibition Studies

a. IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

  • Prepare reaction mixtures with the determined optimal concentrations of enzyme and a substrate concentration at or near its Km value.

  • Add varying concentrations of this compound.

  • Initiate the reaction by adding the final component (e.g., NADH).

  • Measure the initial reaction rates.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

b. Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, kinetic assays are performed at varying concentrations of both the substrate and the inhibitor.

  • Set up a matrix of reactions with several fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.

  • Measure the initial reaction rates for all conditions.

  • Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by global fitting to the different inhibition models.[1]

  • Competitive Inhibition: Lineweaver-Burk plots will show lines with different slopes intersecting at the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.

  • Non-competitive Inhibition: The plots will show lines with different slopes intersecting at the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.

  • Uncompetitive Inhibition: The plots will show parallel lines. Both apparent Km and Vmax decrease with increasing inhibitor concentration.

Data Presentation

Table 1: Summary of Kinetic Parameters for a Hypothetical PYCR1 Inhibition Study

ParameterValue
Enzyme Concentration5 nM
NADH Concentration175 µM
P5C Km150 µM
This compound IC5075 µM
Inhibition Constant (Ki)50 µM
Mechanism of InhibitionCompetitive

Conclusion and Future Directions

This application note provides a foundational guide for the enzymatic characterization of this compound, a novel proline analogue. By following the detailed protocols for assay development, optimization, and inhibition studies, researchers can obtain reliable and reproducible data on the compound's potency and mechanism of action against proline-metabolizing enzymes like PYCR1. The insights gained from these assays are a critical first step in the evaluation of this compound's therapeutic potential and can guide further preclinical development, including cell-based assays and structural biology studies to elucidate the precise binding mode.[1][7]

References

  • Assay Development to Probe Enzymatic Heterocyclization by Fluorescence | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Tanner, J. J., et al. (2018). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 293(43), 16714-16725. [Link]

  • Christensen, E. M., et al. (2020). In Crystallo Screening for Proline Analog Inhibitors of the Proline Cycle Enzyme PYCR1. bioRxiv. [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Molecules, 26(11), 3329. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (n.d.). BellBrook Labs. Retrieved January 13, 2026, from [Link]

  • Kim, M., et al. (2013). Synthesis of proline analogues as potent and selective cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3140-3144. [Link]

  • Pharmacological Screening of Novel Heterocyclic Derivatives - IJERMT. (n.d.). IJERMT. Retrieved January 13, 2026, from [Link]

  • Heterocyclic-compounds-with-different-moieties-synthesis-and-evaluation-of-biological-activities-assisted-with-the-computational-study - Ask this paper | Bohrium. (n.d.). Bohrium. Retrieved January 13, 2026, from [Link]

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. (n.d.). Google Patents.
  • 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S) - PubChem. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. (n.d.). National Center for Advancing Translational Sciences. Retrieved January 13, 2026, from [Link]

  • (8S)-1,4-dithiaspiro[4.4]nonane-8-carboxylic acid - PubChem. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

Sources

Unlocking New Conformational Space: 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid as a Constrained Amino Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Drug Design

In the intricate dance of molecular recognition that governs pharmacology, the three-dimensional structure of a ligand is paramount. Peptides and small molecules often suffer from inherent flexibility, leading to a significant entropic penalty upon binding to their biological targets. This conformational freedom can result in reduced binding affinity and selectivity. The strategic introduction of conformational constraints into a molecule is a powerful approach in medicinal chemistry to pre-organize the ligand into its bioactive conformation, thereby enhancing its pharmacological properties.[1]

Spirocyclic scaffolds are particularly adept at imparting rigidity.[2] By sharing a single carbon atom, the two rings of a spirocycle lock the backbone and side-chain orientations of an amino acid, exploring unique regions of conformational space. This guide focuses on a compelling, yet underutilized, constrained amino acid: 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid . Its unique spirocyclic fusion of a proline-like pyrrolidine ring with a dithiolane ring offers a novel structural motif for drug designers.

This document serves as a comprehensive technical guide for researchers, providing the scientific rationale, detailed synthetic protocols, and methods for incorporating this valuable building block into drug candidates. We will explore its application through the lens of the development of Spirapril, an angiotensin-converting enzyme (ACE) inhibitor, a real-world example of its successful implementation.

The Scientific Rationale: Why a Dithiaspirocycle?

The incorporation of this compound into a peptide or small molecule imparts several key advantages:

  • Rigidified Backbone: The spirocyclic nature severely restricts the rotation around the Cα-N bond (the Φ torsion angle), locking the peptide backbone in a more defined conformation. This can lead to a lower entropic penalty upon binding to a target protein.

  • Novel Side-Chain Mimicry: The dithiolane ring serves as a unique, lipophilic isostere for various amino acid side chains. Its defined spatial orientation can be exploited to probe specific pockets in a binding site.

  • Metabolic Stability: The quaternary spirocyclic carbon can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.

  • Improved Physicochemical Properties: The introduction of spirocyclic structures can modulate properties such as solubility and membrane permeability, which are critical for oral bioavailability.[2]

The following diagram illustrates the workflow for synthesizing and utilizing this constrained amino acid in a drug discovery program.

G cluster_0 Synthesis of the Constrained Amino Acid cluster_1 Incorporation into Peptide cluster_2 Analysis and Application A Starting Material (e.g., 4-Oxoproline derivative) B Thioketal Formation A->B C Esterification & Deprotection B->C D Ester Hydrolysis (Saponification) C->D E Fmoc Protection D->E F (S)-Fmoc-1,4-dithia-7-azaspiro [4.4]nonane-8-carboxylic acid E->F H Coupling of Fmoc-Protected Amino Acid F->H G Solid-Phase Peptide Synthesis (SPPS) Resin G->H I Peptide Elongation H->I J Cleavage and Deprotection I->J K Purification J->K L Constrained Peptide K->L M Conformational Analysis (NMR, CD Spectroscopy) L->M N Biological Evaluation (e.g., ACE Inhibition Assay) L->N O Structure-Activity Relationship (SAR) Studies M->O N->O P Lead Optimization O->P

Caption: Workflow for the synthesis and application of the constrained amino acid.

Synthesis of (S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid

The synthesis of this constrained amino acid can be achieved from commercially available starting materials. The following protocols are based on established synthetic routes, including those used in the development of Spirapril.

Protocol 1: Synthesis of Methyl (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate Hydrobromide

This protocol outlines the initial steps to create the esterified and protected form of the amino acid.

Step-by-Step Methodology:

  • Thioketal Formation:

    • Start with N-Cbz-4-oxoproline methyl ester.

    • Dissolve the keto-ester in a suitable solvent like dichloromethane.

    • Add 1,2-ethanedithiol (1.1 equivalents) and a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The product is methyl 7-(benzyloxycarbonyl)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate.

  • Cbz-Deprotection:

    • Dissolve the Cbz-protected spirocycle in glacial acetic acid.

    • Add a solution of 20% hydrobromic acid in acetic acid.

    • Stir at room temperature for 1-2 hours until the deprotection is complete.

    • The product, methyl (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate hydrobromide, will precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Ester Hydrolysis (Saponification)

To prepare the free carboxylic acid for peptide coupling, the methyl ester must be hydrolyzed.

Step-by-Step Methodology:

  • Dissolve the methyl ester hydrobromide salt in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1M aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approximately 1.1 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

  • Carefully neutralize the reaction mixture to pH ~7 with 1N hydrochloric acid (HCl).

  • Remove the methanol under reduced pressure.

  • The aqueous solution containing the free amino acid can be used directly in the next step or lyophilized to obtain the crude solid.

Protocol 3: N-Terminal Fmoc Protection

For solid-phase peptide synthesis (SPPS), the secondary amine of the spirocycle needs to be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.[3][4]

Step-by-Step Methodology:

  • Dissolve the crude (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid in a 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C.

  • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 equivalents) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure (S)-Fmoc-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected spirocyclic amino acid is now ready for incorporation into a peptide sequence using standard SPPS protocols.[5][6][7]

G Resin Resin-Bound Peptide (Free N-terminus) Activate Activate Spirocyclic Amino Acid (Fmoc-Spiro-COOH + Coupling Reagent) Couple Couple to Resin Resin->Couple Activate->Couple Wash Wash Couple->Wash Deprotect Fmoc Deprotection (Piperidine) Wash->Deprotect Elongate Continue Elongation Deprotect->Elongate

Caption: SPPS cycle for incorporating the constrained amino acid.

Protocol 4: SPPS Coupling

Materials:

  • Fmoc-protected (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

  • SPPS resin with a free N-terminal amine

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected spirocyclic amino acid (2-4 equivalents relative to resin loading), HBTU or PyBOP (2-4 equivalents), and DIPEA (4-8 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added amino acid, exposing the secondary amine for the next coupling cycle.

  • Elongation: Continue with the standard SPPS cycles to elongate the peptide chain to the desired length.

  • Cleavage and Global Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Case Study: Spirapril, an ACE Inhibitor

The most prominent example of this compound in a marketed drug is Spirapril.[3] Spirapril is a prodrug that is hydrolyzed in vivo to its active diacid form, Spiraprilat. Spiraprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), used in the treatment of hypertension.[8]

The synthesis of Spirapril involves the coupling of the spirocyclic amino acid with an N-(1-(S)-carboxy-3-phenylpropyl)-S-alanine ethyl ester derivative.[5] The spirocyclic moiety in Spiraprilat is believed to occupy the S2' pocket of the ACE active site, contributing to the high binding affinity of the inhibitor. The rigid conformation imposed by the spirocycle likely orients the other functional groups of the molecule in an optimal geometry for binding.

Compound In Vitro ACE Inhibition (IC₅₀) In Vivo ACE Inhibition (ID₅₀)
Spiraprilat0.8 nM8 µg/kg
EnalaprilatPotentPotent
Spirapril (prodrug)-16 µg/kg
Enalapril (prodrug)-Potent
Data synthesized from Smith et al. (1989)[3][5]

The potent activity of Spiraprilat underscores the successful application of this constrained amino acid in achieving high-affinity binding to a biological target.

Conformational Analysis: The Structural Impact

The expected conformational constraints are:

  • Φ Torsion Angle: The spirocyclic nature locks the Φ (C'-N-Cα-C') torsion angle into a narrow range, similar to proline, but with the added steric bulk of the dithiolane ring. This can induce or stabilize specific secondary structures like β-turns.

  • Side-Chain Orientation: The dithiolane ring is held in a fixed spatial orientation relative to the peptide backbone. This removes the side-chain rotational freedom (χ angles) that is present in many natural amino acids.

Researchers can use Nuclear Magnetic Resonance (NMR) spectroscopy to probe the conformation of peptides containing this amino acid.[10] Key NMR experiments include:

  • NOESY/ROESY: To identify through-space proximities between protons, which can reveal the local conformation and the orientation of the spirocyclic moiety relative to the rest of the peptide.

  • J-coupling Analysis: To determine dihedral angles and further refine the backbone and side-chain conformation.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide with Spirocycle cluster_2 Pharmacological Outcome A Multiple Low-Energy Conformations B High Conformational Entropy A->B C Binding requires conformational selection B->C D Few Low-Energy Conformations E Low Conformational Entropy D->E F Pre-organized for binding E->F G Higher Binding Affinity F->G H Improved Selectivity G->H I Enhanced In Vivo Efficacy H->I

Caption: The impact of conformational constraint on binding affinity.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for medicinal chemists seeking to impose conformational constraints on peptides and small molecules. Its successful incorporation into the ACE inhibitor Spirapril validates its utility in drug design. The protocols provided herein offer a comprehensive guide for its synthesis and integration into drug discovery programs.

The future of drug design will increasingly rely on the ability to control the three-dimensional structure of molecules to achieve higher potency and selectivity while minimizing off-target effects. Constrained amino acids, such as the one detailed in this guide, are at the forefront of this endeavor. By providing a rigid scaffold with unique stereochemical and electronic properties, this compound opens the door to new and improved therapeutics.

References

  • Vertex AI Search. (2026). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • Smith, E. M., Swiss, G. F., Neustadt, B. R., McNamara, P., Gold, E. H., Sybertz, E. J., & Baum, T. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry, 32(7), 1600–1606. [Link]

  • ChEMBL. (n.d.). Document: Angiotensin converting enzyme inhibitors: spirapril and related compounds. (CHEMBL1124532). EMBL-EBI. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PubChem. (n.d.). 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. National Center for Biotechnology Information. [Link]

  • N/A. (n.d.). 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. [Link]

  • ACS Publications. (1989). Angiotensin converting enzyme inhibitors: spirapril and related compounds. Journal of Medicinal Chemistry. [Link]

  • SpiroChem. (n.d.). SpiroKit 3: Constrained Amino Acids. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubChem. (n.d.). 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • National Institutes of Health. (n.d.). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. [Link]

  • PubMed. (n.d.). Nuclear magnetic resonance studies of the binding of captopril and penicillamine by serum albumin. [Link]

  • MDPI. (n.d.). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. [Link]

  • ResearchGate. (2010). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. [Link]

  • PubMed. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

  • N/A. (n.d.). 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. [Link]

  • MDPI. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]

  • ResearchGate. (2007). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. [Link]

  • PubMed. (2009). The Conformational Analysis of Push-Pull Enaminoketones Using Fourier Transform IR and NMR Spectroscopy, and Quantum Chemical Calculations: II. Beta-dimethylaminoacrolein. [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Trandolapril in Solution by NMR. [Link]

  • National Institutes of Health. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]

  • MDPI. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. [Link]

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Application Notes and Protocols for 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chiral Scaffold for Asymmetric Catalysis

1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid is an intriguing chiral molecule that holds considerable promise as a ligand and organocatalyst in asymmetric synthesis. Its rigid spirocyclic framework, which minimizes conformational flexibility, is a desirable feature for achieving high stereoselectivity in catalytic reactions.[1] This structural rigidity can lead to a more defined and predictable transition state, which is crucial for effective enantiocontrol.

The molecule can be conceptualized as a proline mimetic with a unique dithiane moiety. This structural feature introduces a soft sulfur atom that can act as a Lewis base or participate in catalyst-substrate interactions, potentially modulating reactivity and selectivity in novel ways compared to traditional proline-based catalysts.[2] While direct catalytic applications of this specific acid are not yet extensively documented in peer-reviewed literature, its structural analogy to proline—a cornerstone of organocatalysis—suggests its potential in a range of asymmetric transformations.[3]

This guide provides a comprehensive overview of the potential applications of this compound in asymmetric catalysis, drawing on established principles from proline and chiral thioether catalysis. We present detailed protocols for its synthesis and its proposed application in a model asymmetric aldol reaction, offering a foundational framework for researchers to explore its catalytic capabilities.

Synthesis of the Chiral Catalyst

The synthesis of the target compound can be achieved through a multi-step sequence, starting from known precursors. A representative synthesis for the methyl ester of the (S)-enantiomer is documented, which can be readily hydrolyzed to the desired carboxylic acid.[2]

Protocol 1: Synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester

This protocol is adapted from the synthesis of the methyl ester hydrobromide and its subsequent neutralization.

Materials:

  • 1,4-Dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester hydrobromide

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester hydrobromide in 0.1 N NaOH solution.

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester as an oil.

Protocol 2: Hydrolysis to 1,4-Dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid

Materials:

  • 1,4-Dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester

  • 1 M Lithium hydroxide (LiOH) solution

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the methyl ester in a 3:1 mixture of THF and water.

  • Add 1.5 equivalents of 1 M LiOH solution and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired carboxylic acid.

Proposed Application in Asymmetric Aldol Reaction

The structural similarity of this compound to proline suggests its utility as an organocatalyst in enamine-based catalysis. The asymmetric aldol reaction is a classic transformation for evaluating such catalysts.

Catalytic Cycle and Rationale

The proposed catalytic cycle for the aldol reaction, catalyzed by our spirocyclic amino acid, is depicted below. It is analogous to the well-established mechanism for proline-catalyzed aldol reactions.

Catalytic Cycle Catalyst Spirocyclic Amino Acid Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst - Aldol Product Water H₂O

Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction.

The secondary amine of the spirocyclic catalyst is expected to react with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde, with the stereochemistry of the product being directed by the rigid spirocyclic backbone of the catalyst. The dithiane moiety may influence the electronic properties of the catalyst and its interaction with the substrates.

Protocol 3: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is a template that can be optimized for the specific catalyst.

Materials:

  • 1,4-Dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid (catalyst)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL), add cyclohexanone (10.0 mmol).

  • Add the spirocyclic amino acid catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the aldol product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Data Presentation and Expected Outcomes

The performance of the catalyst should be evaluated based on yield, diastereoselectivity (dr), and enantioselectivity (ee). A systematic study varying the solvent, temperature, and catalyst loading is recommended to optimize the reaction conditions. The results can be tabulated for easy comparison.

EntrySolventTemp (°C)Cat. Loading (mol%)Time (h)Yield (%)dr (anti/syn)ee (%)
1DMSO251024TBDTBDTBD
2DMF251024TBDTBDTBD
3CH₃CN251024TBDTBDTBD
4DMSO01048TBDTBDTBD
5DMSO25548TBDTBDTBD
Table 1: Template for Optimization of the Asymmetric Aldol Reaction. (TBD = To Be Determined)

Workflow for Catalyst Evaluation

The following workflow outlines the logical steps for a researcher investigating the catalytic potential of this novel spirocyclic amino acid.

Experimental Workflow A Synthesis of Spirocyclic Amino Acid Catalyst B Catalyst Characterization (NMR, MS, Chiral Purity) A->B C Model Reaction Screening: Asymmetric Aldol Reaction B->C D Optimization of Reaction Conditions (Solvent, Temp.) C->D E Substrate Scope Evaluation D->E F Mechanistic Studies (e.g., Non-linear effects) D->F G Application to other Asymmetric Transformations E->G

Figure 2: Workflow for the evaluation of the novel catalyst.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, scaffold for asymmetric catalysis. Its rigid spirocyclic structure and the presence of both amine and thioether functionalities suggest its potential as a versatile organocatalyst or ligand. The protocols and workflows provided in this guide offer a solid starting point for researchers to investigate its catalytic activity in key asymmetric transformations. Future work should focus on a thorough evaluation of its performance in a variety of reactions, including Michael additions, Mannich reactions, and Diels-Alder reactions, to fully unlock the potential of this novel chiral catalyst.

References

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • Bajracharya, G. B. Design and Synthesis of Chiral Spiro Ligands. J. Nepal Chem. Soc., 2011 , 28, 1-10. Available at: [Link]

  • Carretero, J. C. Chiral thioether-based catalysts in asymmetric synthesis: recent advances. Chem. Commun., 2009 , 3587-3600. Available at: [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Molecules, 2021 , 26(16), 4984. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. Due to the compound's zwitterionic nature and lack of a strong UV chromophore, a specialized approach is required. This guide details a mixed-mode chromatographic strategy, explaining the rationale behind column, mobile phase, and detector selection. It provides a comprehensive protocol for analysis and an overview of method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity for researchers, scientists, and drug development professionals.

Principles and Scope

This compound is a complex heterocyclic compound, likely used as a building block in pharmaceutical synthesis. Ensuring its purity is critical for the quality and safety of subsequent active pharmaceutical ingredients (APIs).

This method is designed for the quantitative determination of purity and the separation of potential process-related impurities. The core challenge lies in the analyte's physicochemical properties.

Analyte Physicochemical Properties:

  • Structure: Possesses a secondary amine (basic, pKa ~8-10 est.), a carboxylic acid (acidic, pKa ~2-3 est.), and two thioether linkages.

  • Zwitterionic Nature: The presence of both acidic and basic functional groups means the molecule exists as a zwitterion at neutral pH, making it highly polar and difficult to retain on traditional reversed-phase columns.[1][2]

  • UV Absorbance: The molecule lacks a significant chromophore, precluding sensitive detection at standard UV wavelengths (e.g., >220 nm).

Considering these properties, a standard reversed-phase (C18) method is likely to fail due to poor retention.[3][4] This note, therefore, details a more suitable approach using mixed-mode chromatography and a universal detector.

HPLC Method Development Strategy

The logical development of a robust HPLC method requires careful consideration of the analyte's interaction with the stationary and mobile phases.

MethodDevelopment cluster_analyte Analyte Properties cluster_rationale Rationale & Outcome Analyte Zwitterionic Polar Molecule (Amine + Carboxylic Acid) No Strong Chromophore Column Column Selection Analyte->Column MobilePhase Mobile Phase Selection Analyte->MobilePhase Detector Detector Selection Analyte->Detector ColumnRationale Mixed-Mode (RP/Ion-Exchange) Provides dual retention mechanism for polar/charged analytes. Column->ColumnRationale MPRationale Acidic pH (e.g., pH 3.0) Protonates amine (positive charge) Suppresses carboxylate ionization Controls retention. MobilePhase->MPRationale DetectorRationale Charged Aerosol Detector (CAD) Universal detection for non-volatile analytes without chromophores. Detector->DetectorRationale ValidationWorkflow Start Method Validation (ICH Q2(R1)) Specificity Specificity (Discrimination from impurities) Start->Specificity Linearity Linearity & Range (Correlation of signal vs. conc.) Specificity->Linearity Accuracy Accuracy (% Recovery of known amount) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Detection LOD & LOQ (Sensitivity) Precision->Detection Robustness Robustness (Effect of small variations) Detection->Robustness End Validated Method Robustness->End

Sources

The Spirocyclic Proline Analogue: A Guide to Utilizing 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and peptide science, the quest for molecules with precisely controlled three-dimensional structures is paramount. Conformationally constrained amino acids have emerged as powerful tools to modulate the biological activity and pharmacokinetic properties of peptides and small-molecule drugs. Among these, spirocyclic proline analogues have garnered significant attention for their ability to induce specific secondary structures and enhance metabolic stability. This guide provides an in-depth exploration of (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, a unique chiral building block, offering detailed protocols and expert insights into its synthesis and application.

The Rationale for Conformational Constraint: The Power of the Spirocycle

Proline, the only proteinogenic secondary amino acid, plays a critical role in protein structure and function due to the conformational rigidity imposed by its pyrrolidine ring.[1][2] This inherent constraint limits the accessible backbone dihedral angles (φ), influencing the formation of turns, helices, and other secondary structures.[1] The substitution on the proline ring can further modulate these conformational preferences.[2]

The incorporation of a spirocyclic system, such as in 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, introduces an even greater degree of rigidity. This spirocyclic scaffold, featuring a dithiolane ring fused at the C4 position of the proline ring, offers several advantages in drug design:

  • Enhanced Structural Pre-organization: The spirocyclic constraint significantly reduces the number of accessible conformations, pre-organizing the molecule into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for biological targets.

  • Increased Metabolic Stability: The sterically hindered nature of the spirocyclic core can protect adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Modulation of Physicochemical Properties: The introduction of the dithiolane moiety can influence the lipophilicity and solubility of the parent molecule, properties that are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel three-dimensional chemical space, offering opportunities to develop intellectual property and overcome challenges associated with traditional flat aromatic structures.[3]

The thioether linkages within the dithiolane ring can also participate in non-covalent interactions with biological targets and are generally stable under physiological conditions, although they can be susceptible to oxidation to the corresponding sulfoxide under certain conditions.[2][4]

Synthesis of the Chiral Building Block

A reliable and scalable synthesis of the enantiomerically pure building block is the cornerstone of its application. While the title compound is commercially available from various suppliers, understanding its synthesis provides valuable insights for potential derivatization and troubleshooting.[5][6] A common and efficient route to (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid starts from the readily available and inexpensive chiral pool starting material, L-pyroglutamic acid.[1][7]

Synthesis_Workflow A L-Pyroglutamic Acid B N-Boc-L-pyroglutamic acid A->B Boc Anhydride, Base C N-Boc-4-keto-L-proline methyl ester B->C 1. Esterification (MeOH, H+) 2. Oxidation (e.g., RuO4) D N-Boc-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid methyl ester C->D Ethane-1,2-dithiol, BF3·OEt2 E (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid methyl ester hydrobromide D->E HBr in Acetic Acid F (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid E->F Hydrolysis (e.g., LiOH)

Caption: Synthetic workflow for (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.

Protocol: Synthesis of (S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid Methyl Ester Hydrobromide

This protocol outlines the key steps to obtain the methyl ester of the title compound, a versatile intermediate for further functionalization.[8]

Step 1: Protection of L-Pyroglutamic Acid

  • Suspend L-pyroglutamic acid in a suitable solvent (e.g., a mixture of water and dioxane).

  • Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

  • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the N-Boc-L-pyroglutamic acid with an organic solvent (e.g., ethyl acetate).

Step 2: Esterification and Oxidation

  • Dissolve the N-Boc-L-pyroglutamic acid in methanol and add a catalytic amount of acid (e.g., sulfuric acid).

  • Reflux the mixture until esterification is complete.

  • After workup, dissolve the resulting methyl ester in a suitable solvent mixture (e.g., acetonitrile, water, and carbon tetrachloride).

  • Add sodium periodate and a catalytic amount of ruthenium(III) chloride.

  • Stir vigorously at room temperature until the oxidation to the ketone is complete.

Step 3: Thioacetal Formation

  • Dissolve the N-Boc-4-keto-L-proline methyl ester in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add ethane-1,2-dithiol followed by a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete.

Step 4: Deprotection

  • Dissolve the N-Boc-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid methyl ester in a solution of hydrogen bromide in acetic acid.

  • Stir at room temperature for a short period to effect the removal of the Boc group.

  • Precipitate the product by the addition of diethyl ether and collect the solid by filtration to yield (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid methyl ester hydrobromide.[8]

Protocol: Hydrolysis to the Free Carboxylic Acid
  • Dissolve the methyl ester hydrobromide salt in a mixture of water and a suitable organic solvent (e.g., tetrahydrofuran).

  • Add a slight excess of a base such as lithium hydroxide.

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., HCl) to the isoelectric point of the amino acid.

  • The free carboxylic acid can then be isolated by extraction or crystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid as a chiral building block is realized in its incorporation into peptide sequences. This is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10]

SPPS_Cycle Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH (e.g., HBTU/DIEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Fmoc Protection of (S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
  • Dissolve (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid in a mixture of water and a suitable organic solvent like dioxane.

  • Add a base such as sodium bicarbonate to maintain a basic pH.

  • Add a solution of Fmoc-OSu in dioxane dropwise while maintaining the pH.

  • Stir the reaction at room temperature until completion.

  • Acidify the reaction mixture and extract the Fmoc-protected amino acid with an organic solvent.

  • Purify the product by column chromatography.

Table 1: Typical Reaction Conditions for Fmoc Protection

ParameterCondition
Solvent10% Na₂CO₃ (aq) / Dioxane
ReagentFmoc-OSu
TemperatureRoom Temperature
Reaction Time4-12 hours
Work-upAcidification and Extraction
Protocol: Incorporation into a Peptide Sequence via SPPS

This protocol provides a general procedure for the manual coupling of Fmoc-(S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid onto a resin-bound peptide.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the peptide-resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.[11]

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step.[11]

  • Thoroughly wash the resin with DMF to remove residual piperidine.

2. Coupling of the Spirocyclic Amino Acid:

  • In a separate vessel, pre-activate the Fmoc-(S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF for a few minutes.[12]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative ninhydrin test.[11]

  • After complete coupling, wash the resin with DMF.

3. Chain Elongation:

  • Repeat the deprotection and coupling cycles with the subsequent Fmoc-protected amino acids to elongate the peptide chain.

4. Cleavage and Global Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol).[11]

  • Agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Isolate the peptide by centrifugation and wash with cold ether.

  • Purify the peptide by preparative HPLC.

Characterization and Data Interpretation

Thorough characterization of the synthesized building block and the final peptide is crucial for ensuring purity and structural integrity.

Table 2: Key Analytical Techniques and Expected Observations

TechniqueSampleExpected Data
¹H NMR Fmoc-protected building blockCharacteristic signals for the Fmoc group (aromatic protons), the spirocyclic core, and the α-proton.[13]
¹³C NMR Fmoc-protected building blockResonances corresponding to the carbonyl carbon, the spiro carbon, and other carbons of the molecule.[13]
Mass Spectrometry (ESI-MS) Protected building block and final peptideAccurate mass measurement confirming the molecular weight of the target compound.[14]
FT-IR Building blockCharacteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching).
HPLC Final peptideA single major peak indicating the purity of the synthesized peptide.
Circular Dichroism (CD) Final peptideProvides information on the secondary structure of the peptide in solution, revealing the conformational influence of the spirocyclic residue.

Conclusion and Future Perspectives

(S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid is a valuable and versatile chiral building block for the synthesis of conformationally constrained peptides and small molecules. Its rigid spirocyclic framework offers a powerful strategy to enhance biological activity, improve metabolic stability, and explore novel chemical space. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and incorporate this unique proline analogue into their molecules of interest.

The continued exploration of such constrained amino acids is expected to yield new classes of therapeutics with improved pharmacological profiles.[15] Future work may focus on the development of new synthetic routes to a wider variety of substituted spirocyclic proline analogues and the detailed biophysical characterization of their effects on peptide and protein structure and function.

References

  • A new synthesis of ant venom alkaloid : (3S,5R,8S)-3-heptyl-5-methylpyrrolizidine. (URL: [Link])

  • Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC - NIH. (URL: [Link])

  • Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Conformational landscape of substituted prolines - PMC - PubMed Central - NIH. (URL: [Link])

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. (URL: [Link])

  • Influence of silaproline on peptide conformation and bioactivity - PubMed. (URL: [Link])

  • Synthesis of Peptides Containing Proline Analogues. (URL: [Link])

  • Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. (URL: [Link])

  • Versatile Post-synthetic Modifications of Helical β-Peptide Foldamers Derived from a Thioether-Containing Cyclic β-Amino Acid - Korea Advanced Institute of Science and Technology. (URL: [Link])

  • Proline Analogues - PubMed. (URL: [Link])

  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - NIH. (URL: [Link])

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. (URL: [Link])

  • Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (URL: [Link])

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC - NIH. (URL: [Link])

  • A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on - OSTI.GOV. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])

  • 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. (URL: [Link])

  • Mimicry of bioactive peptides via non-natural, sequence-specific peptidomimetic oligomers - PubMed. (URL: [Link])

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC - NIH. (URL: [Link])

  • 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S) - PubChem. (URL: [Link])

  • Fmoc solid-phase synthesis of RF9 optimization with mass spectrometry verification - ResearchGate. (URL: [Link])

  • Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. (URL: [Link])

Sources

Application Notes & Protocols: The Strategic Role of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid in the Synthesis of the ACE Inhibitor Spirapril

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis of Spirapril, a potent angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on the pivotal role of its key structural component, 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. We will dissect the synthetic pathway, detailing the underlying chemical principles and experimental protocols. This document is intended for researchers, scientists, and professionals in drug development, offering both a comprehensive theoretical framework and practical, field-proven methodologies.

Introduction: The Clinical Significance of ACE Inhibition and the Emergence of Spirapril

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure.[1][2] Their primary mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3][4] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, these drugs lead to vasodilation and a reduction in blood pressure.[3][5]

Spirapril is a distinguished member of the dicarboxylate-containing class of ACE inhibitors.[2][6] It is administered as a prodrug, which is then hydrolyzed in the liver to its active metabolite, Spiraprilat.[1][5][6] This active form exhibits a high affinity for ACE, leading to potent and sustained therapeutic effects.[7] A notable characteristic of Spirapril is its dual elimination pathway, involving both renal and hepatic routes, which may offer advantages in patients with renal impairment.[6][8] The unique chemical architecture of Spirapril, particularly its spirocyclic moiety, is central to its pharmacological profile.

The Core Building Block: this compound

The synthesis of Spirapril hinges on the strategic incorporation of this compound. This azaspirocyclic compound is not merely a structural scaffold but a critical contributor to the drug's efficacy and pharmacokinetic properties.

Structural and Functional Significance

The spirocyclic nature of this intermediate imparts a rigid, three-dimensional conformation to the final drug molecule. This defined stereochemistry is crucial for optimal binding to the active site of the angiotensin-converting enzyme. The dithiane group, a thioacetal, serves as a bioisosteric replacement for a carbonyl group, influencing the electronic and lipophilic character of the molecule.

Physicochemical Properties

A clear understanding of the properties of this key intermediate is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₁₁NO₂S₂
Molecular Weight 205.3 g/mol [9]
CAS Number 124492-04-2[9]
Appearance Typically a white to off-white solid
Chirality The (8S)-enantiomer is utilized in the synthesis of Spirapril.

Synthetic Protocol: The Amide Coupling of Key Intermediates

The synthesis of Spirapril is primarily achieved through the formation of an amide bond between the spirocyclic amine of this compound and the carboxylic acid of a second key intermediate, N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine.

Overview of the Synthetic Strategy

The overall synthesis can be conceptualized as the convergence of two meticulously designed molecular fragments. This approach allows for the independent synthesis and purification of each component, ensuring high purity of the final active pharmaceutical ingredient.

G A Intermediate A: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine C Amide Coupling (Peptide Bond Formation) A->C B Intermediate B: (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid methyl ester B->C D Deprotection/Hydrolysis C->D E Spirapril D->E RAAS Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction Renin Renin (from Kidney) ACE ACE Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and drug development professionals working on this valuable spirocyclic proline analog. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis and improve your yield and purity.

Synthesis Overview

The most common and reliable route to this compound involves a two-step sequence starting from a commercially available, protected 4-oxoproline derivative. The general workflow is as follows:

  • Thioketal Formation: Protection of the ketone in N-protected 4-oxoproline (e.g., N-Cbz-4-oxoproline methyl ester) via reaction with 1,2-ethanedithiol to form the spirocyclic thioketal.

  • Deprotection: Removal of the amine-protecting group (e.g., Cbz) and hydrolysis of the ester to yield the final target molecule, typically isolated as a salt (hydrochloride or hydrobromide).

This guide is structured to address specific issues that may arise during each of these critical stages.

Synthesis_Workflow A Start: N-Cbz-4-oxoproline (methyl ester) B Step 1: Thioketal Formation (1,2-Ethanedithiol, Lewis Acid) A->B C Intermediate: Protected Spirocycle (N-Cbz-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate) B->C D Step 2: Deprotection (Acid Hydrolysis) C->D E Final Product: this compound (as HCl or HBr salt) D->E F Purification & Isolation (Crystallization / Chromatography) E->F

Caption: General two-step synthesis workflow.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Issue 1: Low or No Yield During Thioketal Formation (Step 1)

Question: I am reacting N-Cbz-4-oxoproline methyl ester with 1,2-ethanedithiol and a Lewis acid catalyst (BF₃·OEt₂), but my starting material is largely unreacted even after extended reaction times. What is going wrong?

Answer:

This is a common issue often related to catalyst activity, reagent quality, or reaction conditions.

  • Causality: Thioketal formation is a reversible reaction. To drive it forward, water, the byproduct, must be effectively removed, or the reaction must be catalyzed efficiently. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are excellent catalysts but are highly sensitive to moisture.[1] If your reagents or solvent are not scrupulously dry, the catalyst will be quenched, halting the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane) over a suitable drying agent like CaH₂. Use freshly opened or distilled 1,2-ethanedithiol and BF₃·OEt₂. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Catalyst Choice & Amount: While BF₃·OEt₂ is effective, other catalysts can be used. A catalytic amount of p-toluenesulfonic acid (p-TsOH) can also promote this reaction.[2] If using BF₃·OEt₂, ensure you are using a sufficient catalytic amount (typically 5-10 mol%).

    • Temperature: The reaction is often run at 0 °C to room temperature. If the reaction is sluggish, allowing it to slowly warm to room temperature and stir for 12-24 hours may improve conversion.

Issue 2: Formation of an Insoluble White Polymer During Thioketal Formation

Question: During the thioketal formation step, a white precipitate or polymer-like substance formed, leading to a difficult workup and low yield. What is this byproduct?

Answer:

The formation of a polymeric substance is likely due to the self-polymerization of 1,2-ethanedithiol under acidic conditions or the formation of oligomeric thioethers.

  • Causality: Lewis acids can catalyze the polymerization of thiols. This is particularly problematic if the concentration of 1,2-ethanedithiol is too high or if the catalyst is added too quickly to a concentrated solution.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the Lewis acid catalyst dropwise to the solution of the ketone and 1,2-ethanedithiol at a low temperature (e.g., 0 °C).

    • Adjust Stoichiometry: Use a modest excess of 1,2-ethanedithiol (e.g., 1.1-1.2 equivalents). A large excess can promote side reactions.

    • Dilution: Running the reaction at a slightly lower concentration can sometimes disfavor intermolecular side reactions that lead to polymers.

Issue 3: Incomplete Cbz Deprotection or Decomposition of the Thioketal (Step 2)

Question: I am trying to deprotect the Cbz group using standard catalytic hydrogenation (H₂, Pd/C), but the reaction is very slow or fails. When I tried strong acid hydrolysis, I lost the thioketal group. How can I selectively deprotect the amine?

Answer:

This is the most critical challenge in this synthesis. The sulfur atoms of the thioketal are known catalyst poisons for precious metal catalysts like Palladium, making catalytic hydrogenation highly problematic.[3] Strong acids can cleave the thioketal.

  • Causality & Recommended Solution:

    • Catalyst Poisoning: The sulfur atoms in the thioketal strongly adsorb to the surface of the Palladium catalyst, blocking the active sites required for hydrogenolysis of the Cbz group.[3] Therefore, catalytic hydrogenation should be avoided.

    • Acid-Mediated Deprotection: The best method for this transformation is using a reagent that cleaves the Cbz group via an SN2-type mechanism rather than by reduction. A solution of hydrobromic acid (HBr) in acetic acid (typically 33% w/w) is the industry standard for this purpose. This reagent is highly effective at cleaving Cbz groups and, under controlled conditions (room temperature), will not cleave the acid-stable thioketal. This step simultaneously hydrolyzes the methyl ester.

  • Experimental Protocol Insight:

    • Dissolve the protected spirocycle intermediate in glacial acetic acid.

    • Add the solution of 33% HBr in acetic acid (typically 3-4 equivalents).

    • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • The product will precipitate as the hydrobromide salt. It can be isolated by filtration or by precipitating with a non-polar solvent like diethyl ether.

Issue 4: Final Product is a Sticky Oil, Not a Crystalline Solid

Question: After deprotection and workup, my final product, this compound hydrobromide, is a persistent oil that I cannot crystallize. How can I obtain a solid product?

Answer:

Amino acid salts can be challenging to crystallize, often due to the presence of residual solvents or minor impurities that act as crystallization inhibitors.

  • Causality: The product is a zwitterionic amino acid salt, making it highly polar and hygroscopic. Residual acetic acid from the deprotection step or water absorbed from the atmosphere can prevent crystallization.

  • Troubleshooting Steps:

    • Azeotropic Removal of Solvents: After the reaction, concentrate the mixture in vacuo. Add a solvent like toluene or a mixture of dichloromethane/toluene and re-concentrate. Repeat this process 2-3 times to azeotropically remove traces of acetic acid and water.

    • Trituration: Add a non-polar solvent in which the product is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE), to the oily residue. Vigorously stir or sonicate the mixture. This process, known as trituration, encourages the oil to solidify.

    • Solvent System for Crystallization: If trituration yields a solid, you can attempt recrystallization. A common solvent system for polar salts is a polar protic solvent (like methanol or ethanol) with a less polar co-solvent (like ethyl acetate or isopropanol). Dissolve the crude solid in a minimal amount of hot methanol and slowly add the co-solvent until turbidity persists, then allow it to cool slowly.

Troubleshooting Summary Table
Problem ID Issue Description Probable Cause(s) Recommended Solution(s)
TS-01 Low yield in thioketal formationMoist reagents/solvent; Inactive catalystEnsure anhydrous conditions; Use fresh BF₃·OEt₂ or p-TsOH.
TS-02 Polymer formation in Step 1High concentration; Rapid catalyst additionAdd catalyst slowly at 0 °C; Use moderate excess of dithiol.
TS-03 Failed Cbz deprotection w/ H₂, Pd/CCatalyst poisoning by sulfurDo not use catalytic hydrogenation. Use 33% HBr in acetic acid.
TS-04 Product is a persistent oilResidual solvent (acetic acid, water); ImpuritiesAzeotropic removal of solvents; Trituration with diethyl ether/MTBE.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for the starting 4-oxoproline?

A1: The benzyloxycarbonyl (Cbz or Z) group is highly recommended. It is stable to the acidic conditions of the thioketal formation step and can be reliably removed with HBr/acetic acid without affecting the thioketal. While a Boc group could be used, its removal requires strong acids (like TFA) which might be harsh enough to partially cleave the thioketal, leading to lower yields.

Q2: Can I use a different dithiol besides 1,2-ethanedithiol?

A2: Yes, but it will result in a different final product. 1,2-Ethanedithiol forms the 5-membered dithiolane ring characteristic of the target molecule. Using 1,3-propanedithiol would result in a 6-membered dithiane ring, creating a 1,5-dithia-8-azaspiro[5.4]decane derivative. The choice of dithiol dictates the final spirocyclic ring system.

Q3: How do I monitor the progress of these reactions?

A3:

  • Step 1 (Thioketal formation): Thin Layer Chromatography (TLC) is very effective. The product thioketal will be significantly less polar than the starting ketone. A typical mobile phase would be 30-50% ethyl acetate in hexanes.

  • Step 2 (Deprotection): TLC can also be used, but the final product (a salt) will be very polar and may streak. A mobile phase of 10% methanol in dichloromethane with a few drops of acetic acid can be effective. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool to monitor the disappearance of the starting material and the appearance of the product mass.

Q4: What are the expected spectroscopic signatures for the final product?

A4: For this compound hydrochloride:

  • ¹H NMR: You will observe complex multiplets for the aliphatic protons of the proline and dithiolane rings. The α-proton next to the carboxylic acid will typically appear around 4.0-4.5 ppm. The N-H protons will be broad and may exchange with D₂O.

  • ¹³C NMR: The spirocyclic carbon (C-5) is highly characteristic and will appear around 70 ppm. The carbonyl carbon of the carboxylic acid will be downfield, around 170-175 ppm.

  • Mass Spec (ESI+): You will observe the [M+H]⁺ ion for the free base at m/z 206.0.

Troubleshooting_Logic Start Low Yield in Synthesis Step1 Problem in Step 1 (Thioketal Formation)? Start->Step1 Step2 Problem in Step 2 (Deprotection)? Step1->Step2 No NoReaction Check for Water (Anhydrous Conditions) Step1->NoReaction Yes (Incomplete Rxn) Polymer Check Reagent Stoichiometry & Addition Rate Step1->Polymer Yes (Side Product) Purification Problem in Purification? Step2->Purification No Pd_Fail Sulfur Poisoning. Switch to HBr/AcOH Step2->Pd_Fail Yes Product_Oil Impure Product. Triturate or Re-crystallize Purification->Product_Oil Yes Success High Yield & Purity Purification->Success No

Caption: Troubleshooting decision workflow.

Part 3: High-Yield Experimental Protocol

This protocol describes the synthesis starting from (S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester.

Step 1: Synthesis of methyl (8S)-7-(benzyloxycarbonyl)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate
  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester (5.0 g, 17.1 mmol).

  • Solvent & Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL). Add 1,2-ethanedithiol (1.57 mL, 18.8 mmol, 1.1 eq).

  • Catalysis: Cool the mixture to 0 °C in an ice bath. Add boron trifluoride etherate (BF₃·OEt₂, 1.07 mL, 8.55 mmol, 0.5 eq) dropwise over 5 minutes. The solution may turn slightly yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor completion by TLC (Mobile phase: 40% Ethyl Acetate/Hexanes).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the product as a colorless oil.

Step 2: Synthesis of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide
  • Preparation: Dissolve the purified intermediate from Step 1 (e.g., 5.5 g, 15.0 mmol) in a 100 mL round-bottom flask with glacial acetic acid (20 mL).

  • Deprotection: Add 33% (w/w) hydrobromic acid in acetic acid (15 mL, ~4.5 eq).

  • Reaction: Stir the solution at room temperature for 3 hours. A white precipitate should begin to form after about 30-60 minutes. Monitor the reaction for the disappearance of starting material by LC-MS.

  • Isolation: After the reaction is complete, add cold diethyl ether (50 mL) to the flask to fully precipitate the product. Stir the resulting slurry for 30 minutes.

  • Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether (3 x 20 mL) to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the solid under high vacuum for 12 hours. This should yield the final product as a stable, crystalline white solid hydrobromide salt.[4] The parent compound is a known chemical entity.[4]

References
  • Vertex Pharmaceuticals, Inc. (Date not available). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • Green, A. P., & Turner, N. J. (2016). Developing deprotectase biocatalysts for synthesis. Perspectives in Science, 7, 1-8. [Link]

  • PubChem. (n.d.). 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Bai, H., Ma, Y., & Wang, J. (2014). Synthesis of a reactive oxygen species responsive heterobifunctional thioketal linker. Bioorganic & Medicinal Chemistry Letters, 24(15), 3460–3463. [Link]

  • FDA Substance Registration System. (n.d.). 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2788. [Link]

  • Rauf, A., et al. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1651-1656. [Link]

Sources

Technical Support Center: Purification of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this unique spirocyclic amino acid. As a non-natural amino acid, it serves as a valuable building block in medicinal chemistry for creating conformationally constrained peptides and novel therapeutics.[1][2] However, its unique structure, combining an amino acid moiety with a dithiane spirocycle, can present specific purification challenges. This guide is designed to provide practical, experience-based solutions to overcome these hurdles.

Compound Properties Summary

For clarity, the molecular weights of the free acid and its common salt forms are provided below. These are crucial for accurate quantification and reaction stoichiometry.

Compound FormMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₁₁NO₂S₂205.30[3]
This compound hydrobromideC₇H₁₂BrNO₂S₂286.20[4]
This compound hydrochlorideC₇H₁₂ClNO₂S₂241.76[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound typically synthesized and sold as a hydrochloride or hydrobromide salt?

A1: this compound is an amino acid and thus contains both a basic secondary amine and an acidic carboxylic acid. In its free form, it exists as a zwitterion. Zwitterions can have high lattice energies and be difficult to handle, often exhibiting poor solubility in common organic solvents. Converting the compound to a salt, such as the hydrochloride or hydrobromide, protonates the amine group, breaking the zwitterionic character.[4][5] This typically results in a more crystalline, stable solid that is easier to handle, weigh, and store. The salt form also often has improved solubility in polar protic solvents.

Q2: What are the expected solubility properties of the free acid versus its salt forms?

A2:

  • Free Acid (Zwitterion): Expect poor solubility in most nonpolar organic solvents (e.g., hexane, ethyl acetate). It will likely have some solubility in polar protic solvents like water, methanol, or ethanol, especially with heating. Its solubility in water will be lowest at its isoelectric point (pI).

  • Hydrochloride/Hydrobromide Salts: These salts will be much more soluble in polar protic solvents like water, methanol, and ethanol.[7] They will be largely insoluble in nonpolar organic solvents. This differential solubility is a key principle for purification, particularly for removing nonpolar impurities.

Q3: How should I store this compound to ensure its stability?

A3: The dithiane moiety can be susceptible to oxidation over long periods, especially if exposed to strong oxidizing agents. As a general best practice for amino acids and sulfur-containing compounds:

  • Storage: Store in a tightly sealed container in a refrigerator, protected from light and moisture.[6]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Scenario 1: Difficulty Removing Starting Materials or Nonpolar Byproducts

Question: "I've completed my synthesis, but my crude product (as the HCl or HBr salt) is contaminated with nonpolar impurities. Standard silica gel chromatography doesn't seem to work well. How can I purify my compound?"

Explanation of the Challenge: The salt form of your amino acid is highly polar and will likely stick irreversibly to the baseline of a standard silica gel column, while nonpolar impurities elute. This makes separation inefficient. The free zwitterionic form can also be problematic on silica.

Troubleshooting Workflow

Caption: Workflow for removing nonpolar impurities.

Detailed Protocol:
  • Liquid-Liquid Extraction (LLE):

    • Step 1: Dissolve the crude salt in a minimal amount of deionized water.

    • Step 2: Transfer the aqueous solution to a separatory funnel and wash it several times with a nonpolar organic solvent like dichloromethane (DCM) or ethyl acetate.[7] Most nonpolar impurities will partition into the organic layer.

    • Step 3: Collect the aqueous layer containing your purified amino acid salt.

  • Precipitation/Recrystallization:

    • Step 1: After the LLE wash, you can attempt to recrystallize the salt directly from a polar solvent system (e.g., methanol/ether, ethanol/ether).

    • Step 2 (Alternative - Free Acid Precipitation): To isolate the free acid, slowly adjust the pH of the aqueous solution to the isoelectric point (pI) using a suitable base (e.g., dilute NaOH or NH₄OH). The pI for spirocyclic amino acids is often similar to natural amino acids like methionine.[1] The zwitterionic free acid will precipitate out as its solubility is lowest at the pI.

    • Step 3: Filter the resulting solid, wash with cold water and then a nonpolar solvent (like diethyl ether) to remove residual water, and dry under vacuum.

Scenario 2: Product is an Oil or Fails to Crystallize

Question: "After adjusting the pH to precipitate the free acid, I'm getting an oil instead of a solid. What's causing this and how can I induce crystallization?"

Explanation of the Challenge: Oiling out is common when a compound has residual impurities, is solvated, or has a low melting point. The goal is to find conditions that favor the formation of an ordered crystal lattice.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting crystallization.

Step-by-Step Solutions:
  • Confirm Purity: Before attempting to crystallize, ensure the oil is of high purity. An impure product will resist crystallization. Run a quick analytical test (TLC, LC-MS, or ¹H NMR). If significant impurities are present, return to a purification step like LLE or consider ion-exchange chromatography.

  • Solvent Titration:

    • Dissolve the oil in a small amount of a good solvent (e.g., methanol).

    • Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., diethyl ether, acetone, or acetonitrile) until the solution becomes cloudy.

    • Add a drop or two of the good solvent to redissolve the solid, then allow the solution to stand undisturbed. This slow change in solvent polarity can promote crystal growth.

  • Physical Induction Methods:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal to the solution to act as a template for crystallization.

Scenario 3: Low Yield After Purification

Question: "My yield drops significantly after the aqueous workup and precipitation. Where am I losing my product?"

Explanation of the Challenge: Loss of yield can occur at several stages, especially if the compound has some solubility in the solvents used for washing or if the pH for precipitation is not optimal.

Protocol for Maximizing Yield:
  • Optimize pH for Precipitation: The isoelectric point is crucial. If you add too much or too little base, your amino acid will remain in its charged (and more soluble) form.

    • Method: Use a calibrated pH meter. Add base dropwise with vigorous stirring. Monitor for the point of maximum precipitation. It may be beneficial to perform a small-scale trial to determine the optimal pH before processing the entire batch.

  • Minimize Aqueous Volume: Use the absolute minimum amount of water required to dissolve your crude salt. The more water you use, the more product will remain dissolved even after pH adjustment.

  • Back-Extraction: After filtering your precipitated product, do not discard the filtrate immediately.

    • Step 1: Extract the aqueous filtrate with a polar organic solvent that can solvate zwitterions to some extent, such as n-butanol.

    • Step 2: Concentrate the butanol extracts to recover any dissolved product.

  • Avoid Emulsions: During LLE, vigorous shaking can create emulsions, trapping your product at the interface. Use gentle, swirling inversions of the separatory funnel instead of aggressive shaking.

References

  • Vertex AI Search. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • PubChem. (n.d.). 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. National Center for Biotechnology Information.
  • NCATS. (n.d.). 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. Inxight: Drugs.
  • Enamine. (2024, December 4). Unnatural Amino Acids.
  • ChemicalBook. (n.d.). This compound, 7-[(2S)-2-[(methoxycarbonyl)amino]-1-oxobutyl]-, (8S)- Chemical Properties.
  • ChemScene. (n.d.). This compound, 7-[(2S)-2-[(methoxycarbonyl)amino]-1-oxobutyl]-, (8S)-.
  • Echemi. (n.d.). (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.
  • PubChem. (n.d.). (8S)-1,4-dithiaspiro[4.4]nonane-8-carboxylic acid. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). This compound, 7-[(2S)-2-[(methoxycarbonyl)amino]-1-oxobutyl]-, (8S)-.
  • ResearchGate. (n.d.). Synthesis of amino acid derivative 12 according to Zefirov et al.
  • RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.
  • BLDpharm. (n.d.). (S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.
  • PubMed. (2021, November 5). Computational Study of the Stability of Natural Amino Acid isomers. Orig Life Evol Biosph.
  • Guidechem. (n.d.). (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride.
  • Sigma-Aldrich. (n.d.). (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride.
  • ResearchGate. (n.d.). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • ChemicalBook. (n.d.). This compound, hydrochloride (1:1), (8R)-.
  • European Patent Office. (n.d.). Treating increased intraocular pressure by steroids. EP 0226312 A2.

Sources

Technical Support Center: Synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important spirocyclic scaffold. The unique three-dimensional structure of this motif makes it a valuable component in the design of novel therapeutics.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights. Our goal is to help you navigate the common challenges and side reactions associated with this synthesis, ensuring a higher success rate and purity in your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound derivatives. Each issue is presented with its probable causes and actionable solutions.

Issue 1: Low Yield of the Spirocyclic Dithiane Product

Question: I am getting a low yield of my desired this compound derivative after the initial cyclization reaction. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the formation of the dithiane spirocycle are a common hurdle. The primary causes often revolve around incomplete reaction, side reactions, or issues with the starting materials.

Probable Causes & Solutions:

  • Formation of Linear Condensation Products: A significant side reaction is the formation of linear polymers instead of the desired cyclic dithiane.[3] This is especially prevalent if the reaction conditions are not optimized.

    • Solution: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of one of the reactants to the reaction mixture.

  • Inefficient Catalyst: The choice and activity of the acid catalyst are critical for the thioacetalization reaction.[4]

    • Solution: Screen different Lewis or Brønsted acid catalysts. While p-toluenesulfonic acid (p-TsOH) is commonly used, others like boron trifluoride etherate (BF₃·OEt₂) or a catalytic amount of iodine can be effective.[4] Ensure the catalyst is fresh and active.

  • Water Scavenging: The formation of the dithiane is a condensation reaction that releases water. If not effectively removed, water can hydrolyze the intermediate hemithioacetal, shifting the equilibrium back towards the starting materials.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, the inclusion of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.

  • Starting Material Purity: Impurities in the starting ketone or 1,2-ethanedithiol can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as distillation or recrystallization before use.

Issue 2: Presence of an Unexpected Oxidized Byproduct

Question: My final product shows a significant peak in the mass spectrum corresponding to the addition of one or more oxygen atoms. What is this byproduct and how can I avoid its formation?

Answer:

The presence of oxidized byproducts, such as sulfoxides or sulfones, is a known issue, particularly during workup or subsequent synthetic steps.

Probable Causes & Solutions:

  • Air Oxidation: The sulfur atoms in the dithiane ring are susceptible to oxidation, especially in the presence of air and certain reagents. This can be exacerbated by prolonged reaction times or harsh workup conditions.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize exposure to air and strong oxidizing agents.

  • Oxidative Deprotection Conditions: If you are performing a deprotection of the dithiane, many reagents used for this purpose are oxidative in nature.[4]

    • Solution: If the goal is not deprotection, avoid reagents known to oxidize sulfides. If deprotection is intended, carefully select a method that is compatible with other functional groups in your molecule. Non-oxidative deprotection methods, such as those using TMSCl/NaI, can be considered.[5]

Issue 3: Difficulty in Deprotecting the Dithiane Group

Question: I am struggling to remove the dithiane protecting group to reveal the ketone. The reaction is either incomplete or leads to decomposition of my compound. What are my options?

Answer:

Dithianes are known for their stability, which makes their removal challenging under mild conditions.[5][6] The choice of deprotection method is highly dependent on the overall molecular structure and the presence of other sensitive functional groups.

Deprotection Strategies:

Reagent/MethodConditionsAdvantagesPotential Issues
Mercury(II) Salts (e.g., HgCl₂, HgO) Acetonitrile/waterHighly effective and generally fast.[7]Toxicity: Mercury compounds are highly toxic and require careful handling and disposal.
Bis(trifluoroacetoxy)iodobenzene (PIFA) Aqueous acetonitrileMild and effective for many substrates.Can be expensive and may not be suitable for all functional groups.
Selectfluor™ Acetonitrile/waterEfficient for cleaving dithianes.[4]Can be aggressive and may affect other functional groups.
N-Bromosuccinimide (NBS) Acetone/waterReadily available and effective.Can lead to bromination of other reactive sites.
Photochemical Deprotection Visible light, sensitizer (e.g., Eosin Y)Metal-free and occurs under mild, neutral conditions.[8]Requires specialized equipment and optimization of reaction conditions.

Troubleshooting Deprotection:

  • Screening Different Reagents: The table above provides a starting point. It is often necessary to screen several methods to find the one that provides the best balance of reactivity and selectivity for your specific substrate.

  • Optimizing Reaction Conditions: For any given method, systematically vary the temperature, reaction time, and stoichiometry of the reagents to optimize the deprotection.

  • Protecting Group Compatibility: Before committing to a large-scale reaction, ensure that the chosen deprotection conditions are compatible with all other functional groups present in your molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a 1,4-dithia-7-azaspiro[4.4]nonane scaffold in drug design?

A1: The spirocyclic nature of this scaffold introduces a rigid, three-dimensional geometry.[1] This can lead to higher binding affinity and selectivity for biological targets by locking the molecule into a specific conformation. The presence of the dithiane and amino acid moieties also provides multiple points for further functionalization.

Q2: Can I use 1,3-propanedithiol instead of 1,2-ethanedithiol for the cyclization?

A2: Yes, 1,3-propanedithiol can be used and will result in the formation of a 1,5-dithia-8-azaspiro[5.4]decane derivative (a six-membered dithiane ring). The choice between the two dithiols will influence the ring size and conformational properties of the resulting spirocycle. 1,3-Dithianes (from 1,3-propanedithiol) are also widely used as acyl anion equivalents.[9][10]

Q3: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?

A3: To increase the reaction rate, you can try slightly increasing the reaction temperature. However, be cautious as this can also promote side reactions. A better approach is often to screen for a more efficient catalyst as mentioned in the troubleshooting guide. Additionally, ensure that your solvent is anhydrous, as water can inhibit the reaction.

Q4: What are the best practices for purifying the final this compound derivative?

A4: Column chromatography on silica gel is a common and effective method for purification.[11] A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from starting materials and non-polar byproducts.[11] For acidic products, the addition of a small amount of acetic acid to the mobile phase can improve peak shape.

Experimental Workflow & Diagrams

General Synthesis Workflow

The synthesis of this compound derivatives typically involves the formation of the spirocyclic dithiane from a suitable keto-proline derivative, followed by further functionalization.

Synthesis_Workflow Start Keto-proline Derivative Dithiane_Formation Thioacetalization with 1,2-ethanedithiol Start->Dithiane_Formation Acid Catalyst (e.g., BF3.OEt2) Spirocycle 1,4-Dithia-7-azaspiro[4.4]nonane -8-carboxylic acid ester Dithiane_Formation->Spirocycle Deprotection Ester Hydrolysis Spirocycle->Deprotection Base (e.g., LiOH) or Acid (e.g., HCl) Functionalization Further Functionalization (e.g., amide coupling) Spirocycle->Functionalization Final_Product Final Carboxylic Acid Derivative Deprotection->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting_Logic Start Synthesis Issue Encountered Low_Yield Low Yield? Start->Low_Yield Side_Product Unexpected Side Product? Low_Yield->Side_Product No Check_Conditions Check Reaction Conditions: - High Dilution? - Water Removal? Low_Yield->Check_Conditions Yes Deprotection_Issue Deprotection Failure? Side_Product->Deprotection_Issue No Oxidized_Product Oxidized Byproduct? Side_Product->Oxidized_Product Yes Screen_Methods Screen Deprotection Methods: - HgCl2 (toxic) - PIFA - Selectfluor - Photochemical Deprotection_Issue->Screen_Methods Yes Check_Catalyst Screen Catalysts (BF3.OEt2, p-TsOH, I2) Check_Conditions->Check_Catalyst Check_Purity Verify Starting Material Purity Check_Catalyst->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Oxidized_Product->Inert_Atmosphere Yes Polymerization Polymeric Byproduct? Oxidized_Product->Polymerization No Mild_Workup Employ Milder Workup Conditions Inert_Atmosphere->Mild_Workup End Problem Resolved Mild_Workup->End Polymerization->Deprotection_Issue No High_Dilution Implement High Dilution Conditions Polymerization->High_Dilution Yes High_Dilution->End Optimize_Conditions Optimize Conditions: - Temperature - Time - Stoichiometry Screen_Methods->Optimize_Conditions Optimize_Conditions->End Purity_OK->Side_Product No Purity_OK->End Yes

Caption: A decision-making diagram for troubleshooting common synthesis problems.

References

  • Synthesis and stereochemistry of some new spiro and polyspiro-1,3-dithiane derivatives. (n.d.). Google Books.
  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. (n.d.). Google Books.
  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). Google Books.
  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis of spiro compounds from 5 and 1,4-dithiane-2,5-diol 6. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1,3-Dithiane. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Mercury assisted deprotection of dithiane. (2014, January 2). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • prepare S,S-acetals (dithianes) from a. (n.d.). Google.
  • Chemistry of 1,3-Dithiane. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis of Spiro Polycyclic N-Heterocycles and Indolecarbazoles via Merging Oxidative Coupling and Cascade Palladium-Catalyzed Intramolecular Oxidative Cyclization. (2024, April 12). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • The role of 1,3-dithianes in natural product synthesis. (n.d.). University of Windsor. Retrieved January 12, 2026, from [Link]

  • Spirocyclic Motifs in Natural Products. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • The Role of 1,3-Dithianes in Natural Product Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Coupling 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimal use of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid in peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals who are looking to incorporate this unique, sterically hindered spirocyclic amino acid into their peptide sequences. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and achieve successful couplings.

Introduction to the Challenges

This compound presents a unique set of challenges in peptide synthesis due to its rigid, spirocyclic structure which imparts significant steric hindrance around the carboxylic acid and the secondary amine. Furthermore, the presence of a thioacetal moiety introduces the potential for sulfur-related side reactions under certain coupling conditions. This guide will equip you with the knowledge and techniques to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Coupling Yield

  • Question: My standard coupling protocol with reagents like DCC/HOBt is resulting in very low or no product formation. What is causing this and how can I improve the yield?

  • Answer: The primary reason for low coupling efficiency is the substantial steric hindrance of the spirocyclic amino acid. Standard carbodiimide reagents are often not potent enough to overcome this steric barrier.[1]

    Solutions:

    • Switch to a More Potent Coupling Reagent: Utilize aminium/uronium salts like HATU , HBTU , or HCTU , or phosphonium salts such as PyBOP or PyAOP .[1] These reagents form highly reactive activated esters that can more effectively acylate the sterically hindered amine.

    • Optimize Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[1]

      • Increase Reaction Time: Extend the coupling reaction from the standard 1-2 hours to overnight.[1]

      • Gentle Heating: In some cases, gentle heating (e.g., 40-50 °C) can help overcome the activation energy. However, this should be done with caution to minimize the risk of racemization.

    • Employ a Double Coupling Strategy: If a single coupling does not go to completion, a second coupling with a fresh solution of the activated amino acid can be performed.[1]

    • Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1] This can be achieved using reagents like TFFH.

Issue 2: Suspected Side Reactions Involving Sulfur

  • Question: I am observing unexpected byproducts in my mass spectrometry analysis. Could the dithiaspiroalkane moiety be reacting?

  • Answer: Yes, the thioacetal group in this compound is a potential site for side reactions, primarily oxidation. While thioacetals are generally stable, some strong oxidizing conditions or certain reagents can lead to the formation of sulfoxides or other oxidized species.

    Solutions:

    • Avoid Harsh Oxidizing Agents: Be mindful of the potential for oxidation if your workflow involves any oxidative steps.

    • Careful Selection of Reagents: While most modern coupling reagents are not strongly oxidizing, it is good practice to use high-purity reagents and anhydrous solvents to minimize the risk of unforeseen side reactions.

    • Analytical Monitoring: Use mass spectrometry to monitor for the characteristic mass increase associated with oxidation (e.g., +16 Da for a sulfoxide).

Issue 3: Poor Solubility of the Spirocyclic Amino Acid or Growing Peptide

  • Question: I am having difficulty dissolving the spirocyclic amino acid or the resin-bound peptide is showing signs of aggregation. How can I improve solvation?

  • Answer: Poor solvation can significantly hinder coupling efficiency. The choice of solvent is critical for solvating the growing peptide chain and the incoming amino acid.

    Solutions:

    • Use N-Methylpyrrolidone (NMP): NMP is often a superior solvent to Dimethylformamide (DMF) for its enhanced solvating properties, especially for complex and aggregation-prone peptide sequences.[1]

    • Solvent Mixtures: For particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

    • Sonication: Gentle sonication can aid in the dissolution of the amino acid in the coupling solvent before addition to the reaction vessel.

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagent do you recommend as a starting point for this amino acid?

    • A1: We recommend starting with HATU as it is one of the most efficient coupling reagents for sterically hindered amino acids.[1] A typical starting point would be to use 1.5 to 2.0 equivalents of the spirocyclic amino acid, 1.45 equivalents of HATU, and 3.0 equivalents of a non-nucleophilic base like DIPEA.

  • Q2: Can I use standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols?

    • A2: Yes, but with modifications. The core principles of Fmoc/tBu SPPS apply, but you will likely need to incorporate the strategies for hindered couplings mentioned in the troubleshooting guide, such as using more potent coupling reagents and longer reaction times.

  • Q3: How can I confirm the successful incorporation of the spirocyclic amino acid?

    • A3: The most definitive methods are mass spectrometry (verifying the correct mass of the resulting peptide) and NMR spectroscopy of the purified peptide. The unique spirocyclic structure will give rise to characteristic signals in the NMR spectrum.

  • Q4: What are the best practices for purifying peptides containing this amino acid?

    • A4: Standard reversed-phase HPLC (RP-HPLC) is the most common method for purifying synthetic peptides. Due to the unique structure, you may need to optimize the gradient and solvent system (e.g., acetonitrile/water with 0.1% TFA) to achieve good separation from any byproducts.

  • Q5: Are there any known incompatibilities with common protecting groups?

    • A5: There are no widely reported incompatibilities. However, if you are coupling to a residue with a bulky side-chain protecting group, the combined steric hindrance could exacerbate coupling difficulties. Careful selection of protecting groups on adjacent residues is advisable.

Experimental Protocols

Protocol 1: Coupling using HATU

This protocol is a robust starting point for the coupling of this compound.

Materials:

  • Fmoc-protected this compound

  • Resin-bound peptide with a free N-terminal amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or NMP

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Pre-activation of the Amino Acid:

    • In a separate vessel, dissolve Fmoc-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (2.0 eq.) and HATU (1.9 eq.) in DMF.

    • Add DIPEA (3.0 eq.) to the solution.

    • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for at least 4 hours at room temperature. For very difficult couplings, extend the reaction time to overnight.

  • Washing:

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling:

    • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat steps 2-4 (double coupling).

Protocol 2: Coupling of the Methyl Ester using an Activated Ester

This protocol is based on a literature procedure for the coupling of the methyl ester of the target amino acid and is suitable for solution-phase synthesis.[2]

Materials:

  • This compound methyl ester

  • N-protected amino acid N-hydroxysuccinimide (NHS) ester

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve this compound methyl ester (1.0 eq.) in ethyl acetate.

    • Add the N-protected amino acid NHS ester (1.1 eq.) to the solution.

  • Coupling Reaction:

    • Stir the reaction mixture at room temperature for 18 hours.[2]

  • Workup and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by silica gel column chromatography.[2]

Visualization and Data

Workflow for Optimizing Hindered Couplings

G start Start: Low Coupling Yield reagent Switch to Potent Reagent (HATU, PyBOP) start->reagent Inefficient activation solvent Optimize Solvent (NMP, DCM/DMF/NMP) start->solvent Poor solubility time_temp Increase Reaction Time (e.g., overnight) & Consider Gentle Heat reagent->time_temp If still incomplete success Successful Coupling reagent->success double_coupling Perform Double Coupling time_temp->double_coupling If still incomplete time_temp->success acyl_fluoride Extreme Case: Acyl Fluoride Formation double_coupling->acyl_fluoride If still fails double_coupling->success acyl_fluoride->success solvent->reagent

Caption: A decision tree for troubleshooting low-yield couplings.

Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassRelative ReactivityKey Advantages
DCC/DIC CarbodiimideLowCost-effective
HBTU/TBTU Aminium/UroniumHighGood for routine SPPS, soluble byproducts
HATU Aminium/UroniumVery HighHighly efficient for hindered couplings
PyBOP PhosphoniumHighReduces racemization, good for hindered couplings
COMU Aminium/UroniumVery HighHigh efficiency, based on safer Oxyma leaving group

References

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.

Sources

Technical Support Center: A Troubleshooting Guide to the Stability of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered during experimentation with this unique spirocyclic molecule. Drawing upon established principles of medicinal chemistry and pharmaceutical sciences, this document provides in-depth, field-proven insights to ensure the integrity of your experimental outcomes.

The introduction of spirocyclic scaffolds into drug candidates has been shown to improve physicochemical and pharmacokinetic properties, such as metabolic stability and solubility.[1][2][3] The rigid three-dimensional structure of spirocycles can also lead to enhanced potency and selectivity.[2][4] However, the constituent functional groups of this compound, namely the thioether linkages, the secondary amine, and the carboxylic acid, can be susceptible to specific degradation pathways. This guide will address these potential liabilities in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Storage and Handling

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: Proper storage is the first line of defense against degradation. For solid this compound, we recommend storage at -20°C in a tightly sealed container, protected from light and moisture. The thioether moieties are susceptible to oxidation, and the overall compound may be sensitive to humidity and light. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be purged with an inert gas (e.g., argon or nitrogen), stored at -20°C or -80°C, and protected from light.

Q2: I am observing a gradual color change (e.g., to a yellowish tint) in my solid compound. What is the likely cause and what are the implications?

A2: A color change in the solid state is often indicative of degradation, most commonly oxidation. The thioether sulfur atoms can be oxidized to sulfoxides and subsequently to sulfones, which can sometimes result in colored impurities. To mitigate this, ensure the compound is stored under an inert atmosphere and protected from light. Before use, it is crucial to re-analyze the purity of the material, for instance by HPLC, to confirm it still meets the requirements for your experiment.

Solution Stability

Q3: My HPLC analysis shows new peaks appearing in my aqueous formulation over time. What are the most probable degradation pathways?

A3: In aqueous solutions, this compound can be susceptible to several degradation pathways:

  • Oxidation: This is a primary concern due to the two thioether linkages. Dissolved oxygen or trace metal ions can catalyze the oxidation to form sulfoxides and sulfones.[5]

  • Hydrolysis: While the core spirocyclic structure is generally stable, extreme pH conditions could potentially promote degradation.

  • Photodegradation: Exposure to light, especially UV, can provide the energy to initiate degradation reactions.

A forced degradation study is the most effective way to identify the likely degradants.[6][7]

Q4: I suspect my compound is photosensitive. How can I confirm this and what precautions should I take?

A4: To confirm photosensitivity, you can perform a photostability study as outlined in the ICH Q1B guideline. This involves exposing a solution of the compound to a controlled light source (with both UV and visible light) and comparing its stability to a control sample kept in the dark.

If the compound is found to be photosensitive, all experimental manipulations should be carried out under amber lighting or in amber-colored vials. Solutions should be stored in light-protected containers.

Q5: How does the pH of my formulation affect the stability of this compound?

A5: The pH of the formulation can significantly influence the stability of your compound. The carboxylic acid and secondary amine functionalities mean the molecule's charge state will vary with pH, which can affect its reactivity and susceptibility to degradation. It is advisable to perform a pH stability profile study. This typically involves preparing solutions at various pH values (e.g., pH 2, 7, and 10) and monitoring the compound's stability over time. Generally, neutral to slightly acidic conditions are a good starting point for many amino acid-like compounds.

Oxidative Stability

Q6: What are the expected oxidation products of the thioether moieties, and how can I detect them?

A6: The thioether sulfur atoms are nucleophilic and can be oxidized.[5] The primary oxidation products will be the mono-sulfoxide and di-sulfoxide (one on each sulfur). Further oxidation can lead to the corresponding sulfones.

These oxidation products can be readily detected and differentiated from the parent compound using LC-MS. The mono-sulfoxide will have a mass increase of +16 amu, and the di-sulfoxide a mass increase of +32 amu. The sulfones will show a mass increase of +32 amu and +64 amu for the mono- and di-sulfone respectively, relative to the parent compound.

Q7: What practical steps can I take in my experimental setup to minimize oxidation?

A7: To minimize oxidation, consider the following:

  • Deoxygenate your solvents: Before preparing your solutions, sparge the solvents with an inert gas like nitrogen or argon for 15-30 minutes.

  • Use antioxidants: In some formulations, the addition of a suitable antioxidant may be beneficial, but compatibility and potential interference with your assay must be evaluated.

  • Avoid trace metals: Use high-purity solvents and glassware to avoid contamination with metal ions that can catalyze oxidation.

  • Work under an inert atmosphere: For highly sensitive experiments, conduct manipulations in a glove box or under a blanket of inert gas.

Analytical Troubleshooting

Q8: I am struggling to develop a stability-indicating HPLC method. What are the key considerations?

A8: A robust, stability-indicating HPLC method should be able to separate the parent compound from all its potential degradation products. Here are some key parameters to optimize:

  • Column Chemistry: A C18 column is a good starting point. If co-elution is an issue, consider columns with different selectivities (e.g., phenyl-hexyl or polar-embedded phases).

  • Mobile Phase: A gradient elution using acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically effective. Adjusting the pH of the aqueous phase can significantly alter the retention and selectivity for ionizable compounds like this one.

  • Detector: A UV detector is standard. If the degradants lack a strong chromophore, a charged aerosol detector (CAD) or a mass spectrometer (MS) can be invaluable.

To validate your method, you will need to perform forced degradation studies and demonstrate that the resulting degradation peaks are well-resolved from the parent peak.[7][8]

Q9: How can I definitively identify the structures of the degradation products observed in my stability studies?

A9: Structural elucidation of degradation products is a multi-step process:

  • LC-MS/MS: This is the primary tool. High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition. MS/MS fragmentation patterns can give clues about the structure.

  • NMR Spectroscopy: If a significant degradant can be isolated in sufficient quantity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy can provide definitive structural information.

  • Forced Degradation: Comparing the degradants formed under specific stress conditions (e.g., oxidative stress leading to +16 amu peaks) can help in assigning structures.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. The conditions should be adjusted to achieve 5-20% degradation of the parent compound.[9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis. For the oxidative sample, dilution can slow the reaction.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with MS detection.

Protocol 2: Generic Stability-Indicating HPLC-UV/MS Method
  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: 210 nm

  • MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

Data Interpretation

Table 1: Potential Degradation Products and their Mass Shifts
Degradation PathwayPotential ProductMass Change (amu)Notes
OxidationMono-sulfoxide+16Primary oxidation product.
OxidationDi-sulfoxide+32Both thioethers oxidized once.
OxidationMono-sulfone+32One thioether oxidized twice.
OxidationDi-sulfone+64Both thioethers oxidized twice.
Diagram of Potential Degradation Pathways

G Parent 1,4-dithia-7-azaspiro[4.4]nonane- 8-carboxylic acid Mono_Sulfoxide Mono-sulfoxide (+16 amu) Parent->Mono_Sulfoxide [O] Di_Sulfoxide Di-sulfoxide (+32 amu) Mono_Sulfoxide->Di_Sulfoxide [O] Mono_Sulfone Mono-sulfone (+32 amu) Mono_Sulfoxide->Mono_Sulfone [O]

Caption: Potential oxidative degradation pathway of the thioether moieties.

References

  • Vertex AI Search, Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester, N.A.
  • Taylor & Francis Online, Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?, N.A. URL: [Link]

  • National Institutes of Health, Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis, N.A. URL: [Link]

  • PubMed, Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists, 2025. URL: [Link]

  • PubChem, 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-, N.A. URL: [Link]

  • ResearchGate, The utilization of spirocyclic scaffolds in novel drug discovery, 2025. URL: [Link]

  • CD Formulation, Proteins & Peptides Forced Degradation Studies, N.A. URL: [Link]

  • ResearchGate, Synthetic Routes to Approved Drugs Containing a Spirocycle, N.A. URL: [Link]

  • PubMed Central, Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery, N.A. URL: [Link]

  • ACS GCI Pharmaceutical Roundtable, Thioether Formation, N.A. URL: [Link]

  • IVT Network, Forced Degradation Studies: Regulatory Considerations and Implementation, N.A. URL: [Link]

  • ACS Publications, Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis, N.A. URL: [Link]

  • Georgia State University, PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis", 2025. URL: [Link]

  • Pharmaceutical Technology, Forced Degradation Studies for Biopharmaceuticals, 2016. URL: [Link]

  • PubMed, Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels, N.A. URL: [Link]

  • National Institutes of Health, Development of forced degradation and stability indicating studies of drugs—A review, N.A. URL: [Link]

  • FDA, 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-, N.A. URL: [Link]

  • French-Ukrainian Journal of Chemistry, oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design, N.A. URL: [Link]

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Technical Support Center: Stereochemical Integrity of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable chiral building block. Maintaining the enantiopurity of this molecule is critical for the efficacy and safety of downstream applications. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you prevent its racemization.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the stability of this compound.

Q1: What is racemization and why is it a critical issue for this specific compound?

A: Racemization is the process where an enantiomerically pure compound converts into a 1:1 mixture of both of its enantiomers (a racemate), rendering it optically inactive.[1] For this compound, the stereocenter at the 8-position (the alpha-carbon to the carboxylic acid) is susceptible to this process. In pharmaceutical development, typically only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, preventing racemization is paramount to ensure the compound's biological activity and safety.

Q2: What are the primary experimental factors that can induce racemization in this molecule?

A: The molecular structure is analogous to an α-amino acid, making it susceptible to similar racemization pathways. The most critical factors to control are:

  • Exposure to Bases: The hydrogen atom on the chiral C8 carbon is acidic. Bases can abstract this proton, forming a planar, achiral enolate intermediate.[2][3]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to racemization.[4][5]

  • Carboxylic Acid Activation: During reactions like peptide coupling, the carboxylic acid is "activated" to facilitate amide bond formation. This activation significantly increases the acidity of the C8 proton, making it highly prone to abstraction and subsequent racemization, often through an oxazolone intermediate.[6][7]

  • Solvent Choice: Polar, protic solvents can facilitate the proton transfer steps involved in racemization.[8][9]

Q3: How can I detect if my sample of this compound has started to racemize?

A: The most reliable method is through chiral High-Performance Liquid Chromatography (HPLC). An enantiopure sample will show a single peak, whereas a racemized or partially racemized sample will show two peaks corresponding to the two enantiomers. Other methods include polarimetry (a decrease in the observed optical rotation) and chiral Nuclear Magnetic Resonance (NMR) using a chiral solvating agent. However, chiral HPLC is the gold standard for accurate quantification of enantiomeric excess (ee).[10][11]

Q4: What are the ideal conditions for long-term storage?

A: To minimize the risk of racemization during storage, the compound should be stored as a dry, solid salt (e.g., hydrochloride or hydrobromide) at low temperatures (-20°C is recommended).[12][13][14] Avoid storing it in solution, especially in basic or neutral aqueous solutions, for extended periods. If a solution is necessary, use an anhydrous, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Part 2: Troubleshooting Guides

This section offers detailed solutions for specific experimental challenges.

Issue 1: Racemization Detected After Storage or Workup
  • Symptom: You analyze a previously pure batch of the compound by chiral HPLC and observe a new peak for the undesired enantiomer, indicating a loss of enantiomeric excess (ee).

  • Primary Cause: This often points to inadvertent exposure to basic conditions or heat. A common mistake is dissolving the compound in a neutral or slightly basic buffer for an extended time or using a basic extraction during workup (e.g., washing with sodium bicarbonate).

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for storage-related racemization.

Issue 2: Significant Racemization During Amide or Peptide Coupling Reactions
  • Symptom: The final product is a mixture of diastereomers, and analysis of the unreacted starting material shows significant racemization.

  • Primary Cause: This is almost always due to the reaction conditions, particularly the choice of coupling reagents, base, and temperature. Activation of the carboxylic acid creates a highly racemization-prone intermediate.[6]

  • In-Depth Analysis & Solutions:

    • Base Selection is Critical: The choice of base is arguably the most important factor. Strong, non-hindered bases like triethylamine (TEA) are notorious for causing racemization.

      • Solution: Use a sterically hindered, weaker base. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a better choice, but N-methylmorpholine (NMM) is often superior for minimizing racemization due to its lower basicity.[6] 2,4,6-Collidine is also an excellent choice for suppressing racemization.[6]

    • Coupling Reagent & Additives: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can lead to racemization if used alone.

      • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives. Hydroxybenzotriazole (HOBt) is the classic additive, but 1-Hydroxy-7-azabenzotriazole (HOAt) is significantly more effective at preventing racemization.[6] Urnoium/aminium-based reagents like HATU, HBTU, or COMU often give better results and faster reaction times, which also helps reduce the lifetime of sensitive intermediates.

    • Temperature Control: The rate of racemization is highly temperature-dependent.

      • Solution: Perform the activation and coupling steps at low temperatures. Start the activation of the carboxylic acid at 0°C or even -15°C, and allow the reaction to slowly warm to room temperature only if necessary.[15]

    • Solvent Effects: The solvent can influence the stability of the intermediates.

      • Solution: Aprotic solvents are generally preferred. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. Be aware that the polarity of the solvent can affect reaction rates and stereoselectivity.[9][16]

Part 3: Recommended Protocols & Methodologies

Protocol 1: Recommended Storage and Handling

To ensure the long-term stereochemical stability of this compound, adhere to the following guidelines.

ParameterRecommendationRationale
Physical Form Crystalline Salt (e.g., HCl, HBr)The protonated amine is less likely to participate in intramolecular base catalysis. Salts are generally more stable crystalline solids.
Temperature -20°C or lowerReduces the kinetic rate of any potential degradation or racemization pathway.[4]
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents moisture absorption, which could create localized pH changes and facilitate hydrolysis or racemization.
Solutions (Short-term) Anhydrous aprotic solvent (e.g., DCM, THF)Avoids protic solvents that can facilitate proton transfer.[9]
pH (Aqueous Media) Avoid. If necessary, use pH 4-5.Basic and neutral pH strongly promote racemization via deprotonation of the alpha-carbon.[17]
Protocol 2: Low-Racemization Peptide Coupling

This protocol provides a step-by-step method for coupling the title compound to an amine with minimal loss of stereochemical integrity.

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.1 eq) dropwise to the cooled solution. Stir at 0°C for 15-20 minutes. This pre-activation step forms the active ester with HOAt, which is less prone to racemization.

  • Amine Addition: In a separate flask, dissolve the amine component (1.1 eq) in anhydrous DMF with N-methylmorpholine (NMM, 1.5 eq).

  • Coupling: Add the amine solution to the activated acid solution at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by LC-MS or TLC.

  • Workup: Proceed with a standard aqueous workup, but crucially, avoid using any strong base (like NaHCO₃ or Na₂CO₃) washes if possible. If a basic wash is required, perform it quickly with a dilute, pre-chilled solution and immediately proceed to the next step.

Protocol 3: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

Verifying the enantiopurity of your material is essential. While the exact conditions depend on the available equipment and column, a typical starting point is as follows.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: A mixture of hexane and isopropanol (IPA) with a small amount of an acidic additive is a common choice for carboxylic acids.

    • Example: 90:10 Hexane:IPA + 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm).

  • Analysis: Inject a small amount of the racemic material first to identify the retention times of both enantiomers. Then, inject your sample to quantify the peak areas and calculate the enantiomeric excess (% ee = [Area₁ - Area₂] / [Area₁ + Area₂] * 100).[10]

Part 4: Mechanistic Visualization

Understanding the underlying chemical mechanism is key to preventing racemization.

Caption: Mechanism of racemization via a planar enolate intermediate.

This guide provides a comprehensive framework for maintaining the stereochemical integrity of this compound. By understanding the mechanisms of racemization and carefully controlling experimental conditions, researchers can confidently use this building block to advance their scientific objectives.

References

  • van der Meijden, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2977–2984. Available from: [Link]

  • Bloch, R. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 919-930. Available from: [Link]

  • Spix, L., et al. (2016). Role of Additives during Deracemization Using Temperature Cycling. Crystals, 6(1), 6. Available from: [Link]

  • van der Meijden, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2977-2984. Available from: [Link]

  • Leung, D. K., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2223–2234. Available from: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 89-97. Available from: [Link]

  • El-Barghouthi, M. I., et al. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Available from: [Link]

  • Grigg, R., & Gunaratne, H. Q. N. (1983). The mechanism of the racemisation of α-amino acids in the presence of aldehydes. Journal of the Chemical Society, Chemical Communications, (7), 384-386. Available from: [Link]

  • Wallace, J. N., & Anslyn, E. V. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLoS ONE, 8(7), e68576. Available from: [Link]

  • Mazzotti, M., et al. (2019). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. Available from: [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 970, 8-22. Available from: [Link]

  • Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1017-1023. Available from: [Link]

  • Yoshimura, T., & Esaki, N. (2003). Amino Acid Racemases: Functions and Mechanisms. Journal of Bioscience and Bioengineering, 96(2), 103-109. Available from: [Link]

  • Kochhar, S., & Christen, P. (1992). Mechanism of racemization of amino acids by aspartate aminotransferase. European Journal of Biochemistry, 203(3), 563-569. Available from: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2018). Organic Chemistry Frontiers. Available from: [Link]

  • The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect. (2019). PubMed. Available from: [Link]

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. (n.d.). Mol-Instincts. Retrieved from: [Link]

  • Racemization process for optically active carboxylic acids or salts or esters thereof. (1998). Google Patents.
  • Solvent effects. (n.d.). Wikipedia. Retrieved from: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Available from: [Link]

  • Racemization. (n.d.). Wikipedia. Retrieved from: [Link]

  • Impact of solvent choice on the stereochemistry of Wittig Reaction Products. (2021). Reddit. Available from: [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen. Available from: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Available from: [Link]

  • Racemization. (2021). Chemistry LibreTexts. Available from: [Link]

  • Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2013). Geochimica et Cosmochimica Acta. Available from: [Link]

  • How Solvent Influences the Anomeric Effect. (2015). ResearchGate. Available from: [Link]

  • Racemization process for an optically active carboxylic acid or ester thereof. (1993). Google Patents.
  • Racemization of a carboxylic acid. (1990). Google Patents.
  • Epimerisation in Peptide Synthesis. (2018). Molecules. Available from: [Link]

  • 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. (n.d.). PubChem. Retrieved from: [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1979). PubMed. Available from: [Link]

  • 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. (n.d.). FDA. Retrieved from: [Link]

  • Influence of pH and temperature on the performance and microbial community during the production of medium-chain carboxylic acids using winery effluents as substrate. (2024). National Institutes of Health. Available from: [Link]

  • Racemization of Aldehydes and Ketones. (2014). YouTube. Available from: [Link]

  • Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups. (2017). ResearchGate. Available from: [Link]

  • Stereospecific Synthesis of Enantiopure[18]Helicene Containing a Seven-Membered Ring and[2]Helicene with an Opposite Helicity. (2023). ChemRxiv. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to the NMR Spectroscopic Analysis of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this complex heterocyclic scaffold. My goal is to move beyond simple data reporting and provide a framework for predictive analysis, troubleshooting, and rigorous structural confirmation. We will explore the causal relationships behind spectral phenomena and equip you with the workflows to resolve common experimental challenges.

The unique structure of this spirocyclic compound, featuring a dithiolane ring, a pyrrolidine ring, a stereocenter at C8, and two exchangeable protons (NH and COOH), presents a fascinating and non-trivial NMR challenge. This guide will help you navigate these complexities with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the analysis of this molecule.

Q1: Why are the signals for my -NH and -COOH protons extremely broad or completely absent?

A1: This is the most frequent observation for this class of molecule. The broadening is due to two primary factors: chemical exchange and quadrupolar effects.

  • Chemical Exchange: The acidic proton of the carboxylic acid and the proton on the secondary amine can exchange with each other, with residual water in the solvent, or between molecules via hydrogen bonding.[1][2] If this exchange occurs at a rate comparable to the NMR timescale, the signal becomes broad.[3][4] In many cases, especially in protic solvents like methanol-d4 or with traces of water, this exchange is so rapid that the signals broaden into the baseline and disappear.

  • Quadrupolar Broadening: The nitrogen atom in the pyrrolidine ring is a quadrupolar nucleus (¹⁴N, I=1). This nucleus has a non-spherical charge distribution, which leads to rapid relaxation. This rapid relaxation can broaden the signals of adjacent protons, in this case, both the N-H proton and the protons on the adjacent carbons (C6 and C8).[5]

Solution:

  • To observe the -COOH proton, use a rigorously dry aprotic solvent like DMSO-d6, which forms strong hydrogen bonds and slows the exchange rate. The signal will typically appear as a very broad peak between 10-12 ppm.[2]

  • To confirm exchangeable protons, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -NH and -COOH signals should disappear as the protons are replaced by deuterium.[6]

  • Running the experiment at low temperatures can sometimes slow the exchange rate enough to sharpen these signals.[3]

Q2: The methylene protons on the pyrrolidine ring (at C6) are showing up as two separate, complex signals instead of a simple triplet. Why is this?

A2: This is a classic example of diastereotopicity . The spirocyclic core contains a chiral center at C8 (the carbon bearing the carboxylic acid). This single stereocenter removes all planes of symmetry in the molecule, making the local environments of the two protons on the C6 methylene group different.[7][8][9]

  • Causality: One C6 proton is cis to the carboxylic acid group, while the other is trans. Because they are in chemically non-equivalent environments, they have different chemical shifts.[10]

  • Splitting Pattern: These two protons will couple to each other (geminal coupling, ²J) and to the N-H proton. This results in two distinct multiplets, often appearing as a complex set of doublets of doublets (dd) or even more complex patterns if other long-range couplings are present.

Q3: My baseline is noisy and my peaks are broad, even the ones that shouldn't be. What are some basic troubleshooting steps?

A3: This often points to sample preparation or instrument setup issues. Before delving into complex chemical explanations, always check the fundamentals.

  • Concentration: A sample that is too concentrated can lead to high viscosity, which restricts molecular tumbling and causes peak broadening.[4][6] Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio.

  • Solubility: If the compound is not fully dissolved, you will have a non-homogenous sample, which is impossible to shim well and results in broad, distorted peaks.[6] You may see solid particles in the tube.

  • Shimming: Poor shimming of the magnetic field is a primary cause of broad and asymmetric peaks.[3] Always re-shim the instrument for your specific sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. If you suspect this, filtering your sample through a small plug of Celite or silica may help.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Resolving and Assigning Heavily Overlapped Signals in the Aliphatic Region

A common challenge is the overlap of signals from the C3, C6, and the dithiolane ring protons. A systematic approach using 2D NMR is essential for unambiguous assignment.

The ¹H NMR spectrum between 2.5 and 4.0 ppm is often a crowded region of complex multiplets. Differentiating the dithiolane protons (-S-CH₂-CH₂-S-) from the pyrrolidine ring protons can be difficult.

This workflow provides a self-validating method to assign every proton and carbon in the molecule.

G cluster_0 Step 1: Foundational Spectra cluster_1 Step 2: Direct Correlation (¹J C-H) cluster_2 Step 3: Homonuclear Correlation (H-H) cluster_3 Step 4: Long-Range Correlation (²⁻³J C-H) cluster_4 Step 5: Final Assignment H1 Acquire High-Resolution ¹H Spectrum C13 Acquire ¹³C & DEPT-135 Spectra HSQC Run HSQC Experiment H1->HSQC Use ¹H axis as reference C13->HSQC Use ¹³C axis as reference HSQC_Outcome Identify C/H Pairs: - CH₂ groups (negative in DEPT) - CH groups (positive in DEPT) HSQC->HSQC_Outcome COSY Run ¹H-¹H COSY Experiment HSQC_Outcome->COSY Assign protonated carbons COSY_Outcome Trace Spin Systems: - H8 ↔ H9a/H9b - H6a/H6b ↔ NH ↔ H5a/H5b COSY->COSY_Outcome HMBC Run HMBC Experiment COSY_Outcome->HMBC Identify adjacent proton groups HMBC_Outcome Confirm Connectivity: - H8 → COOH Carbon - H6a/H6b → Spiro Carbon (C7) - Dithiolane H's → Spiro Carbon (C7) HMBC->HMBC_Outcome Assign Integrate All Data for Unambiguous Structure Confirmation HMBC_Outcome->Assign Confirm fragments and linkages

Caption: Workflow for unambiguous NMR assignment.

  • ¹³C and DEPT-135: This is the bedrock. It tells you the number of CH, CH₂, and CH₃ groups, providing a carbon framework before you even look at the protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most powerful experiment for initial assignments.[11] It directly correlates each proton to the carbon it is attached to (a one-bond correlation). This immediately separates the signals into distinct CH or CH₂ groups, drastically simplifying the crowded proton spectrum.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12] You can "walk" along the carbon skeleton. For instance, you will see a correlation (a "cross-peak") between the proton at C8 and the protons at C9, confirming their adjacency.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away.[13][14] This is crucial for connecting the different spin systems identified in the COSY. For example, you can confirm the spirocyclic center by observing a correlation from the dithiolane protons to the C7 spiro carbon, and also from the C6 pyrrolidine protons to that same C7 carbon.

Part 3: Advanced Spectroscopic Protocols

These are generalized protocols. Instrument-specific parameters may need optimization.

Protocol 1: Acquiring a High-Quality HSQC Spectrum

Objective: To correlate each proton with its directly attached carbon.

  • Sample Preparation: Prepare a sample of 5-10 mg in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃). The solution must be homogenous.

  • Spectrometer Setup: Tune and match the ¹H and ¹³C probes. Lock and shim the sample carefully.

  • Load Experiment: Load a standard, gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2 on a Bruker instrument).

  • Set Spectral Widths:

    • F2 (¹H dimension): Set the spectral width to cover the range of your proton signals (e.g., 0 to 13 ppm).

    • F1 (¹³C dimension): Set the spectral width to cover the expected carbon range (e.g., 0 to 180 ppm).

  • Set Key Parameters:

    • ¹J(CH) Coupling Constant: Set the evolution delay based on an average one-bond C-H coupling constant. For sp³ carbons, this is typically 145 Hz.

    • Acquisition Time: Ensure sufficient acquisition time in the direct dimension (F2) for good resolution.

    • Number of Scans (NS): Use a multiple of 4 or 8 (e.g., 8, 16, 32) for proper phase cycling.

    • Number of Increments (F1): Use at least 256 increments in the indirect dimension for adequate resolution.

  • Processing: After acquisition, apply a sine-bell or QSINE window function in both dimensions and perform the 2D Fourier Transform. Phase correct the spectrum as needed.

Protocol 2: Acquiring a High-Quality HMBC Spectrum

Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Spectrometer Setup: Use the same sample and initial setup as for the HSQC.

  • Load Experiment: Load a standard, gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker instrument).

  • Set Spectral Widths: Use the same spectral widths as the HSQC for easy comparison.

  • Set Key Parameters:

    • ⁿJ(CH) Coupling Constant: This is the most critical parameter. The delays in the HMBC experiment are optimized for a long-range coupling constant. A typical starting value is 8 Hz. This will enhance correlations for couplings between 4-12 Hz. You may need to run multiple HMBC experiments with different values (e.g., 4 Hz, 10 Hz) to see all correlations.

    • Low-Pass Filter: The pulse sequence includes a low-pass filter to suppress one-bond correlations. Ensure this is set correctly, typically optimized for ¹J(CH) = 145 Hz.

  • Processing: Process the data similarly to the HSQC. HMBC spectra are typically displayed in magnitude mode, so phasing is not required.

Part 4: Reference Data and Visualization

Expected NMR Chemical Shifts

The following table provides estimated chemical shift ranges based on the functional groups present in the molecule. Actual values are highly dependent on solvent and pH.[15][16]

GroupAtomEstimated Chemical Shift (ppm)Notes
Carboxylic Acid¹H (-H )10.0 - 12.0Very broad; exchangeable.[1]
¹³C (-C =O)170 - 180
Pyrrolidine α-CH¹H (-H -COOH)3.5 - 4.5Methine proton at the stereocenter (C8).
¹³C (-C H-COOH)55 - 65
Pyrrolidine CH₂¹H (-N-H ₂-)2.8 - 3.8Diastereotopic; will appear as two separate multiplets.
¹³C (-N-C H₂-)45 - 55
Pyrrolidine NH¹H (-NH -)2.0 - 5.0Broad; exchangeable. Varies greatly with solvent.[17]
Dithiolane Ring¹H (-S-H ₂-H ₂-S-)2.8 - 3.5Can be a singlet or a complex multiplet.
¹³C (-S-C H₂-C H₂-S-)35 - 45
Spiro Carbon¹³C (C7)65 - 80Quaternary carbon; will not appear in DEPT or HSQC.
Visualization of Key Structural Features

Caption: Key structural features influencing the NMR spectrum.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • Molbase. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?.
  • ResearchGate. (n.d.). Two-Dimensional (2D) NMR Spectroscopy.
  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons.
  • Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic.
  • University of Wisconsin. (n.d.). From 1H NMR, we get: Chemical shift data.
  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • PubChem. (n.d.). 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-.
  • Echemi. (n.d.). (s)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.
  • News-Medical.net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
  • YouTube. (2025). What Causes NMR Peak Broadening? - Chemistry For Everyone.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

enhancing the solubility of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid in biological assays. Our goal is to explain the physicochemical principles governing its solubility and provide robust, validated protocols to achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in standard neutral buffers like PBS (pH 7.4)?

A1: The solubility challenge arises directly from the molecule's structure. It contains both a basic secondary amine (the "aza" group) and an acidic carboxylic acid group. At physiological pH (~7.4), the amine is likely protonated (positively charged) and the carboxylic acid is deprotonated (negatively charged).

This creates a zwitterion —a molecule with both positive and negative charges. In the solid state, these opposite charges on adjacent molecules create strong electrostatic interactions, similar to a salt lattice. This high lattice energy makes it difficult for water molecules to effectively solvate and dissolve the compound.

Caption: Ionization state of the compound at different pH values.

Q2: What is the most direct method to prepare a concentrated aqueous stock solution?

A2: The most effective initial strategy is pH adjustment . By shifting the pH far from the isoelectric point (the pH where the net charge is zero), you can prevent zwitterion formation and generate a highly soluble salt in situ. Most drugs are weakly acidic or basic, and altering pH is a primary method to enhance solubility.[1][2]

  • To create a soluble cation: Lower the pH to ~2 using dilute HCl. This fully protonates the carboxylic acid (making it neutral) while the amine remains protonated (positive charge), resulting in a soluble hydrochloride salt.

  • To create a soluble anion: Raise the pH to ~10 using dilute NaOH. This fully deprotonates the amine (making it neutral) while the carboxylic acid remains deprotonated (negative charge), resulting in a soluble sodium salt.

For most biological assays where the final solution will be buffered back to neutral, starting with an acidic stock is often preferred. See Protocol 1 for a detailed methodology.

Q3: I have the hydrochloride (HCl) or hydrobromide (HBr) salt form. Does this guarantee solubility?

A3: The salt form, such as the commercially available hydrobromide or hydrochloride, is provided to improve solid-state handling and initial dissolution in water.[3] When you dissolve the salt in an unbuffered solvent like pure water, it generates a slightly acidic solution, which aids solubility.

However, this does not guarantee solubility in your final, buffered assay medium. When this acidic solution is diluted into a high-volume, strongly buffered system like PBS (pH 7.4), the buffer will neutralize the solution, causing the compound to revert to its poorly soluble zwitterionic form, potentially leading to precipitation.

Best Practice: Dissolve the salt form in pure water or a weak, acidic buffer (e.g., 10 mM citrate, pH 3) to create your stock solution. Then, perform a final, high-dilution step into your neutral assay buffer, ensuring the final concentration remains below its solubility limit at pH 7.4.

Q4: Can I use organic co-solvents like DMSO? What are the best practices and limitations?

A4: Yes, using a water-miscible organic co-solvent is a very common and effective technique for poorly soluble compounds.[4] Solvents like Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF) can dissolve the compound at high concentrations by disrupting the strong intermolecular forces of the zwitterion.

Best Practices:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO (or another suitable solvent) to create a concentrated stock (e.g., 10-50 mM).

  • Mind the Final Concentration: Ensure the final percentage of the organic solvent in your biological assay is low (typically <0.5%, and almost always <1%) to avoid solvent-induced artifacts or cytotoxicity.

  • Beware of "Fall-Out": When the organic stock is added to the aqueous buffer, the compound may precipitate if its solubility limit in the final mixed-solvent system is exceeded. Add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations.

See Protocol 2 for a detailed workflow.

Co_Solvent_Workflow start Solid Compound dissolve Dissolve in 100% DMSO to create 10-50 mM stock start->dissolve serial_dilute Perform serial dilutions in 100% DMSO (if needed) dissolve->serial_dilute final_dilution Add small volume of stock to aqueous assay buffer (Final DMSO < 0.5%) serial_dilute->final_dilution assay Perform Biological Assay final_dilution->assay

Caption: Workflow for using an organic co-solvent.

Q5: I followed the protocols, but my compound still precipitates in the final assay medium. What should I do?

A5: This indicates that the final concentration in your assay exceeds the thermodynamic solubility limit under those specific conditions. Here is a troubleshooting guide:

Troubleshooting_Precipitation start Precipitation Observed in Final Assay Buffer q1 Is the final concentration absolutely necessary? start->q1 lower_conc Re-test at a lower concentration q1->lower_conc No q2 Can the assay tolerate a slightly higher co-solvent %? q1->q2 Yes increase_dmso Increase final DMSO to 0.5-1.0% (Validate with solvent control) q2->increase_dmso Yes q3 Is the buffer high-salt? (e.g., PBS) q2->q3 No lower_salt Switch to a lower ionic strength buffer (e.g., HEPES, Tris) q3->lower_salt Yes advanced Advanced Formulation q3->advanced No surfactant Add non-ionic surfactant (e.g., 0.01% Tween-20) advanced->surfactant cyclodextrin Use cyclodextrin-based formulation to form inclusion complex advanced->cyclodextrin

Caption: Troubleshooting flowchart for compound precipitation.

Explanation of Troubleshooting Steps:

  • Lower Concentration: The simplest solution is to reduce the final assay concentration.

  • Increase Co-solvent: If your cells/protein can tolerate it, slightly increasing the final DMSO concentration may keep the compound in solution. Always run a parallel solvent control.

  • Reduce Ionic Strength: High salt concentrations in buffers like PBS can cause "salting out" of organic molecules. Switching to a lower-salt buffer like HEPES or Tris can improve solubility.

  • Advanced Formulation:

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the compound, increasing its apparent solubility.[4]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior. They can form an "inclusion complex" with poorly soluble molecules, effectively shielding the hydrophobic parts from water. This has been shown to be effective for other spirocyclic compounds.[5][6]

Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Aqueous Stock using pH Adjustment
  • Weigh Compound: Accurately weigh out 2.05 mg of this compound (MW: 205.3 g/mol ).[7]

  • Add Water: Add ~900 µL of high-purity water to the vial. The compound will likely remain as a suspension.

  • Acidify: While stirring, add 1 M HCl dropwise (typically 1-5 µL at a time) until the solid completely dissolves. The solution should be clear.

  • Check pH: Use a calibrated micro-pH probe or pH paper to confirm the pH is ≤ 2.

  • Adjust Volume: Add water to reach a final volume of 1.0 mL. This yields a 10 mM stock solution.

  • Storage: Store the stock solution at -20°C or -80°C. Before use, thaw and vortex thoroughly. When diluting into neutral buffer, ensure vigorous mixing.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out 10.27 mg of the compound.

  • Add Solvent: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Solubilize: Vortex vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes until a completely clear solution is obtained.

  • Storage: Store the stock solution at room temperature or -20°C, protected from moisture and light. DMSO freezes at 18.5°C, so allow it to thaw completely and vortex before use if refrigerated.

Solubilization Strategy Comparison
StrategyRecommended Starting ConditionsAdvantagesDisadvantages & Considerations
pH Adjustment (Acidic) 10 mM Stock in water, pH ≤ 2 with HClAvoids organic solvents; high concentration achievable.Potential for compound instability at low pH; pH of the final assay medium may be slightly altered.
pH Adjustment (Basic) 10 mM Stock in water, pH ≥ 10 with NaOHAvoids organic solvents.Basic pH can be more detrimental to compound stability (hydrolysis) and biological systems.
Organic Co-solvent 10-50 mM Stock in 100% DMSOSimple, fast, and widely applicable.[4]Requires strict control of final solvent concentration (<0.5%); risk of precipitation upon dilution.
Surfactant 0.01-0.1% Tween-20 or Triton X-100Can significantly increase apparent solubility.Surfactants can interfere with some assays (e.g., membrane-based assays) or affect protein activity.
Cyclodextrin Complexation 2:1 molar ratio of HP-β-CD to compoundCan dramatically increase solubility; often well-tolerated in in vivo and in vitro systems.[5]Requires formulation development and characterization; may alter compound bioavailability/potency.

References

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]

  • PubChem. 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. National Center for Biotechnology Information. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G.D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(3), 549-557.
  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • ChemicalBook. This compound, 7-[(2S)-.... Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB31571139_EN.htm
  • Molbase. Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. Available from: [Link]

  • ResearchGate. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Available from: [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available from: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. Available from: [Link]

  • PMC - PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • ResearchGate. ??-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species | Request PDF. Available from: [Link]

  • MDPI. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Available from: [Link]

  • ResearchGate. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Available from: [Link]

  • PMC - PubMed Central. Spirocyclic derivatives as antioxidants: a review. Available from: [Link]

  • PMC - PubMed Central. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

Sources

overcoming common pitfalls in the handling of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols for researchers, chemists, and drug development professionals working with this unique spirocyclic amino acid analogue. As a specialized reagent, its handling requires careful consideration of its distinct structural motifs.

Compound Profile

This compound is a non-canonical amino acid featuring a complex spirocyclic system. Its structure combines three key functional components that dictate its chemical behavior:

  • A Proline Analogue Core: The azaspiro[4.4]nonane-8-carboxylic acid portion renders it a rigid analogue of proline. This influences its conformational properties and potential role in peptide synthesis.[1][2]

  • A 1,3-Dithiolane Moiety: The dithia-spirocycle is analogous to a 1,3-dithiolane, a common protecting group for carbonyls. This part of the molecule is exceptionally stable under acidic conditions but is susceptible to oxidation.[3][4]

  • Zwitterionic Character: The presence of both a secondary amine (pKa ~9-10) and a carboxylic acid (pKa ~2-3) makes the molecule zwitterionic at neutral pH. This property is central to its solubility and purification challenges.[5][6]

Understanding the interplay of these features is critical to avoiding common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure long-term stability?

A1: Long-term stability is best achieved by addressing its two primary vulnerabilities: oxidation of the sulfur atoms and potential degradation from atmospheric moisture and CO₂.

  • Short-Term (days to weeks): Store in a desiccator at 2-8°C.

  • Long-Term (months to years): Store as a dry solid under an inert atmosphere (argon or nitrogen) at -20°C. Use a vial with a PTFE-lined cap and wrap the threads with Parafilm® to ensure a tight seal. Aliquoting the material into smaller, single-use quantities is highly recommended to avoid repeated freeze-thaw cycles and atmospheric exposure.

Q2: What are the best starting solvents for dissolving this compound?

A2: Due to its zwitterionic nature, solubility can be challenging. Start with polar, protic solvents. Its solubility is highly pH-dependent.

  • Aqueous Systems: Highly soluble in aqueous solutions at pH extremes (e.g., 0.1 M HCl or 0.1 M NaOH) where it exists as a cationic or anionic salt, respectively. Solubility is lowest near its isoelectric point (pI), estimated to be around pH 5-6.

  • Organic Solvents: Generally poor solubility in non-polar organic solvents like hexanes, toluene, and diethyl ether. It has moderate to good solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol, especially with additives (see Troubleshooting Guide).[7]

Q3: Is this compound stable to strongly acidic or basic conditions?

A3: The dithiolane ring is exceptionally robust towards acidic conditions, making it suitable for reactions requiring strong acids (e.g., peptide synthesis deprotection steps with TFA).[3][8] It is also stable to most basic conditions. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to racemization at the C8 position, a known issue for amino acids.[9][10]

Troubleshooting Guides

Problem 1: Chemical Degradation & Purity Issues

Q: I've analyzed my sample of this compound via LC-MS/NMR and see unexpected new peaks. What could they be?

A: The most probable cause of degradation is the oxidation of the thioether sulfur atoms. Thioethers are susceptible to oxidation by atmospheric oxygen over time, or more rapidly by common laboratory oxidants, to form sulfoxides and subsequently sulfones.[11][12][13]

  • Likely Degradation Products:

    • Mono-sulfoxide: M+16 peak in mass spectrometry.

    • Di-sulfoxide: M+32 peak in mass spectrometry.

    • Sulfone: Further oxidation can lead to sulfone products (M+32, M+48).

These oxidation products are significantly more polar than the parent compound, which will alter their chromatographic behavior, typically resulting in earlier elution times in reverse-phase HPLC.

Preventative Workflow & Solution
  • Inert Atmosphere Technique: Always handle the solid and its solutions under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with N₂/Ar or by freeze-pump-thaw cycles.

  • Avoid Oxidizing Agents: Scrutinize your reaction scheme for any inadvertent oxidizing agents. Peroxides, often present in older ether solvents, are a common culprit.[13]

DegradationPathway cluster_legend Legend Parent Parent Compound (Dithiolane) M.W. = X Oxidant [O] (e.g., Air, H₂O₂, m-CPBA) Parent->Oxidant Sulfoxide Mono-sulfoxide M.W. = X+16 Oxidant->Sulfoxide Oxidation Oxidant2 [O] Sulfoxide->Oxidant2 Sulfone Sulfone M.W. = X+32 Oxidant2->Sulfone Further Oxidation key1 Compound key2 Reagent SolubilityWorkflow Start Poor Solubility Observed CheckSolvent Is the solvent polar aprotic? (e.g., DMF, DMSO, NMP) Start->CheckSolvent TryProtic Switch to polar protic solvent (e.g., MeOH, H₂O) CheckSolvent->TryProtic No Additives Use additives to disrupt zwitterion interactions CheckSolvent->Additives Yes TryProtic->Additives Still poor AcidBase Form a salt in situ: Add 1.1 eq. of non-nucleophilic base (e.g., DBU, DIPEA) or acid (e.g., HCl in dioxane, MsOH) Additives->AcidBase Option 1 PhaseTransfer Consider a phase-transfer catalyst if reacting with a non-polar reagent Additives->PhaseTransfer Option 2 Success Solubility Achieved AcidBase->Success PhaseTransfer->Success

Caption: Decision tree for troubleshooting poor solubility.
Solvent ClassExamplesRecommended Use & Comments
Polar Protic Water, Methanol, EthanolGood solubility, especially with pH adjustment. Use for salt formation or aqueous reactions.
Polar Aprotic DMSO, DMF, NMPOften the best choice for organic reactions. May require gentle warming to fully dissolve.
Ethers THF, 2-MeTHF, DioxaneVery poor solubility. Can be used as an anti-solvent for precipitation.
Chlorinated DCM, ChloroformVery poor solubility unless the compound is converted to a salt form (e.g., with a lipophilic counter-ion).
Hydrocarbons Hexanes, TolueneInsoluble. Useful for washing/triturating to remove non-polar impurities.
Problem 3: Stereochemical Instability

Q: I suspect I am losing enantiopurity during my reaction or workup. What causes this and how can I prevent it?

A: The alpha-proton at the C8 position is susceptible to epimerization (racemization), a known phenomenon for amino acids. [14]This is most likely to occur under basic conditions or upon prolonged heating. The mechanism involves the formation of a planar enolate intermediate, which can be re-protonated from either face.

Mitigation Strategies
  • Control Basicity: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) and add it at low temperatures (-20°C to 0°C). Avoid strong, unhindered bases like NaOH, KOH, or alkoxides if possible.

  • Temperature Management: Keep reaction temperatures as low as reasonably possible to complete the reaction in a timely manner. Avoid prolonged heating.

  • Protecting Groups: If the protocol allows, protecting the secondary amine (e.g., as a Boc or Cbz carbamate) can reduce the acidity of the alpha-proton and decrease the risk of racemization. [15][16]4. Workup Conditions: During workup, neutralize basic reaction mixtures quickly and gently with a mild acid (e.g., saturated NH₄Cl solution or citric acid) at low temperatures.

Problem 4: Purification Difficulties

Q: I am struggling to purify my compound. It either streaks on silica gel or doesn't move from the baseline.

A: Standard silica gel chromatography is often ineffective for highly polar, zwitterionic compounds due to strong, irreversible binding to the acidic silica surface.

Recommended Purification Protocols
  • Ion-Exchange Chromatography: This is the most robust method. [17][18] * Protocol:

    • Dissolve the crude product in a low-ionic-strength buffer at a pH where the compound is charged (e.g., pH 2-3 for cation exchange, pH 8-9 for anion exchange).
    • Load onto a suitable ion-exchange resin (e.g., Dowex® 50WX8 for cation exchange).
    • Wash with the starting buffer to remove neutral impurities.
    • Elute the product using a pH or salt gradient (e.g., increasing concentration of NH₄OH or NaCl).
    • Desalt the collected fractions (e.g., via lyophilization or reverse-phase C18 SPE).
  • Reverse-Phase Chromatography (C18): Can be effective if the correct mobile phase is used.

    • Mobile Phase: Use a water/acetonitrile or water/methanol gradient containing an ion-pairing agent like 0.1% TFA or 0.1% formic acid to improve peak shape.

  • Recrystallization/Trituration: If the compound is semi-crystalline, recrystallization from a polar solvent system (e.g., water/isopropanol or methanol/diethyl ether) can be highly effective. Triturating the crude solid with a solvent in which it is insoluble (like diethyl ether or ethyl acetate) can wash away less polar impurities.

Key Experimental Protocols

Protocol 1: Handling Under Inert Atmosphere

This protocol is essential for preventing oxidative degradation of the dithiolane moiety.

InertAtmosphere Start Start: Prepare Schlenk Line & Glassware Step1 Step 1: Dry Glassware Flame-dry reaction flask and magnetic stir bar under vacuum. Backfill with N₂ or Ar. Start->Step1 Step2 Step 2: Add Solid Quickly weigh and add the solid compound to the flask under a positive flow of inert gas. Step1->Step2 Step3 Step 3: Add Solvent Add degassed solvent via a cannula or gas-tight syringe through a septum. Step2->Step3 Step4 Step 4: Run Reaction Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor flow. Step3->Step4 End Reaction Complete Step4->End

Caption: Workflow for setting up an experiment under inert atmosphere.
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.

  • Inert Gas Purge: Assemble the glassware and purge the system with dry nitrogen or argon for 5-10 minutes.

  • Solid Transfer: Weigh the this compound in a glovebox or quickly in the air and add it to the reaction flask against a positive counterflow of inert gas.

  • Solvent Transfer: Use degassed solvents. Transfer them to the reaction flask via a cannula or a gas-tight syringe.

  • Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the experiment, typically by connecting the system to a bubbler.

References
  • International Journal of Peptide and Protein Research. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. [Link]

  • Pharmazie. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. [Link]

  • Sandwalk Blog. (2008). Amino Acids and the Racemization "Problem". [Link]

  • Google Patents.
  • Patent 0057092. Process for racemizing an optically active alpha-amino acid or a salt thereof. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Chemistry Stack Exchange. (2022). Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. [Link]

  • Google Patents. EP0057092A1 - Process for racemizing an optically active alpha-amino acid or a salt thereof.
  • Unknown Source. Protecting groups in organic synthesis + H2O. [Link]

  • Wikipedia. 1,3-Dithiolane. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • PubMed. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. [Link]

  • ResearchGate. (2025). Physicochemical Properties of Zwitterionic Drugs in Therapy | Request PDF. [Link]

  • PubChem. 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. [Link]

  • MDPI. Structures and Synthesis of Zwitterionic Polymers. [Link]

  • MDPI. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands. [Link]

  • Royal Society of Chemistry. (2021). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s.... [Link]

  • Reddit. (2023). Protecting Thiol Group in Presence of Alcohol. [Link]

  • NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • PubMed Central. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities.... [Link]

  • PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • Wikipedia. Hydrogen peroxide. [Link]

  • ResearchGate. (2021). Separation and Purification of Amino Acids. [Link]

  • Journal of the American Chemical Society. Proline Editing: A General and Practical Approach.... [Link]

  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids. [Link]

  • PubMed Central. (2024). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design.... [Link]

  • PubMed Central. (2016). Molecular insights into protein synthesis with proline residues. [Link]

  • PubMed. Identification of the major degradation pathways of ticagrelor. [Link]

  • ACS Publications. (2024). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design.... [Link]

  • Houben-Weyl Methods of Organic Chemistry. 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]

  • ACS Publications. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link]

  • Chromatography Forum. (2004). purification of amino acid. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • ResearchGate. Degradation Pathways | Request PDF. [Link]

  • MDPI. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives.... [Link]

  • eScholarship.org. The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model.... [Link])

Sources

strategies for selective protection of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling the selective protection of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. This document provides in-depth strategies, troubleshooting advice, and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary expertise to navigate the synthetic challenges presented by this unique bifunctional spirocyclic scaffold.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, incorporating a rigid spirocyclic core with three distinct chemical functionalities: a secondary amine, a carboxylic acid, and a dithiolane moiety. The primary challenge lies in selectively modifying the amine or the acid without unintended reactions at the other sites or compromising the integrity of the sulfur-containing ring. This guide outlines orthogonal and chemoselective strategies to achieve precise chemical control.

Quick Reference: Strategic Decision Workflow

Before diving into detailed questions, this workflow provides a high-level overview of the strategic choices based on your synthetic goal.

G start Synthetic Goal: Modify which functional group on the spirocycle? amine_mod Modify the Secondary Amine (N-7) start->amine_mod Targeting N-H acid_mod Modify the Carboxylic Acid (C-8) start->acid_mod Targeting COOH protect_acid Strategy: Protect the Carboxylic Acid (e.g., as Methyl or Benzyl Ester) amine_mod->protect_acid protect_amine Strategy: Protect the Secondary Amine (e.g., with Boc or Cbz group) acid_mod->protect_amine outcome1 Result: Free amine is available for alkylation, acylation, etc. protect_acid->outcome1 outcome2 Result: Free carboxylic acid is available for - Amide coupling - Esterification - Reduction protect_amine->outcome2

Caption: High-level decision guide for selective functionalization.

Frequently Asked Questions (FAQs)
Q1: Which functional group should I protect first, the amine or the carboxylic acid?

The choice depends entirely on your subsequent reaction.

  • To react with the amine (e.g., N-alkylation, N-acylation): You must first protect the carboxylic acid. The amine is nucleophilic, but the presence of the acidic proton on the carboxyl group will interfere with many base-mediated reactions, forming the unreactive carboxylate and ammonium salt (zwitterion). Protecting the carboxylic acid as an ester (e.g., methyl or benzyl ester) neutralizes its acidity and prevents this interference.[1]

  • To react with the carboxylic acid (e.g., amide coupling, esterification): You must protect the secondary amine. The amine is a potent nucleophile that will readily react with activated carboxyl species (like acid chlorides or active esters) intended for coupling. Protecting the amine as a carbamate, such as with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, effectively masks its nucleophilicity.[2][3]

Q2: What is the best protecting group for the secondary amine?

The tert-butoxycarbonyl (Boc) group is highly recommended for most applications involving this scaffold.

Causality:

  • Ease of Introduction: It is easily introduced under relatively mild basic conditions using di-tert-butyl dicarbonate ((Boc)₂O), which are compatible with the dithiolane and a pre-existing ester group.[3][4]

  • Stability: The Boc group is robust and stable to a wide range of non-acidic reagents, including basic hydrolysis conditions (saponification) and catalytic hydrogenolysis, which might be used to remove other protecting groups.[5]

  • Orthogonality: It is cleaved under acidic conditions (e.g., trifluoroacetic acid [TFA] or HCl in dioxane), which do not affect common ester groups like methyl or benzyl esters, nor the dithiolane ring if conditions are carefully controlled.[5][6] This orthogonality is crucial for complex syntheses.[7][8]

Protecting GroupIntroduction ReagentCleavage ConditionKey Advantage
Boc (Boc)₂O, base (e.g., NaHCO₃, Et₃N)Strong Acid (TFA, HCl)Excellent orthogonality with base- and hydrogenolysis-labile groups.[3][5]
Cbz (Z) Benzyl chloroformate, baseH₂/Pd-C (Hydrogenolysis)Orthogonal to acid/base labile groups. Useful if acidic deprotection is not desired.
Fmoc Fmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine)Orthogonal to acid- and hydrogenolysis-labile groups. Common in peptide synthesis.[5]
Q3: What is the recommended protecting group for the carboxylic acid?

The choice of ester depends on the desired deprotection method and the stability of other functional groups in your molecule.

  • Methyl Ester (Me): A simple and common choice. It is stable to the acidic conditions used for Boc deprotection. Deprotection is typically achieved via saponification (e.g., LiOH or NaOH in aq. MeOH/THF).[1] This is a good general-purpose protecting group if subsequent steps do not involve strong bases.

  • Benzyl Ester (Bn): An excellent choice for an orthogonal strategy.[1] It is stable to both the acidic conditions for Boc removal and the basic conditions for methyl ester saponification. It is selectively removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild method that will not affect a Boc group or the dithiolane ring.[1]

  • tert-Butyl Ester (tBu): Generally avoided when using an N-Boc protecting group. Both are removed under similar acidic conditions, making selective deprotection extremely difficult, though specialized methods have been reported.[6][9][10]

Q4: How do I implement an orthogonal protection strategy for this molecule?

An orthogonal strategy allows for the selective removal of one protecting group in the presence of another.[11] For this molecule, the combination of an N-Boc group and a O-Benzyl ester is a powerful and reliable orthogonal pair.

G start Starting Material (Free Amine & Acid) step1 1. Benzyl Esterification (BnBr, Base) 2. N-Boc Protection ((Boc)2O, Base) start->step1 protected Orthogonally Protected Intermediate (N-Boc, O-Benzyl) step1->protected deprotect_acid Deprotect Acid (H2, Pd/C) protected->deprotect_acid Path A deprotect_amine Deprotect Amine (TFA or HCl) protected->deprotect_amine Path B final_amine Product: Free Carboxylic Acid (N-Boc remains) deprotect_acid->final_amine final_acid Product: Free Amine (O-Benzyl remains) deprotect_amine->final_acid

Caption: Orthogonal protection and selective deprotection workflow.

This strategy allows you to:

  • Path A: Unmask the carboxylic acid via hydrogenolysis for amide coupling, while the amine remains protected.

  • Path B: Unmask the amine via acidolysis for N-alkylation, while the carboxylic acid remains protected.

Q5: Is the 1,4-dithiolane ring stable during protection and deprotection steps?

The dithiolane (thioacetal) functional group is generally robust, but it has specific vulnerabilities.

  • Stable To:

    • Basic conditions (e.g., saponification with LiOH, piperidine for Fmoc removal).

    • Catalytic hydrogenolysis (H₂/Pd-C for Cbz or Benzyl ester removal).

    • Mild acidic conditions used for Boc protection.

  • Sensitive To:

    • Strongly acidic and aqueous conditions: Prolonged exposure can lead to hydrolysis back to the ketone.[12]

    • Oxidizing agents: Reagents like o-iodoxybenzoic acid (IBX), H₂O₂, or Selectfluor™ can cleave the dithiolane.[12]

    • Certain Lewis acids and heavy metal salts: Reagents sometimes used for thioacetal cleavage (e.g., HgCl₂, AgNO₃) must be avoided.[12]

When removing a Boc group with TFA, it is best practice to use anhydrous conditions and minimize reaction time. The inclusion of a scavenger like triethylsilane (TES) can also be beneficial.[6]

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low yield during N-Boc protection. 1. Zwitterion Formation: The free carboxylic acid deprotonates the amine, reducing its nucleophilicity. 2. Insufficient Base: Not enough base to neutralize the zwitterion and catalyze the reaction. 3. Hydrolysis of (Boc)₂O: Reaction performed in very wet solvent over a long period.1. Protect the acid first: Convert the carboxylic acid to a methyl or benzyl ester before attempting the Boc protection. 2. Use excess base: Employ 2-3 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or use Schotten-Baumann conditions (e.g., NaHCO₃ in a biphasic solvent system). 3. Use dry solvents: Ensure solvents like THF or Dichloromethane (DCM) are anhydrous if performing the reaction under non-aqueous conditions.
Dithiolane ring cleavage during N-Boc deprotection. 1. Harsh Acidic Conditions: Using concentrated aqueous acids (e.g., aqueous HCl) or prolonged heating. 2. Presence of Oxidants: Contaminants in the reaction mixture.1. Use Anhydrous Acid: Use 20-50% TFA in anhydrous DCM or 4M HCl in dioxane.[6] 2. Control Temperature: Perform the reaction at 0 °C to room temperature. 3. Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed (typically 1-2 hours).
Ester protecting group is cleaved during a reaction. 1. Unintended Saponification: A downstream step used basic conditions (e.g., LiOH, NaOH) that cleaved a methyl or ethyl ester. 2. Unintended Acidolysis: A downstream step used strong acidic conditions that cleaved a tert-butyl ester.1. Plan Orthogonally: If you need to use a strong base, protect the acid as a benzyl ester, which is base-stable. 2. Use Milder Bases: If possible, use weaker bases like DIPEA or Na₂CO₃ for subsequent steps.
Product is difficult to isolate after N-Boc deprotection. 1. Product is water-soluble: The resulting amino acid salt (e.g., hydrochloride or trifluoroacetate) has high polarity. 2. Emulsion during workup: Formation of stable emulsions during aqueous extraction.1. Avoid Aqueous Workup: After deprotection, evaporate the acid and solvent under vacuum. The resulting salt can often be triturated with a non-polar solvent (like diethyl ether or hexanes) to yield a solid, or used directly in the next step. 2. Ion-Exchange Chromatography: For final purification, consider using an ion-exchange resin to isolate the zwitterionic product.
Key Experimental Protocols
Protocol 1: Selective N-Boc Protection (on Methyl Ester)

This protocol assumes the starting material is This compound methyl ester .[13]

Step 1: Methyl Ester Formation (if starting from the acid)

  • Suspend the starting carboxylic acid (1.0 eq) in anhydrous Methanol (0.1-0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture in vacuo. The resulting solid is the methyl ester hydrochloride salt, which can be used directly or after neutralization.

Step 2: N-Boc Protection

  • Dissolve the methyl ester hydrochloride salt (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).

  • Add Sodium Bicarbonate (NaHCO₃) (2.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise or as a solution in THF.

  • Stir vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Once complete, dilute the reaction with Ethyl Acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure N-Boc protected product.

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Scientist's Notes: The biphasic THF/water system with NaHCO₃ is a very effective and mild method for Boc protection of amino esters, minimizing side reactions.

Protocol 2: Selective Deprotection of N-Boc Group
  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0 °C.

  • Add Trifluoroacetic Acid (TFA) (10-20 eq, e.g., 25-50% v/v solution in DCM).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Co-evaporate with Toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

  • The resulting product is the amine trifluoroacetate salt, which is often a solid or viscous oil and can be used in the next step without further purification.

Scientist's Notes: Anhydrous conditions are critical to prevent hydrolysis of the dithiolane.[6] Co-evaporation is an important step to remove the highly acidic and non-volatile TFA.

References
  • World Intellectual Property Organization. (1991). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • Anonymous. Protecting groups in organic synthesis. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. [Link]

  • Anonymous. Protecting Groups. [Link]

  • Chemistry university. (2021, May 6). Protecting Carboxylic Acids and Amines. YouTube. [Link]

  • Frontier, A. (2026). Tips & Tricks: Protecting Groups. University of Rochester, Department of Chemistry. [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 72(13), 4692-4702. [Link]

  • Request PDF. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • Wikipedia. Protecting group. [Link]

  • Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • PubChem. 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. [Link]

  • FDA. 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Validation & Comparative

A Comparative Guide to Spirocyclic Amino Acids: Profiling 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Drug Design

In modern medicinal chemistry, the drive to "escape from flatland" has become a guiding principle for developing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[1] Planar, aromatic-rich molecules often suffer from metabolic instability and off-target effects. The introduction of three-dimensional (3D) structural motifs is a proven strategy to overcome these limitations. Among the most powerful of these motifs are spirocyclic scaffolds, where two rings are joined by a single common atom.[2]

The incorporation of a spirocycle into a molecule, particularly an amino acid, imparts a high degree of conformational rigidity. This pre-organization of the molecular geometry can lead to a significant enhancement in binding affinity for a biological target by reducing the entropic penalty of binding. Furthermore, the defined exit vectors of spirocyclic systems allow for precise spatial orientation of functional groups, enabling meticulous exploration of a target's binding pocket.[1]

This guide provides an in-depth comparison of several key spirocyclic amino acids, with a focus on 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (DASA) . We will objectively evaluate its structural features, physicochemical properties, and synthetic accessibility against other prominent spirocyclic amino acids, including 2-azaspiro[3.3]heptane-1-carboxylic acid (ASHA) , 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (OANA) , and representative spiro[3.3]heptane-derived α-amino acids . This analysis is supported by experimental data and established protocols to provide researchers and drug developers with a robust framework for selecting the optimal spirocyclic scaffold for their specific application.

Structural and Physicochemical Comparison

The choice of a spirocyclic amino acid is fundamentally dictated by its core structure, which in turn governs its physicochemical properties such as lipophilicity (LogP), acidity (pKa), and the topological polar surface area (TPSA). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound (DASA) is a unique proline analogue featuring a dithiolane ring fused to the pyrrolidine core. The presence of two sulfur atoms in the dithiolane ring introduces distinct electronic and steric properties compared to its carbocyclic or oxa-analogs. Sulfur atoms are known to participate in non-covalent interactions, such as sulfur-aromatic and sulfur-hydrogen bonds, which can contribute to binding affinity.

For comparison, ASHA and OANA represent scaffolds that have been successfully employed as bioisosteres of piperidine-containing structures, such as pipecolic acid.[1][3] The spiro[3.3]heptane core, composed of two fused cyclobutane rings, offers a highly rigid, non-aromatic scaffold that has been shown to mimic a para-substituted phenyl ring.[4]

Below is a summary of the key physicochemical properties of these spirocyclic amino acids. It is important to note that experimental data for DASA is limited, and thus some values are computed for closely related derivatives.

CompoundStructureMolecular Weight ( g/mol )Calculated LogPpKa / pI (Experimental)TPSA (Ų)Key Features
DASA DASA Structure205.30[5]0.98 (for derivative)[6]Not available95.94 (for derivative)[6]Dithiolane ring, potential for sulfur-mediated interactions.
ASHA ASHA Structure141.15Not availableNot available49.33Potent piperidine bioisostere.[1]
OANA OANA Structure171.19[7]Not availableNot available58.56Piperidine bioisostere with ether oxygen to modulate solubility.[1]
Spiro[3.3]heptane-α-amino acid Spiro[3.3]heptane amino acid~169.22Not availablepI: ~5.8, pKa1: ~2.2, pKa2: ~9.4[2]38.3Highly rigid, non-collinear phenyl ring mimic.[4]

Note: The structure shown for Spiro[3.3]heptane-α-amino acid is a representative example. LogP and TPSA for DASA are calculated for a derivative and serve as an estimation.

The experimental pKa and pI values for spiro[3.3]heptane-derived α-amino acids indicate that their acid-base properties are comparable to those of natural amino acids like methionine or asparagine, making them seamlessly integrable into standard peptide chemistry.[2] The dithiolane moiety in DASA is expected to slightly increase its lipophilicity compared to OANA, while its TPSA suggests it maintains good potential for forming hydrogen bonds.

Conformational Analysis and Peptidomimetic Applications

A primary motivation for using spirocyclic amino acids is to enforce specific secondary structures in peptides, such as β-turns.[8] These turn structures are critical for molecular recognition and protein-protein interactions. The rigid spirocyclic core restricts the peptide backbone's rotational freedom, effectively acting as a template for a turn.

The diagram below illustrates the general principle of how a spirocyclic amino acid can function as a β-turn mimetic. The fixed geometry of the spirocycle orients the N- and C-terminal peptide bonds in a manner that mimics the canonical hydrogen-bonding pattern of a β-turn.

G cluster_peptide Peptide Backbone cluster_turn Induced β-Turn Geometry N_term N-terminus Spiro_AA Spirocyclic Amino Acid N_term->Spiro_AA Peptide Bond C_term C-terminus Spiro_AA->C_term Peptide Bond Phi Φ angle constrained Spiro_AA->Phi Psi Ψ angle constrained Spiro_AA->Psi

Caption: Conformational constraint by a spirocyclic amino acid.

Studies on spiro[2.3]hexane derivatives have shown through X-ray diffraction that different isomers can mimic either β-turns or β-sheet-like structures, highlighting the nuanced control over conformation that these scaffolds provide.[2] The dithiolane ring in DASA is five-membered and puckered, which, when fused to the pyrrolidine ring, is expected to create a highly defined and rigid conformation, making it an excellent candidate for inducing stable turn structures in peptidomimetics.

Synthetic Accessibility and Experimental Protocols

The utility of a novel building block is directly tied to its synthetic accessibility. While the synthesis of spirocyclic systems can be more complex than linear structures, scalable routes have been developed for many valuable scaffolds.[1][9]

Protocol 1: Synthesis of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (OANA) (Adapted)

This protocol describes a representative synthesis for a spirocyclic amino acid that serves as a piperidine bioisostere.

Step 1: Synthesis of N-tosyl-piperidine-4,4-diethyl ester

  • Combine diethyl malonate with N-tosylbis(2-bromoethyl)amine in a suitable solvent like DMF.

  • Add a base such as potassium carbonate and heat the reaction mixture to facilitate the cyclization.

  • After completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Reduction to Diol

  • Dissolve the diester from Step 1 in an anhydrous solvent like THF.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction and extract the diol product.

Step 3: Oxetane Formation and Deprotection

  • The diol is subjected to a one-pot mesylation and ring closure to form the spirocyclic oxetane.[10]

  • Remove the tosyl protecting group under appropriate conditions (e.g., using a strong acid).

  • The final amino acid can then be isolated, often as a salt.[10]

Protocol 2: General Procedure for Fmoc-Protection of Spirocyclic Amino Acids

For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the amino group of the spirocyclic amino acid must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Dissolve the spirocyclic amino acid in a mixture of 1,4-dioxane and water.

  • Add a base, such as sodium bicarbonate, to the solution.

  • Cool the mixture in an ice bath and add Fmoc-succinimide (Fmoc-OSu) portion-wise.

  • Allow the reaction to stir overnight at room temperature.

  • Acidify the reaction mixture with dilute HCl and extract the Fmoc-protected amino acid with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Incorporation of Fmoc-Spiro-AA into a Peptide via SPPS

This is a standard coupling step in an automated or manual peptide synthesizer.

  • Swell the solid-phase resin (e.g., Rink Amide resin) in DMF.

  • Remove the Fmoc group from the N-terminal amino acid on the resin using a 20% piperidine in DMF solution.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-protected spirocyclic amino acid (3-4 equivalents) with a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as DIEA.

  • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

  • Wash the resin with DMF to remove excess reagents.

  • A small sample of the resin can be taken for a ninhydrin test to confirm the completion of the coupling reaction.

  • Repeat the deprotection and coupling cycle for subsequent amino acids.

Sources

A Comparative Guide to Validating the Structure of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azaspiro[4.4]nonane Scaffold and the Imperative of Structural Integrity

The 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid scaffold is a unique heterocyclic system characterized by a spirocyclic carbon atom joining a pyrrolidine and a dithiolane ring. This rigid, three-dimensional architecture provides a versatile framework in medicinal chemistry and drug discovery, offering distinct vectors for substitution and conformational constraint.[1] As researchers synthesize novel derivatives of this core structure, typically by modifying the amine and carboxylic acid functionalities, the need for unambiguous structural validation becomes paramount.[2][3]

In drug development, an imprecise understanding of a molecule's structure—including its connectivity, stereochemistry, and conformation—can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety risks. This guide provides an in-depth comparison of the primary analytical techniques used to characterize these complex molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices, present objective performance data, and provide field-proven protocols to ensure the scientific integrity of your findings.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[4] For a complex, non-aromatic, and often chiral scaffold like the 1,4-dithia-7-azaspiro[4.4]nonane core, a multi-dimensional NMR approach is not just beneficial; it is essential.

Causality of Experimental Choices:

  • ¹H NMR: This initial experiment provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. However, due to the conformational rigidity and multiple chiral centers in many derivatives, significant signal overlap in the aliphatic region is common, making standalone interpretation challenging.

  • ¹³C NMR: This experiment reveals the number of unique carbon environments. Combined with ¹H NMR, it helps confirm the overall carbon framework.

  • 2D NMR (COSY, HSQC, HMBC): This is where ambiguity is resolved.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton-proton networks through the pyrrolidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to. This is critical for definitively assigning the crowded aliphatic signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is the key to piecing the entire puzzle together, establishing connectivity across quaternary centers (like the spiro carbon) and heteroatoms where proton-proton coupling information is absent.

The unique spirocyclic nature of these compounds often leads to complex magnetic environments, where chemically similar protons become magnetically non-equivalent, resulting in more complex splitting patterns than might be anticipated.[5][6] Therefore, relying solely on 1D NMR is insufficient for rigorous validation.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Optimize shimming to achieve sharp, symmetrical peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

  • HSQC Acquisition: Run a gradient-selected HSQC experiment to determine ¹H-¹³C one-bond correlations.

  • HMBC Acquisition: Run a gradient-selected HMBC experiment. This is often the longest experiment but provides the crucial long-range ¹H-¹³C connectivity data.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Use the HSQC to assign protonated carbons, the COSY to connect adjacent CH/CH₂ groups, and the HMBC to link all molecular fragments and confirm the position of substituents.

Pillar 2: Mass Spectrometry (MS) - The Unimpeachable Molecular Formula

While NMR excels at defining the relative arrangement of atoms, high-resolution mass spectrometry (HRMS) provides the definitive molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm).

Causality of Experimental Choices:

For the 1,4-dithia-7-azaspiro[4.4]nonane scaffold, the presence of two sulfur atoms provides a distinct isotopic signature. Sulfur has a significant natural abundance of the ³⁴S isotope (~4.2%). Therefore, the molecular ion peak (M⁺) will be accompanied by a characteristic (M+2)⁺ peak with an intensity of approximately 8.4% relative to the M⁺ peak, providing strong evidence for the presence of two sulfur atoms.

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, which typically contain ionizable amine and carboxylic acid groups. It minimizes fragmentation, ensuring a strong signal for the molecular ion. Atmospheric Pressure Chemical Ionization (APCI) can also be an effective alternative.[7]

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are preferred as they provide the high resolution necessary to distinguish between ions of very similar nominal mass, allowing for unambiguous elemental composition determination.[8]

Experimental Protocol: HRMS for Elemental Composition
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the derivative's functional groups. Ensure the mass range covers the expected molecular weight.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the instrument software to calculate the elemental composition based on the exact mass. The calculated mass should be within 5 ppm of the measured mass.

    • Verify the presence and relative intensity of the (M+2)⁺ isotope peak to confirm the presence of two sulfur atoms.

Pillar 3: Single-Crystal X-ray Crystallography - The Gold Standard for 3D Structure

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule.[9] It provides precise information on bond lengths, bond angles, and, most critically for spirocyclic systems, the absolute stereochemistry.[1] While NMR can define relative stereochemistry, only X-ray crystallography can definitively assign the absolute configuration (R/S) of each chiral center without ambiguity, provided a suitable crystal can be grown.

Causality of Experimental Choices:

The primary challenge and rate-limiting step for this technique is the growth of a single, diffraction-quality crystal.[9] This process can be more of an art than a science, often requiring screening of multiple solvents and crystallization conditions. However, the resulting data is unparalleled. For a novel derivative of the 1,4-dithia-7-azaspiro[4.4]nonane scaffold, a crystal structure provides the ultimate validation, confirming the connectivity proposed by NMR and MS and revealing the precise spatial arrangement of all atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Screen for suitable crystallization conditions using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or solvent layering.

    • Start with a highly purified sample (>98%).

    • Test a range of solvents and solvent combinations (e.g., ethyl acetate/hexanes, methanol/water, acetone).

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a modern X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and molecular model.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.

  • Validation: The final refined structure is validated. For chiral molecules, the Flack parameter is calculated to confidently determine the absolute configuration. A value close to 0 confirms the correct enantiomer has been modeled.[9]

Comparative Analysis of Validation Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic connectivity, relative stereochemistry, molecular frameworkMolecular weight, elemental compositionAbsolute 3D structure, bond lengths/angles, absolute stereochemistry
Sample Requirement 5-10 mg, soluble< 1 mg, solubleSingle crystal, high purity
Analysis Time Hours to a dayMinutesDays to weeks (including crystallization)
Destructive? NoYes (minimal amount)No (crystal is preserved)
Key Strength Detailed connectivity mapping in solutionUnambiguous molecular formula determinationDefinitive proof of structure and stereochemistry in the solid state
Key Challenge Signal overlap in complex derivatives, interpretation of couplingDoes not provide connectivity or stereochemical informationGrowing a diffraction-quality single crystal

Visualizing the Validation Workflow

A logical and self-validating workflow is crucial for ensuring the structural integrity of a novel compound. The following diagrams illustrate the recommended process.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Definitive Confirmation cluster_results Data Integration synthesis Synthesize Derivative purification Purify via Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms High-Resolution MS (HRMS) purification->ms prop_struct Proposed Structure nmr->prop_struct Connectivity ms->prop_struct Formula xray X-ray Crystallography final_struct Validated Structure xray->final_struct Absolute Structure prop_struct->xray Hypothesis for Confirmation

Caption: Recommended workflow for structural validation of novel derivatives.

G Techniques Analytical Techniques Info Structural Information Yielded NMR NMR Spectroscopy ¹H, ¹³C, COSY, HSQC, HMBC Connectivity Connectivity & Relative Stereochemistry NMR->Connectivity MS Mass Spectrometry High-Resolution ESI-TOF/Orbitrap Formula Molecular Formula & Isotopic Pattern MS->Formula XRAY X-ray Crystallography Single-Crystal Diffraction Absolute Absolute 3D Structure & Stereochemistry XRAY->Absolute Connectivity->Absolute Complements Formula->Absolute Complements

Caption: Relationship between analytical techniques and the structural data they provide.

Conclusion

Validating the structure of this compound derivatives requires a synergistic, multi-technique approach. While 1D and 2D NMR spectroscopy are indispensable for mapping the complex atomic connectivity in solution, high-resolution mass spectrometry is essential for confirming the elemental composition with certainty. Ultimately, single-crystal X-ray crystallography serves as the final arbiter, providing incontrovertible proof of the absolute three-dimensional structure. By integrating these methods into a rigorous, self-validating workflow, researchers and drug development professionals can proceed with confidence in their molecular architecture, ensuring a solid foundation for further discovery.

References

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives]. PubMed. [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. [Link]

  • SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest. [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. [Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

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A Senior Application Scientist's Guide to Peptide Structure Modification: A Comparative Analysis of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid (Dasca) and Proline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of peptide-based drug development, precise control over molecular conformation is paramount to achieving desired therapeutic outcomes. Proline, a naturally occurring proteinogenic amino acid, has long been a cornerstone of peptide design due to the conformational rigidity imparted by its unique pyrrolidine ring. However, the search for synthetic analogues with even greater conformational control has led to the development of novel building blocks. This guide provides a detailed comparative analysis of the natural amino acid L-proline and a highly constrained synthetic analogue, 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (Dasca). We will explore their structural differences, predictable impacts on peptide conformation and stability, and provide validated experimental protocols for their incorporation and analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced amino acid analogues to engineer peptides with enhanced structural stability and biological activity.

Introduction: The Quest for Conformational Control

Peptides are remarkable therapeutic agents, but their inherent flexibility and susceptibility to proteolysis often limit their clinical potential. The incorporation of conformationally constrained amino acids is a powerful strategy to address these limitations. By reducing the number of accessible conformational states, we can pre-organize a peptide into a specific bioactive conformation, enhancing receptor binding affinity, and simultaneously increase its resistance to enzymatic degradation.[1][2]

Proline is nature's primary tool for this purpose. Its side chain cyclizes back onto the backbone nitrogen, creating a secondary amine and a five-membered pyrrolidine ring.[1] This simple feature has profound structural consequences, restricting the backbone dihedral angle φ and influencing the isomerization of the preceding peptide bond.[1] Dasca represents a significant evolution of this concept. By fusing a dithiolane ring to the proline core at the C4 position, a spirocyclic system is created that introduces a much higher degree of rigidity. While direct comparative experimental data for Dasca is emerging, its structural effects can be confidently predicted based on the well-established principles of steric and stereoelectronic effects observed in other proline analogues.[3][4] This guide will dissect these differences to provide a clear rationale for selecting either proline or a highly constrained analogue like Dasca in peptide design.

Molecular Overview and Structural Comparison

The fundamental difference between proline and Dasca lies in the spirocyclic fusion of a second ring system onto the core pyrrolidine structure.

  • L-Proline: A proteinogenic amino acid featuring a five-membered pyrrolidine ring formed by its side chain connecting the α-carbon to the backbone amide nitrogen. This cyclic nature makes it the only secondary amine among the 20 common amino acids.[1]

  • This compound (Dasca): A synthetic amino acid analogue. It contains the core pyrrolidine ring of proline but is distinguished by a 1,4-dithiolane ring fused at the C4 position in a spirocyclic arrangement.[5][6][7] This bulky, rigid addition severely restricts the conformational freedom of the entire molecule compared to proline.

In-Depth Comparative Conformational Analysis

The incorporation of these amino acids into a peptide chain leads to distinct and predictable conformational outcomes. The increased steric bulk and rigidity of the spirocyclic system in Dasca are expected to amplify the conformational constraints already present in proline.

FeatureL-ProlineThis compound (Dasca)Causality and Rationale
Backbone Dihedral Angle (φ) Restricted to approx. -65° ± 25°Predicted to be even more narrowly restrictedThe pyrrolidine ring of proline locks the Cα-N bond, fixing the φ angle. The bulky spiro-fused dithiolane ring of Dasca would further limit any residual flexibility.[1]
Amide Bond Isomerism (ω) Significant population of cis isomer (5-10% in proteins)Predicted to strongly favor the trans isomer (>99%)The cis conformation brings the Cα substituents of adjacent residues into close proximity. While proline's Cδ protons create some steric clash in the trans form, the massive spirocyclic group of Dasca would create a severe steric penalty in the cis conformation, making it highly energetically unfavorable.[8][9]
Ring Pucker Interconverts between Cγ-endo and Cγ-exo puckersPredicted to be locked in a single, fixed puckerThe flexibility of proline's five-membered ring allows for this puckering. The rigid, fused ring system of Dasca is expected to eliminate this dynamic motion, presenting a static conformation.[4]
Proteolytic Stability Xaa-Pro bonds are resistant to many proteasesPredicted to confer exceptional proteolytic resistanceProtease active sites require a specific substrate conformation. The extreme rigidity and steric hindrance of Dasca would prevent the peptide backbone from adopting the necessary conformation for enzymatic cleavage, significantly enhancing stability over proline.[10][11][12]

Experimental Protocols for Synthesis and Analysis

To validate the conformational effects of incorporating Dasca versus proline, a systematic workflow involving peptide synthesis followed by rigorous structural analysis is required.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc/tBu solid-phase synthesis strategy is suitable for incorporating both amino acids. However, the increased steric bulk of Dasca necessitates optimized coupling conditions.

Objective: To synthesize a model hexapeptide, Ac-Gly-Tyr-X-Ala-Gly-NH₂, where X is either L-Proline or (S)-Dasca.

Protocol:

  • Resin Preparation: Start with 0.1 mmol of Rink Amide MBHA resin in a fritted reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Amino Acid Coupling (Proline):

    • Prepare the coupling solution: 4 eq. Fmoc-L-Pro-OH, 3.95 eq. HBTU, and 8 eq. DIPEA in DMF.

    • Add the solution to the resin and agitate for 1 hour.

    • Confirm completion with a Kaiser test. Wash with DMF.

  • Amino Acid Coupling (Dasca):

    • Causality: The steric hindrance of Dasca can slow coupling kinetics, risking incomplete reactions. Using a stronger coupling agent and extending the reaction time ensures complete acylation.

    • Prepare the coupling solution: 4 eq. Fmoc-(S)-Dasca-OH, 3.95 eq. HATU, and 8 eq. DIPEA in DMF.

    • Add the solution to the resin and agitate for 2-4 hours. A double coupling may be necessary.

    • Confirm completion with a Kaiser test. Wash with DMF.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for the Dasca position) for the remaining amino acid sequence.

  • N-terminal Acetylation: Following the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.

  • Purification and Verification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase HPLC and verify the mass by LC-MS.

G Resin Start: Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple_AA Couple Fmoc-AA-OH (HBTU or HATU) Deprotect1->Couple_AA Wash Wash (DMF) Couple_AA->Wash Loop Repeat for all residues Wash->Loop Loop->Deprotect1 next residue Acetylate N-Acetylation Loop->Acetylate final residue Cleave Cleave & Deprotect (TFA Cocktail) Acetylate->Cleave Purify Purify & Verify (RP-HPLC, LC-MS) Cleave->Purify Final Final Peptide Purify->Final

Structural Analysis: NMR and X-ray Crystallography

A. NMR Spectroscopy for Solution-State Conformation

NMR is the premier tool for analyzing peptide conformation in solution, providing insights into dynamic processes like cis/trans isomerization.[13][14][15][16]

Protocol (2D ¹H-¹H EXSY for Cis/Trans Isomerism):

  • Sample Preparation: Dissolve the purified peptide (Pro- and Dasca-containing) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a standard 2D TOCSY spectrum to assign all proton resonances for both the cis and trans isomers (if present).

    • Acquire a 2D EXSY (or ROESY) spectrum with a mixing time of 200-500 ms.

    • Causality: The EXSY experiment is specifically designed to detect chemical exchange between distinct species in slow equilibrium on the NMR timescale. If both cis and trans isomers are present, cross-peaks will appear between the resonances of the two forms. The volume of these cross-peaks is proportional to the rate of exchange.

  • Data Analysis:

    • Pro-peptide: Integrate the diagonal peaks for well-resolved protons (e.g., α-protons) of the cis and trans isomers to determine their relative populations (K_trans/cis_). Observe the presence of exchange cross-peaks connecting the two isomeric forms.

    • Dasca-peptide: Expect to see only one set of resonances corresponding to a single isomer (predicted to be trans). The absence of a second set of peaks and any exchange cross-peaks would be strong evidence for a locked conformation.

B. X-ray Crystallography for Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution snapshot of the peptide's conformation in the solid state, offering definitive proof of the backbone torsion angles and overall structure.[17][18][19]

Protocol:

  • Crystallization Screening:

    • Dissolve the purified peptide to a high concentration (5-20 mg/mL).

    • Use commercially available sparse-matrix screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of precipitants, buffers, and salts. Use the hanging drop or sitting drop vapor diffusion method.

    • Causality: Finding the precise conditions for crystallization is often empirical. Sparse-matrix screens maximize the chances of identifying a condition that promotes the ordered packing of molecules into a crystal lattice.

  • Crystal Harvesting and Data Collection:

    • Once crystals appear, carefully loop them out and flash-cool them in liquid nitrogen, often using a cryoprotectant.

    • Collect diffraction data using a synchrotron X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Build a model of the peptide into the electron density map and refine it to achieve the best fit with the experimental data.

  • Structural Comparison:

    • Analyze the refined structures of both the Pro- and Dasca-containing peptides. Directly compare the backbone torsion angles (φ, ψ, ω) and the ring pucker of the target residue. This provides the ultimate experimental validation of the predicted conformational differences.

G cluster_pro Proline Peptide Analysis cluster_dasca Dasca Peptide Analysis cluster_xray Definitive Structure (Both Peptides) Pro_NMR 2D EXSY NMR Pro_Result Result: Two sets of peaks observed. Quantify Cis/Trans ratio and exchange rate. Pro_NMR->Pro_Result Dasca_NMR 2D EXSY NMR Dasca_Result Predicted Result: Single set of peaks. Confirms locked Trans conformation. Dasca_NMR->Dasca_Result Xtal X-Ray Crystallography Xtal_Result Result: High-resolution 3D structure. Direct measurement of φ, ψ, ω angles and ring pucker. Xtal->Xtal_Result start Purified Peptides start->Pro_NMR start->Dasca_NMR start->Xtal

Conclusion and Future Outlook

The choice between proline and a highly constrained analogue like this compound is a strategic decision in peptide design. Proline offers a moderate level of constraint and introduces a dynamic cis/trans equilibrium that can be crucial for certain biological functions. In contrast, Dasca serves as a powerful tool for enforcing a single, rigid, and predictable conformation.

By severely limiting the available conformational space and likely locking the amide bond in the trans state, Dasca is an ideal building block for:

  • Stabilizing β-turns: Its extreme rigidity makes it a potent inducer of turn structures.

  • Enhancing Proteolytic Stability: The steric shield it provides offers maximum protection against enzymatic degradation.

  • Mapping Structure-Activity Relationships: By locking the peptide backbone, it allows for the unambiguous study of side-chain contributions to bioactivity.

While the synthesis and incorporation of non-natural amino acids like Dasca require specialized protocols, the payoff in terms of conformational control and metabolic stability can be substantial. As the field of peptide therapeutics continues to advance, the judicious use of such highly constrained building blocks will be indispensable for developing next-generation drugs with superior efficacy, selectivity, and pharmacokinetic profiles.

References

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. [Link]

  • Otvos, L., Jr, Cudic, M., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science. [Link]

  • Hodges, J. A., & Raines, R. T. (2003). An electronic effect on protein structure. Protein Science. [Link]

  • Thamm, P., Musiol, H.-J., & Moroder, L. Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Banerjee, I., Duttagupta, I., et al. (2020). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. Peptide and Protein Engineering for Biotechnological and Therapeutic Applications. [Link]

  • Li, Z. J., & Wu, J. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Newberry, R. W., & Raines, R. T. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society. [Link]

  • Tourwé, D., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers. [Link]

  • Newberry, R. W., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Choi, W. (2019). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]

  • Feng, Y., et al. (1996). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry. [Link]

  • D'Souza, A. A., et al. (2008). Synthesis and conformational studies of peptides from new C-linked carbo-beta-amino acids (beta-Caas) with anomeric methylamino- and difluorophenyl moieties. The Journal of Organic Chemistry. [Link]

  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Nishihara, T., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. International Journal of Molecular Sciences. [Link]

  • Nishihara, T., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]

  • Gaggini, F. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. InTech. [Link]

  • PubChem. (n.d.). 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. National Center for Biotechnology Information. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Molbase. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. Molbase. [Link]

  • Rele, S., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current Protocols in Chemical Biology. [Link]

  • Gunda, P. (n.d.). 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. FDA Substance Registration System. [Link]

  • Hofmann, H. J., & Scheib, S. (2001). δ-Peptides and δ-Amino Acids as Tools for Peptide Structure Design—A Theoretical Study. Helvetica Chimica Acta. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, spirocyclic scaffolds are gaining prominence for their ability to impart desirable physicochemical properties and unique three-dimensional conformations to novel therapeutic agents. Among these, 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, a chiral amino acid analogue, represents a key building block for innovative pharmaceuticals. Its purity is paramount, as even minute impurities can significantly impact biological activity, toxicity, and overall drug safety. This guide provides a comprehensive comparison of analytical techniques for the robust assessment of the purity of this synthesized compound, grounded in scientific principles and practical, field-proven insights.

The Synthetic Landscape: Anticipating Potential Impurities

A thorough understanding of the synthetic route is the cornerstone of effective purity assessment. While various proprietary methods exist, a common approach to synthesizing the target compound involves the hydrolysis of its methyl ester precursor. The synthesis of the methyl ester itself likely starts from simpler building blocks, introducing the possibility of several classes of impurities.

A plausible synthetic pathway begins with the formation of the spirocyclic core, followed by the introduction and modification of the carboxylic acid functionality. A key intermediate is the methyl ester, (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate hydrobromide.[1] The final step is the hydrolysis of this methyl ester to yield the desired carboxylic acid.[2][3]

Based on this, potential impurities can be categorized as:

  • Starting Materials: Unreacted precursors from the initial spirocyclization reaction.

  • Intermediates: Residual amounts of the methyl ester precursor.

  • Byproducts: Compounds formed from side reactions, such as racemization of the chiral center or reactions involving the sulfur atoms.

  • Reagents and Solvents: Residual reagents from the hydrolysis step (e.g., salts) and solvents used in purification.

  • Degradation Products: The sulfur-containing dithiane ring can be susceptible to oxidation.[4]

A Multi-Pronged Approach to Purity Determination

No single analytical technique is sufficient to fully characterize the purity of a complex molecule like this compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

Chromatographic Techniques: Separation is Key

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry. For a polar, chiral compound like our target, specific considerations are crucial.

1. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

  • Rationale: The biological activity of chiral molecules is often stereospecific. Therefore, it is critical to not only determine the overall purity but also the enantiomeric excess of the desired (S)-enantiomer.

  • Methodology:

    • Column: A chiral stationary phase (CSP) is required. For underivatized amino acids, macrocyclic glycopeptide-based CSPs like teicoplanin are effective.[5]

    • Mobile Phase: A simple, LC-MS compatible mobile phase, such as a mixture of water, methanol, and a small amount of formic acid, can be optimized to achieve separation.[5]

    • Detection: UV detection is standard. If the compound lacks a strong chromophore, derivatization with an agent like FMOC can be employed.[6]

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.[5]

    • Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v). The organic modifier concentration may need to be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

  • Data Analysis: Inject the sample and a racemic standard (if available). The purity is determined by the area percentage of the main peak, and the enantiomeric excess is calculated from the relative areas of the two enantiomer peaks.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for General Purity

  • Rationale: To quantify non-enantiomeric impurities, a standard RP-HPLC method is necessary.

  • Methodology:

    • Column: A C18 column is a common starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate compounds with a range of polarities.

    • Detection: UV or Mass Spectrometry (LC-MS).

Comparison of Chromatographic Techniques

Technique Primary Use Strengths Limitations
Chiral HPLC Enantiomeric purityDirectly measures the ratio of enantiomers.May not separate all other impurities.
RP-HPLC Overall chemical puritySeparates a wide range of impurities.Will not separate enantiomers.
LC-MS Impurity identificationProvides molecular weight information for unknown peaks.Can be more complex to operate and maintain.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide orthogonal information to chromatography, confirming the identity of the main component and helping to elucidate the structure of any impurities.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure and identifying impurities. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule.

  • Expected ¹H NMR Features:

    • Signals for the protons on the spirocyclic core.

    • A distinct signal for the proton on the chiral center.

    • A broad signal for the carboxylic acid proton, typically downfield (10-12 ppm).[7]

    • Signals for any residual solvents.

  • Expected ¹³C NMR Features:

    • A signal for the carbonyl carbon of the carboxylic acid in the range of 160-185 ppm.[7]

    • Signals for the carbons of the spirocyclic backbone.

2. Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight of the compound and its fragments, which is invaluable for confirming the identity and identifying impurities.

  • Expected Fragmentation:

    • The molecular ion peak [M+H]⁺ should be observed.

    • Fragmentation of the carboxylic acid may involve the loss of H₂O or COOH.[7]

    • Cleavage of the dithiane ring is also a possibility.

3. Elemental Analysis

  • Rationale: This technique determines the percentage composition of C, H, N, and S in the sample. The experimental values are compared to the theoretical values for the pure compound. A significant deviation can indicate the presence of impurities. The accepted deviation is typically within ±0.4%.

Summary of Spectroscopic and Other Techniques

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Detailed structural information, identification of impurities with different structures.Highly specific, quantitative.Less sensitive than HPLC for trace impurities.
Mass Spectrometry Molecular weight and fragmentation patterns.Highly sensitive, excellent for impurity identification when coupled with LC.Isomers may not be distinguishable.
Elemental Analysis Elemental composition.Provides a measure of overall purity.Does not identify specific impurities.

Visualizing the Purity Assessment Workflow

A logical workflow ensures a comprehensive and efficient assessment of the synthesized compound's purity.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_final_characterization Final Purity Confirmation Synthesis Synthesis of this compound Initial_NMR ¹H and ¹³C NMR Synthesis->Initial_NMR Initial_MS Mass Spectrometry Synthesis->Initial_MS RP_HPLC RP-HPLC for Chemical Purity Initial_NMR->RP_HPLC Initial_MS->RP_HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity RP_HPLC->Chiral_HPLC LC_MS LC-MS for Impurity ID RP_HPLC->LC_MS Elemental_Analysis Elemental Analysis Chiral_HPLC->Elemental_Analysis LC_MS->Elemental_Analysis Final_Report Certificate of Analysis Elemental_Analysis->Final_Report

Caption: Workflow for the comprehensive purity assessment of the target compound.

Conclusion: A Self-Validating Approach to Purity

The purity assessment of a novel pharmaceutical building block like this compound is a critical, multi-faceted process. By employing a combination of high-resolution chromatographic and spectroscopic techniques, researchers can confidently determine not only the overall purity but also the enantiomeric excess and the identity of any significant impurities. This self-validating system, where orthogonal techniques confirm the findings of one another, is essential for ensuring the quality, safety, and efficacy of the next generation of therapeutics. The methodologies and insights provided in this guide offer a robust framework for researchers and drug development professionals to achieve this high standard of scientific integrity.

References

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • Hydrolysis of esters. Chemguide. [Link]

  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. PMC - NIH. [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

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A Comparative Guide to the Bioisosteric Replacement of Proline with 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid (Dasnac)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Proline and the Rationale for Bioisosteric Replacement

Proline, with its unique cyclic structure, holds a special place in the world of peptide and protein chemistry. Its rigid pyrrolidine ring introduces significant conformational constraints, often inducing specific secondary structures like β-turns and polyproline helices. These structural features are pivotal for a myriad of biological processes, including protein folding, molecular recognition, and the bioactivity of peptides.[1][2][3][4] However, the very properties that make proline a valuable component of bioactive peptides can also present challenges in drug development. Proline-containing peptides can be susceptible to specific proteases and may exhibit suboptimal pharmacokinetic properties.

This has led to the exploration of proline bioisosteres, molecules that mimic the structure and function of proline but offer advantages in terms of stability, conformation, or other physicochemical properties. This guide provides a comprehensive comparison of proline with a promising, yet less explored, bioisostere: 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (Dasnac) . We will delve into the structural nuances, comparative physicochemical properties, and the potential impact of this replacement on peptide bioactivity, proteolytic stability, and cell permeability.

This compound (Dasnac): A Spirocyclic Proline Mimic

Dasnac is a non-proteinogenic amino acid characterized by a unique spirocyclic structure where a pyrrolidine ring is fused with a 1,3-dithiolane ring. This intricate architecture offers a fascinating alternative to proline's simple five-membered ring. The presence of the dithiolane moiety introduces distinct stereoelectronic properties and steric bulk, which can significantly influence the conformation and biological activity of a peptide.

Caption: Structural comparison of Proline and Dasnac.

Structural and Conformational Comparison

The primary rationale for replacing proline is to modulate the conformational properties of a peptide.[1][5] While proline restricts the peptide backbone, the degree of this restriction can be further tuned with bioisosteres.

PropertyProlineThis compound (Dasnac)Rationale for Difference
Ring Pucker Endo and exo puckering of the pyrrolidine ringThe spirocyclic fusion with the dithiolane ring is expected to favor a more defined and rigid conformation.The bulky dithiolane ring introduces significant steric hindrance, limiting the conformational flexibility of the pyrrolidine ring.
Φ (Phi) Dihedral Angle Restricted to approximately -60°Expected to be similarly restricted, but with a potentially different preferred angle.The spirocyclic system will impose its own set of steric constraints on the peptide backbone.
Ψ (Psi) Dihedral Angle Less restricted than Φ, but still influenced by the ring.The bulky dithiolane ring may further restrict the Ψ angle.Increased steric hindrance from the spirocyclic system can limit the rotation around the Cα-C' bond.
Cis/Trans Isomerization The X-Pro bond can exist in both cis and trans conformations.The steric bulk of the dithiolane ring may influence the cis/trans equilibrium, potentially favoring one isomer.The steric interactions between the preceding residue and the spirocyclic system could create a preference for the less hindered conformation.

Physicochemical Properties: A Comparative Analysis

The introduction of the dithiolane ring in Dasnac is expected to significantly alter the physicochemical properties of the amino acid and, consequently, the peptide it is incorporated into.

PropertyProlineThis compound (Dasnac) (Predicted)Impact on Peptide Properties
Molecular Weight 115.13 g/mol 205.3 g/mol [6]Increased mass, which could influence diffusion and transport properties.
Lipophilicity (LogP) -1.6Predicted to be higher than proline.The two sulfur atoms and additional carbon atoms in the dithiolane ring increase the nonpolar surface area, potentially enhancing membrane permeability.[7][8]
Polar Surface Area (PSA) 49.3 ŲPredicted to be similar to or slightly higher than proline.The carboxylic acid and amine groups are the primary contributors to PSA. The sulfur atoms may have a minor contribution.
Hydrogen Bonding The ring nitrogen is a hydrogen bond acceptor.The ring nitrogen is a hydrogen bond acceptor. The sulfur atoms can also act as weak hydrogen bond acceptors.The potential for additional weak hydrogen bonding could influence interactions with biological targets.

Experimental Protocols: A Guide to Comparative Studies

To empirically validate the theoretical comparisons, a series of experiments are necessary. The following protocols provide a framework for synthesizing Dasnac-containing peptides and evaluating their key properties.

Synthesis of Fmoc-Dasnac-OH

The synthesis of the Fmoc-protected Dasnac amino acid is the first crucial step for its incorporation into peptides using standard solid-phase peptide synthesis (SPPS). A potential synthetic route is outlined below, based on available literature for similar compounds.[9]

Start Commercially available starting materials Step1 Synthesis of Dasnac methyl ester hydrobromide Start->Step1 Step2 Neutralization and extraction Step1->Step2 Step3 Fmoc protection of the secondary amine Step2->Step3 Step4 Saponification of the methyl ester Step3->Step4 End Fmoc-Dasnac-OH Step4->End

Caption: Workflow for the synthesis of Fmoc-Dasnac-OH.

Step-by-Step Methodology:

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester hydrobromide: This can be achieved through a multi-step synthesis starting from commercially available precursors, as outlined in the literature.[9]

  • Neutralization and Extraction: Dissolve the hydrobromide salt in a weak base solution (e.g., 0.1 N NaOH) and extract the free amine into an organic solvent like ethyl acetate. Dry the organic layer over a drying agent (e.g., MgSO4) and concentrate in vacuo.[9]

  • Fmoc Protection: Dissolve the resulting Dasnac methyl ester in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by the dropwise addition of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). Stir the reaction at room temperature until completion, monitoring by TLC.

  • Saponification: After Fmoc protection, the methyl ester is hydrolyzed to the free carboxylic acid. This is typically done by adding a solution of lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or THF. The reaction is stirred at room temperature until the starting material is consumed.

  • Purification: Acidify the reaction mixture to protonate the carboxylic acid and extract the Fmoc-Dasnac-OH into an organic solvent. The final product can be purified by column chromatography on silica gel.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once Fmoc-Dasnac-OH is obtained, it can be incorporated into a peptide sequence using a standard automated peptide synthesizer. The coupling efficiency of this bulky amino acid should be carefully monitored, and double coupling or the use of a more potent coupling agent might be necessary.

Comparative Proteolytic Stability Assay

A key motivation for proline replacement is to enhance resistance to enzymatic degradation.[5][10][11][12]

Peptide Pro-peptide or Dasnac-peptide Incubation Incubate with protease (e.g., trypsin, chymotrypsin) Peptide->Incubation Quench Quench reaction at time points Incubation->Quench Analysis Analyze by RP-HPLC Quench->Analysis Result Compare degradation rates Analysis->Result

Caption: Experimental workflow for proteolytic stability assay.

Step-by-Step Methodology:

  • Peptide Solutions: Prepare stock solutions of both the proline-containing peptide and the Dasnac-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Protease Solution: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture of proteases found in serum) in the same buffer.

  • Incubation: Mix the peptide and protease solutions at a specific ratio (e.g., 100:1 substrate to enzyme molar ratio) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid) or a protease inhibitor.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The disappearance of the parent peptide peak over time is monitored.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for both peptides to compare their degradation rates.

Comparative Cell Permeability Assay

For peptides intended for intracellular targets, cell permeability is a critical parameter.[13][14][15]

Step-by-Step Methodology:

  • Peptide Labeling: Synthesize fluorescently labeled versions of both the proline and Dasnac-containing peptides (e.g., with fluorescein isothiocyanate, FITC).

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293 cells) in a multi-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with equimolar concentrations of the fluorescently labeled peptides.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Washing: Wash the cells thoroughly with cold PBS to remove any non-internalized peptide.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence intensity of the cell lysates using a plate reader.

  • Data Analysis: Compare the fluorescence intensity of the lysates from cells treated with the Dasnac-peptide to those treated with the proline-peptide to determine the relative cell uptake. Confocal microscopy can also be used for visual confirmation of intracellular localization.

Expected Outcomes and Potential Advantages of Dasnac Incorporation

Based on the structural and physicochemical properties of Dasnac, we can anticipate several potential advantages of its use as a proline bioisostere:

  • Enhanced Proteolytic Stability: The bulky spirocyclic structure of Dasnac is expected to provide significant steric hindrance around the adjacent peptide bonds, making them less accessible to proteases. This could lead to a longer biological half-life of the peptide.[16]

  • Improved Cell Permeability: The increased lipophilicity imparted by the dithiolane ring may enhance the passive diffusion of the peptide across cell membranes, a desirable trait for targeting intracellular proteins.[7][8]

  • Novel Bioactivity: The unique conformational constraints imposed by Dasnac could lead to novel peptide conformations that exhibit improved binding affinity for their biological targets or even novel biological activities altogether.

  • Fine-tuning of Peptide Structure: Dasnac provides a new tool for medicinal chemists to fine-tune the three-dimensional structure of peptides, allowing for a more precise optimization of their biological function.

Conclusion

The bioisosteric replacement of proline with this compound represents a compelling strategy for the development of novel peptide-based therapeutics. While direct comparative data is still emerging, the unique structural and physicochemical properties of Dasnac suggest the potential for significant improvements in proteolytic stability and cell permeability. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate the impact of this novel proline mimic and unlock its potential in drug discovery.

References

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2. PubMed. Available at: [Link]

  • Influence of silaproline on peptide conformation and bioactivity. PubMed. Available at: [Link]

  • Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2. Semantic Scholar. Available at: [Link]

  • Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2. ResearchGate. Available at: [Link]

  • Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI. Available at: [Link]

  • Cell-penetrating Proline-Rich Peptidomimetics. PubMed. Available at: [Link]

  • Transport of L-proline, L-proline-containing Peptides and Related Drugs at Mammalian Epithelial Cell Membranes. PubMed. Available at: [Link]

  • Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ResearchGate. Available at: [Link]

  • 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. NCI Thesaurus. Available at: [Link]

  • Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. Available at: [Link]

  • 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S). PubChem. Available at: [Link]

  • Designing Cell-Permeable Peptide Therapeutics That Enter the Cell by Endocytosis. PMC. Available at: [Link]

  • Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra. PubMed. Available at: [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. MDPI. Available at: [Link]

  • Multiomics Comparison of Proline-Rich Peptide-Enhanced Hyaluronic Acid Gels Versus Conventional Regenerative Materials: An Early Wound-Healing Model. NIH. Available at: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. Available at: [Link]

  • This compound hydrobromide. Amazon S3. Available at: [Link]

  • Proline-containing peptides-New insight and implications: A Review. PubMed. Available at: [Link]

  • Proline-Rich Antimicrobial Peptides from Invertebrates. MDPI. Available at: [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ResearchGate. Available at: [Link]

  • Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening. Frontiers. Available at: [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]

  • 7-Azabicycloheptane carboxylic acid: a proline replacement in a boroarginine thrombin inhibitor. PubMed. Available at: [Link]

  • Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. PMC. Available at: [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. Available at: [Link]

  • Conformational properties of azapeptides. Semantic Scholar. Available at: [Link]58872f22b7a8a65275825a0a)

Sources

A Researcher's Guide to Confirming the Stereochemistry of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical techniques for unequivocally confirming the stereochemistry of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry.

The Stereochemical Challenge: Understanding the Isomers

This compound possesses a chiral center at the C8 position, giving rise to two enantiomers: (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid and (R)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. The spirocyclic nature of the core structure introduces additional conformational rigidity, which can be both an advantage in drug design and a challenge for stereochemical assignment. The absolute configuration dictates how the molecule interacts with its biological target, making its unambiguous determination a cornerstone of any drug development program.

Comparative Analysis of Stereochemical Determination Methods

Several powerful analytical techniques can be employed to elucidate the absolute configuration of this molecule. The choice of method will depend on factors such as the physical state of the sample (crystalline or oil), sample quantity, and available instrumentation.

MethodPrincipleSample RequirementsKey Quantitative DataThroughput
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration.Low
NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid) Formation of diastereomeric esters or amides with a chiral reagent, leading to distinguishable signals in the NMR spectrum.1-10 mg of the carboxylic acid.Differences in chemical shifts (Δδ) for protons near the stereocenter in the diastereomeric derivatives.Moderate
Chiroptical Spectroscopy (ECD/VCD) Differential absorption of left and right circularly polarized light by a chiral molecule.1-5 mg of sample in solution.The sign and intensity of Cotton effects in the Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectrum.High

In-Depth Methodologies and Experimental Protocols

Single-Crystal X-ray Crystallography: The Gold Standard

This technique provides the most definitive determination of absolute configuration, provided a suitable single crystal can be obtained.[1][2] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule.

  • Crystal Growth: Dissolve the purified enantiomer of this compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/hexane). Slow evaporation of the solvent at a constant temperature is a common technique.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The structural model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: For a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a critical value; a value close to 0 indicates the correct absolute configuration has been assigned.[1]

Workflow for Stereochemical Confirmation

Caption: Decision workflow for selecting the appropriate method for stereochemical confirmation.

NMR Spectroscopy with Chiral Derivatizing Agents: A Versatile Solution-State Method

When single crystals are not available, derivatization with a chiral reagent to form diastereomers that can be distinguished by NMR spectroscopy is a powerful alternative. The most common method for carboxylic acids is the formation of Mosher's esters, but for the free amine, derivatization with Mosher's acid chloride is applicable.[3]

  • Derivatization: React the purified enantiomer of this compound methyl ester (as the free amine) separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine) to form the corresponding diastereomeric amides.

  • Purification: Purify the resulting diastereomeric amides by column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Interpretation: Compare the chemical shifts of protons near the C8 stereocenter in the two diastereomeric spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on the established Mosher's model.

Logical Relationship of Analytical Techniques

G cluster_0 Primary Methods cluster_1 Complementary Method cluster_2 Outcome Xray X-ray Crystallography AbsoluteConfig Unambiguous Absolute Configuration Xray->AbsoluteConfig Definitive NMR NMR with Chiral Agents Chiroptical Chiroptical Spectroscopy (ECD/VCD) NMR->Chiroptical Confirmatory NMR->AbsoluteConfig Correlative Chiroptical->AbsoluteConfig Correlative

Caption: Interrelation of primary and complementary methods for absolute configuration determination.

Chiroptical Spectroscopy: A Powerful Corroborative Technique

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that can provide information about the absolute configuration of a chiral molecule in solution.[4] These methods are particularly useful when combined with quantum chemical calculations.

  • Sample Preparation: Prepare a dilute solution of the purified enantiomer in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Record the ECD spectrum over a suitable wavelength range.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the ECD spectra for both the (R) and (S) enantiomers.[1]

  • Spectral Comparison: Compare the experimentally obtained ECD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.

Conclusion

The unambiguous determination of the stereochemistry of this compound is a critical step in its development as a potential therapeutic agent. While single-crystal X-ray crystallography remains the gold standard for its definitive nature, NMR spectroscopy with chiral derivatizing agents and chiroptical spectroscopy offer powerful and often more accessible alternatives. A multi-pronged approach, utilizing a combination of these techniques, provides the highest level of confidence in the assigned absolute configuration, ensuring a solid foundation for further drug development efforts.

References

  • BenchChem. (n.d.). Validating the Absolute Configuration of Chiral Spiro[3.4]octan-6-ol: A Comparative Guide.
  • MDPI. (2018). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

  • Noroozi-Pesyan, N. (n.d.). A Simple Method for Specification of Absolute Configuration.
  • PubChem. (n.d.). 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester.
  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

Sources

A Technical Guide to 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid: A Constrained Proline Analog for Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, a conformationally constrained proline analog. We will delve into its structural features, potential applications in peptide science and drug discovery, and compare it to other proline surrogates, supported by available scientific literature. This document aims to be a valuable resource for researchers considering the incorporation of this unique building block into their synthetic strategies.

Introduction: The Critical Role of Proline and the Need for Conformational Constraint

Proline, with its unique cyclic structure, plays a pivotal role in determining the three-dimensional architecture of peptides and proteins. The pyrrolidine ring restricts the backbone dihedral angle phi (φ), influencing the formation of secondary structures like β-turns and polyproline helices. The cis-trans isomerization of the X-Pro peptide bond is a critical, and often rate-limiting, step in protein folding.

In the pursuit of novel therapeutics and bioactive peptides, medicinal chemists often seek to modulate peptide conformation to enhance properties such as receptor affinity, selectivity, and metabolic stability. This has led to the development of a wide array of "constrained" proline analogs, designed to lock the peptide backbone into a specific, biologically active conformation.[1] These analogs can pre-organize a peptide into a desired shape, reducing the entropic penalty upon binding to its target.

This compound emerges as a noteworthy member of this class. Its spirocyclic nature, where the Cγ atom of the proline ring is part of a dithiolane ring, introduces a significant steric constraint, offering a unique tool for conformational control in peptide design.

Structural Features and Physicochemical Properties

This compound is a chiral molecule, with the (8S) enantiomer being the analog of L-proline.[2]

PropertyValue
Molecular Formula C₇H₁₁NO₂S₂
Molecular Weight 205.3 g/mol [3]
CAS Number 124492-04-2[3]
Appearance Solid (hydrochloride and hydrobromide salts are common)[2][4]

The key structural feature is the spirocyclic junction at the C4 (or Cγ) position of the pyrrolidine ring. This fusion with a 1,3-dithiolane ring significantly restricts the puckering of the pyrrolidine ring, thereby influencing the backbone dihedral angles (φ and ψ) of a peptide chain it is incorporated into.

Caption: Chemical structure of this compound.

Comparison with Other Constrained Proline Analogs

While direct comparative experimental data for this compound is limited in the public domain, we can infer its potential performance by comparing its structural features to other well-studied proline analogs.

Proline AnalogStructural ModificationExpected Conformational EffectPotential AdvantagesPotential Disadvantages
This compound Spirocyclic dithiolane ring at CγHighly restricted ring pucker, likely favoring a specific backbone conformation.Unique conformational constraint, potential for novel peptide geometries.Synthesis can be complex; limited commercial availability.
(2S,4R)-4-Hydroxyproline (Hyp) Hydroxyl group at CγInductive effect of the hydroxyl group can influence the cis/trans isomer ratio of the preceding peptide bond.Readily available, well-studied, can be further functionalized.Less sterically demanding than spirocyclic analogs.
(2S,4R)-4-Fluoroproline (Flp) Fluorine at CγStrong inductive effect significantly influences ring pucker and the cis/trans ratio.Can enhance metabolic stability and binding affinity through favorable interactions.Synthesis requires specialized reagents.
α-Methylproline (α-MePro) Methyl group at CαSteric hindrance that strongly disfavors the cis conformation of the preceding peptide bond.Potent inducer of specific secondary structures.Can be difficult to couple in peptide synthesis.
Bicyclic Proline Analogs (e.g., 2-azabicyclo[2.2.1]heptane-3-carboxylic acid) Fused ring systemRigid structure that severely restricts backbone dihedral angles.[1]Precise control over peptide conformation.Complex synthesis.[1]

The spirocyclic nature of this compound offers a distinct mode of conformational restriction compared to simple substitutions on the proline ring. The bulky dithiolane group is expected to have a more pronounced effect on the overall peptide conformation than smaller substituents like hydroxyl or fluoro groups.

Applications in Peptide and Drug Design

The primary application of this compound lies in its use as a tool to rigidly control peptide conformation. By incorporating this analog into a peptide sequence, researchers can investigate the conformational requirements for biological activity.

Potential applications include:

  • Stabilization of β-turns: The constrained nature of this analog could favor the formation of specific types of β-turns, which are crucial for molecular recognition events.

  • Design of enzyme inhibitors: By mimicking the transition state of an enzymatic reaction, conformationally restricted peptides can act as potent and selective inhibitors.

  • Development of metabolically stable therapeutics: The unnatural structure of the analog can confer resistance to proteolytic degradation, prolonging the half-life of a peptide drug.

  • Probing protein-protein interactions: Peptides containing this analog can be used to dissect the conformational requirements for binding to a target protein.

While specific examples of bioactive peptides incorporating this compound are not readily found in the literature, the broader class of azaspiro[4.4]nonanes has been identified as a key structural motif in several bioactive natural products.[5] This suggests the potential of this scaffold in drug discovery.

Experimental Protocols

Synthesis of this compound Derivatives

A published procedure describes the synthesis of the methyl ester of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid.[6] This derivative can then be used in subsequent coupling reactions.

Workflow for the Synthesis and Coupling of the Methyl Ester:

G start Start: (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid methyl ester hydrobromide step1 Dissolve in 0.1 N NaOH start->step1 Base Treatment step2 Extract with Ethyl Acetate step1->step2 step3 Dry over MgSO₄ and Concentrate step2->step3 product1 Free Base: (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid methyl ester step3->product1 step4 Dissolve in Ethyl Acetate product1->step4 step5 Add N-benzyloxycarbonyl-(S)-alanine, N-hydroxysuccinimide ester step4->step5 step6 Stir at Room Temperature for 18 hours step5->step6 Coupling Reaction step7 Concentrate in vacuo step6->step7 step8 Purify by Silica Gel Chromatography step7->step8 final_product Final Product: 7-[N-benzyloxycarbonyl-(S)-alanyl]-1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid, methyl ester step8->final_product G start Start: Resin-bound peptide with free N-terminus step1 Fmoc Deprotection (e.g., 20% piperidine in DMF) start->step1 step2 Washing Steps (DMF, DCM) step1->step2 step3 Coupling: Fmoc-(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid + Coupling Reagents (e.g., HBTU/HOBt/DIPEA) step2->step3 step4 Washing Steps (DMF, DCM) step3->step4 step5 Repeat for subsequent amino acids step4->step5 Chain Elongation step6 Final Deprotection and Cleavage from Resin (e.g., TFA cocktail) step5->step6 final_product Final Product: Purified peptide containing the proline analog step6->final_product

Sources

A Comparative Benchmarking Guide to the Synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Constrained Spirocyclic Amino Acid

In the landscape of modern medicinal chemistry, the conformational rigidity of bioactive molecules is a paramount design feature for enhancing potency, selectivity, and pharmacokinetic properties. 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, a constrained spirocyclic analog of proline, represents a key structural motif in this arena. Its most notable application is as the core scaffold of Spirapril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] The unique three-dimensional architecture of this spirocycle imparts a fixed orientation to the substituents at the 7- and 8-positions of the azaspiro[4.4]nonane ring system, which is crucial for its biological activity.

The efficient and stereocontrolled synthesis of this valuable building block is, therefore, of significant interest to researchers and professionals in drug discovery and development. This guide provides an in-depth comparative analysis of the prevalent synthetic strategies for this compound, offering a critical evaluation of their respective strengths and weaknesses to inform methodological choices in a research and development setting.

Methodology 1: The Established Schering-Plough Synthesis from a Pre-formed Proline Scaffold

The most widely recognized and industrially applied synthesis of this compound was pioneered by Schering-Plough (now Merck & Co.) for the production of Spirapril.[3][4] This linear synthesis commences with a readily available chiral precursor, a protected 4-oxoproline derivative, thereby ensuring control over the crucial stereochemistry at the C8 position.

The causality behind this strategic choice lies in the direct translation of the stereocenter from the starting material to the final product, obviating the need for challenging chiral separations or asymmetric induction steps later in the synthesis.

Synthetic Pathway

The Schering-Plough route can be dissected into three key transformations:

  • Thioacetalization: The synthesis begins with the protection of the ketone in a Cbz-protected 4-oxoproline methyl ester. This is typically achieved by reacting it with 1,2-ethanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the spirocyclic dithiolane ring. This step is critical as it establishes the 1,4-dithia-7-azaspiro[4.4]nonane core.

  • Deprotection of the Amine: The carbobenzyloxy (Cbz) protecting group on the pyrrolidine nitrogen is subsequently removed. A common method for this is treatment with hydrobromic acid in acetic acid, which yields the hydrobromide salt of the spirocyclic amino acid ester.

  • Hydrolysis of the Ester (if required): For the synthesis of Spirapril, the methyl ester is often carried through to the coupling step.[3] However, to obtain the target carboxylic acid, a final hydrolysis step would be necessary.

Schering_Plough_Synthesis Start Cbz-4-oxoproline methyl ester Thioacetalization 1,2-Ethanedithiol, BF3·OEt2 Start->Thioacetalization Intermediate1 Cbz-1,4-dithia-7-azaspiro[4.4] nonane-8-carboxylate Thioacetalization->Intermediate1 Deprotection HBr / Acetic Acid Intermediate1->Deprotection Intermediate2 (8S)-1,4-dithia-7-azaspiro[4.4] nonane-8-carboxylate·HBr Deprotection->Intermediate2 FinalProduct (8S)-1,4-dithia-7-azaspiro[4.4] nonane-8-carboxylic acid Intermediate2->FinalProduct Hydrolysis

Figure 1: Schering-Plough synthesis of the spirocyclic core.
Experimental Protocol: Synthesis of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid methyl ester hydrobromide[3][4]
  • Step 1: Synthesis of Methyl (S)-7-(benzyloxycarbonyl)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate

    • To a solution of Cbz-protected 4-oxoproline methyl ester (1 equivalent) in a suitable solvent such as dichloromethane, add 1,2-ethanedithiol (1.1 equivalents).

    • Cool the mixture to 0 °C and add boron trifluoride etherate (BF3·OEt2) (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to afford the desired product.

  • Step 2: Synthesis of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid methyl ester hydrobromide

    • Dissolve the product from Step 1 in glacial acetic acid.

    • Add a 20-30% solution of hydrobromic acid in acetic acid.

    • Stir the mixture at room temperature for 2-4 hours.

    • Concentrate the reaction mixture in vacuo.

    • Triturate the residue with diethyl ether to precipitate the hydrobromide salt.

    • Collect the solid by filtration and dry under vacuum.

Methodology 2: Convergent Synthesis via Intramolecular Cyclization

This hypothetical route would involve the synthesis of a suitably functionalized acyclic intermediate containing both the dithiolane precursor and the protected amino acid moiety, followed by a key intramolecular cyclization step to form the pyrrolidine ring.

Hypothetical Synthetic Pathway
  • Synthesis of the Acyclic Precursor: This would likely involve the alkylation of a protected glycine or serine derivative with a dithiolane-containing electrophile.

  • Intramolecular Cyclization: The formation of the pyrrolidine ring could be achieved through various methods, such as a Dieckmann condensation of a diester precursor, or an intramolecular Michael addition.

  • Deprotection and Hydrolysis: Final deprotection and hydrolysis steps would yield the target carboxylic acid.

Convergent_Synthesis Start Protected Amino Acid Derivative Alkylation Alkylation with Dithiolane Electrophile Start->Alkylation Intermediate1 Acyclic Precursor Alkylation->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Protected Spirocycle Cyclization->Intermediate2 FinalProduct (8S)-1,4-dithia-7-azaspiro[4.4] nonane-8-carboxylic acid Intermediate2->FinalProduct Deprotection & Hydrolysis

Sources

A Comparative Guide to 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid Derivatives as Matrix Metalloproteinase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Matrix Metalloproteinase-2 in Disease and the Quest for Selective Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM), a key process in tissue development, repair, and homeostasis.[1][2][3] However, their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[3][4] Among the MMP family, Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is of particular interest to researchers in drug development. Its ability to degrade type IV collagen, a major component of basement membranes, directly contributes to the invasion and metastasis of tumor cells.[5] Consequently, the development of potent and selective MMP-2 inhibitors is a significant therapeutic strategy.

This guide provides an in-depth evaluation of a novel class of inhibitors based on the 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid scaffold. We will objectively compare their performance against established classes of MMP inhibitors, supported by experimental data, and provide detailed protocols for their evaluation. The unique spirocyclic structure of these derivatives offers a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for the MMP-2 active site.

Mechanism of Action: A Tale of Zinc Chelation

The catalytic activity of MMPs is dependent on a zinc ion located in the active site. Most MMP inhibitors function by chelating this essential zinc ion, thereby rendering the enzyme inactive.[4] The this compound derivatives evaluated in this guide belong to the class of phosphonate inhibitors.

  • Phosphonate-Based Inhibition: The phosphonic acid moiety in these derivatives acts as a potent zinc-binding group (ZBG). The oxygen atoms of the phosphonate group coordinate with the zinc ion in the MMP-2 active site, disrupting its catalytic function.

In comparison, other well-established MMP inhibitors employ different zinc-binding groups:

  • Hydroxamate-Based Inhibitors: These are among the most potent MMP inhibitors, with the hydroxamic acid group (-CONHOH) acting as a strong bidentate chelator of the catalytic zinc ion.[1][2]

  • Carboxylate-Based Inhibitors: The carboxylate group (-COOH) can also chelate the active site zinc, although generally with lower affinity than hydroxamates.[6]

The following diagram illustrates the general mechanism of zinc chelation by these different inhibitor classes within the MMP active site.

Inhibition_Mechanism cluster_MMP MMP Active Site cluster_inhibitors Inhibitor Classes MMP_Zn Zn²⁺ Phosphonate Phosphonate (e.g., Spirocyclic Derivatives) Phosphonate->MMP_Zn Chelation Hydroxamate Hydroxamate Hydroxamate->MMP_Zn Strong Chelation Carboxylate Carboxylate Carboxylate->MMP_Zn Chelation

Caption: General mechanism of MMP inhibition via zinc chelation.

Comparative Performance Analysis: A Data-Driven Evaluation

The efficacy of an enzyme inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

This section presents a comparative analysis of the inhibitory activity of sulfonyl phosphonic 1,4-dithia-7-azaspiro[4.4]nonane derivatives against MMP-2, alongside data for other well-known classes of MMP inhibitors.

Inhibitor ClassCompound/DerivativeTarget EnzymeIC50 (nM)Reference
Phosphonate (Spirocyclic) Compound 6d MMP-2 (not specified, but showed greatest inhibitory activity) [5]
Phosphonate (Spirocyclic) LY52 (Control)MMP-2950 ± 90[5]
HydroxamateCGS-27023A (MMI270)MMP-211[7]
HydroxamateIlomastatMMP-22[7]
HydroxamatePeptide-basedMMP-210,000 - 100,000[5]
CarboxylateL-758,354MMP-217 (Ki)[7]
CarboxylateTanomastat (BAY 12-9566)MMP-211 (Ki)[7]

Analysis of Performance Data:

The data indicates that the sulfonyl phosphonic 1,4-dithia-7-azaspiro[4.4]nonane derivative, compound 6d, displayed the most significant inhibitory activity among the synthesized series, warranting further investigation.[5] While a specific IC50 value was not provided in the abstract, its superior performance to the control compound LY52 (IC50 = 950 nM) suggests its potential as a potent MMP-2 inhibitor.[5]

In comparison to other classes, established hydroxamate-based inhibitors like Ilomastat and CGS-27023A exhibit very potent MMP-2 inhibition in the low nanomolar range.[7] Carboxylate-based inhibitors also show nanomolar potency, as indicated by their Ki values.[7] The peptide-based hydroxamates, however, demonstrate significantly weaker inhibition in the micromolar range.[5]

The promising activity of the spirocyclic phosphonate derivatives, coupled with the potential for further optimization of the spirocyclic scaffold to enhance selectivity, makes this class of compounds an exciting area for future research in the development of MMP-2 inhibitors.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the core spirocyclic structure and for conducting MMP-2 inhibition assays.

Synthesis of (S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid

The synthesis of the core spirocyclic scaffold is a critical first step. The following protocol is adapted from the synthesis of the methyl ester derivative.[8]

Synthesis_Workflow Start Starting Material (e.g., (S)-cysteine methyl ester) Step1 Protection of Amine Start->Step1 Step2 Reaction with 1,2-ethanedithiol Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Hydrolysis of Ester Step4->Step5 End Final Product: (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid Step5->End

Caption: Synthetic workflow for the core spirocyclic scaffold.

Step-by-Step Protocol:

  • Protection of the Amine Group: The starting material, for example, (S)-cysteine methyl ester, is first protected at the amino group using a suitable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Thioacetal Formation: The protected cysteine derivative is then reacted with 1,2-ethanedithiol in the presence of an acid catalyst to form the dithiolane ring.

  • Intramolecular Cyclization: The subsequent step involves an intramolecular cyclization to form the spirocyclic pyrrolidine ring. This is typically achieved by activating the carboxylic acid group and then reacting it with the deprotected amine.

  • Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz).

  • Ester Hydrolysis: Finally, the methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide to yield the final product.

Note: This is a generalized synthetic scheme. Specific reaction conditions, reagents, and purification methods will need to be optimized.

MMP-2 Inhibition Assay: Fluorometric Method

This protocol describes a common method for determining the inhibitory activity of compounds against MMP-2 using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-2 (active form)

  • Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test compounds (this compound derivatives and comparators)

  • Positive control inhibitor (e.g., Ilomastat)

  • 96-well black microplate

  • Fluorometric plate reader

Step-by-Step Protocol:

  • Prepare Reagents: Dissolve the MMP-2 substrate and test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add a pre-determined amount of active MMP-2 enzyme solution. Then, add the various concentrations of the test compounds or the positive control. Include a control well with the enzyme and assay buffer only (no inhibitor). Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement: After the incubation period, add the fluorogenic MMP-2 substrate to all wells to initiate the enzymatic reaction. Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence versus time curves). Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MMP2_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitors) Step1 Incubate MMP-2 with Inhibitor Start->Step1 Step2 Add Fluorogenic Substrate Step1->Step2 Step3 Monitor Fluorescence Increase Step2->Step3 Step4 Calculate Reaction Rates Step3->Step4 Step5 Determine % Inhibition Step4->Step5 End Calculate IC50 Value Step5->End

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical waste are critical components of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid and its derivatives, synthesizing field-proven insights with established regulatory standards to ensure both operational safety and environmental protection.

While a specific Safety Data Sheet (SDS) for the parent compound, this compound, was not located, hazard information for its hydrobromide salt provides critical guidance. The hydrobromide form is reported to cause skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1] Therefore, it is prudent to handle the parent carboxylic acid with the assumption of similar hazardous properties. This guide is built upon the foundational principles of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[2][3]

Part 1: Waste Characterization and Hazard Identification

The first and most critical step in any disposal procedure is the accurate identification and characterization of the waste. All laboratory personnel should treat waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an Environmental Health and Safety (EHS) professional.[4][5] A chemical is considered "waste" as soon as it is no longer intended for use.[4][5]

Initial Hazard Assessment: Based on available data for related compounds, this compound should be handled as, at minimum, an irritant.

  • Skin Irritant: Causes skin irritation.[1]

  • Skin Sensitizer: May cause an allergic skin reaction.[1]

  • Eye Damage: Causes serious eye damage.[1]

This initial assessment dictates the minimum personal protective equipment (PPE) required and the segregation protocols to follow. Always consult your institution's Chemical Hygiene Plan for specific guidance.

Part 2: Segregation and Containerization Protocol

Proper segregation of chemical waste is essential to prevent dangerous reactions, such as the release of toxic gases or explosions.[6][7]

Step-by-Step Segregation and Storage:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for collecting hazardous waste.[8] This area must be under the control of laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a container made of compatible material. For acidic compounds, high-density polyethylene (HDPE) is a common and appropriate choice.[6]

    • Ensure the container is in good condition, free of leaks, and has a tightly fitting screw cap.[6][7]

    • The container must be clearly labeled.

  • Labeling the Waste Container:

    • As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[4]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

      • The specific hazards (e.g., "Skin Irritant," "Eye Damage").

      • The name and contact information of the generating researcher or lab.[4]

      • The date accumulation started.

  • Segregation from Incompatibles: Store the waste container for this compound separately from bases, oxidizers, and reactive metals. A best practice is to use secondary containment, such as a plastic tub or bin, to contain any potential spills.[4]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[4][7] Leaving a funnel in the container is not acceptable.[6]

Experimental Workflow: Disposal Procedure

The following diagram outlines the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Characterization cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Waste Generated: 1,4-Dithia-7-azaspiro [4.4]nonane-8-carboxylic acid assess Assess Hazards (Assume Irritant, Sensitizer, Eye Damaging) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select Compatible Waste Container (e.g., HDPE) ppe->container label_container Affix Hazardous Waste Tag with Full Chemical Name & Hazards container->label_container segregate Store in Designated SAA with Secondary Containment label_container->segregate close_container Keep Container Tightly Closed segregate->close_container check_limit Is Container Full (≤90% Capacity)? close_container->check_limit check_limit->close_container No request_pickup Submit Waste Collection Request to EHS/Safety Office check_limit->request_pickup Yes end EHS Collects Waste for Final, Compliant Disposal request_pickup->end

Caption: Decision workflow for handling this compound waste.

Part 3: Disposal of Contaminated Materials and Empty Containers

Proper disposal extends beyond the chemical itself to include any materials it has contacted.

  • Contaminated Labware and Debris: Items such as gloves, weigh boats, and absorbent pads that are contaminated with this compound must be disposed of as hazardous waste.[5] Collect these solid waste items in a separate, clearly labeled, lined container within the SAA.

  • Spill Cleanup: Materials used to clean up spills of this compound must also be treated as hazardous waste.[5]

  • Empty Containers: An empty container that held this compound must be managed properly. The standard procedure for non-acutely hazardous chemicals is to rinse the container three times with a suitable solvent (e.g., water or methanol).[4] The collected rinseate must be disposed of as hazardous waste.[4] After triple-rinsing, deface the original label and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.[4][5]

Part 4: Final Disposal and Record Keeping

The final step is to arrange for the removal of the waste from the laboratory by trained professionals.

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8] Once a container is full (not exceeding 90% capacity to allow for expansion), it should be dated and a pickup requested promptly.[4][7]

  • Requesting Pickup: Submit a chemical waste collection request to your institution's EHS or equivalent safety department.[4] Do not transport hazardous waste through public hallways or between rooms yourself; this must be done by trained EHS staff.[4]

  • Training and Documentation: Ensure all laboratory personnel are trained on these hazardous waste management procedures.[4][5] Training should be documented and refreshed regularly.

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed based on hazard data for the hydrobromide salt (irritant, sensitizer, eye damage).[1]
Primary Container Compatible, sealed container (e.g., HDPE)Prevents leaks and reactions with container material.[6]
Storage Location Designated Satellite Accumulation Area (SAA)Ensures waste is stored safely at the point of generation.[8]
Segregation Away from bases, oxidizers, reactivesPrevents dangerous chemical reactions.[6]
Container Capacity Do not fill above 90%Allows for vapor expansion and prevents spills.[7]
SAA Volume Limit ≤ 55 Gallons Total Hazardous WasteRegulatory limit set by the EPA for SAAs.[8]
Empty Container Protocol Triple-rinse with suitable solventDecontaminates the container, allowing for non-hazardous disposal; rinseate is hazardous.[4]

This guide provides a robust framework for the responsible disposal of this compound. Adherence to these procedures is not just a matter of regulatory compliance but a fundamental aspect of professional scientific practice and a commitment to the safety of yourself, your colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • REGULATION OF LABORATORY WASTE. American Chemical Society. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S) - PubChem. National Center for Biotechnology Information. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. U.S. National Library of Medicine. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • RCRA | Environmental Health and Safety. Case Western Reserve University. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA - YouTube. Lion Technology Inc. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

Sources

Comprehensive Safety and Handling Guide for 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance for the safe handling, use, and disposal of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (CAS No. 124492-04-2). As a trusted partner in your research and development endeavors, we are committed to providing in-depth technical information that extends beyond the product itself, ensuring the safety and success of your scientific pursuits. The following protocols and recommendations have been synthesized from established best practices for handling analogous chemical structures and are designed to provide a robust framework for your laboratory safety procedures.

Understanding the Hazard Profile

Analogous compounds, such as (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide and the corresponding hydrochloride salt, are classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H317: May cause an allergic skin reaction. [1]

  • H318: Causes serious eye damage. [1]

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these classifications, it is imperative to handle this compound with the assumption that it presents similar hazards. The carboxylic acid group suggests corrosive properties, while the thioether component necessitates precautions against potential malodorous and reactive byproducts.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach is essential when selecting PPE for handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

Level of Protection Required PPE Rationale
Primary Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to powders or potential vapors. All handling of the solid and its solutions should be performed in a fume hood.
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldProtects against splashes, aerosols, and airborne particles that can cause serious eye damage.[2][3][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][5]
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact, preventing irritation and potential allergic reactions.[2][4] Double gloving is recommended for extended handling periods or when working with solutions.
Body Protection Laboratory Coat (Flame-resistant recommended)Protects against incidental skin contact and contamination of personal clothing. A fully buttoned lab coat is mandatory.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a fume hood or during spill cleanup to prevent inhalation of airborne particles.[2][6]
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls start Start: Handling This compound weighing Weighing Solid? start->weighing dissolving Dissolving or Transferring Solution? start->dissolving reaction Running Reaction or Work-up? start->reaction spill Spill or Uncontrolled Release? start->spill fume_hood Work in a Chemical Fume Hood weighing->fume_hood goggles Safety Goggles weighing->goggles gloves Nitrile/Neoprene Gloves (Double Gloving Recommended) weighing->gloves lab_coat Lab Coat weighing->lab_coat respirator N95 Respirator weighing->respirator dissolving->fume_hood dissolving->goggles dissolving->gloves dissolving->lab_coat reaction->fume_hood face_shield Goggles + Face Shield reaction->face_shield reaction->gloves reaction->lab_coat spill->face_shield spill->gloves spill->lab_coat spill->respirator

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage
  • Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.

    • Use anti-static measures when handling the powder to prevent airborne dust.

    • Ensure all spatulas and weighing vessels are clean and dry.

  • Dissolving:

    • Add the solid to the solvent slowly and in small portions, with stirring.

    • Be aware of any potential exothermic reactions, especially when dissolving in strong acids or bases.

    • Keep the container covered as much as possible during the dissolution process.

Spill Management
  • Minor Spills (Solid):

    • If a small amount of solid is spilled, gently sweep it up with a brush and dustpan, avoiding the creation of dust.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water.

  • Minor Spills (Liquid):

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

    • Place the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

    • Restrict access to the spill area.

    • If safe to do so, increase ventilation to the area.

Waste Disposal
  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Glassware Decontamination: Glassware that has been in contact with this compound should be decontaminated before being washed. A common practice for thioether-containing compounds is to soak the glassware in a bleach bath overnight.[7] Following the bleach soak, rinse the glassware thoroughly with water before proceeding with standard washing procedures.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation or an allergic reaction develops.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid hydrobromide, (S)-. PubChem. [Link]

  • How to Work with Thiols-General SOP. University of Rochester Department of Chemistry. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Provista. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

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Retrosynthesis Analysis

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1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.